molecular formula C10H6ClNOS B1349502 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE CAS No. 21278-77-3

2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

Cat. No.: B1349502
CAS No.: 21278-77-3
M. Wt: 223.68 g/mol
InChI Key: QVEJNZQGJYCMKA-UHFFFAOYSA-N
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Description

2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE is a useful research compound. Its molecular formula is C10H6ClNOS and its molecular weight is 223.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJNZQGJYCMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366604
Record name 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21278-77-3
Record name 2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted thiazole derivative that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive aldehyde group and a biologically significant thiazole core, positions it as a crucial intermediate in the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and agrochemical development. The presence of the thiazole ring, a common motif in many pharmaceuticals, coupled with the specific substitution pattern, imparts a unique reactivity profile that is highly valued in medicinal and materials chemistry.[1][3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in synthesis and research.

Nomenclature and Chemical Identity
  • Systematic IUPAC Name: 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde

  • Common Synonyms: 2-(4-Chlorophenyl)thiazole-4-carbaldehyde[1]

  • CAS Number: 21278-77-3[1]

  • Molecular Formula: C₁₀H₆ClNOS[1][4]

  • Molecular Weight: 223.68 g/mol [1][2]

Core Physicochemical Data

The physical and chemical characteristics of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Appearance Off-white solid[1]
Purity ≥ 98% (HPLC)[1]
Storage Temp. 0-8°C, under inert gas[1][2]
MDL Number MFCD06335185[1][2]
PubChem ID 2115215[1]
Molecular Structure

The structure consists of a central thiazole ring. A 4-chlorophenyl group is attached at the 2-position, and a carbaldehyde (formyl) group is at the 4-position. This arrangement dictates the molecule's electronic properties and reactivity.

Caption: 2D structure of this compound.

Synthesis and Reactivity Profile

Synthetic Pathways

The synthesis of this compound typically involves the Hantzsch thiazole synthesis or variations thereof. A common and effective method involves the reaction of 4-chlorothiobenzamide with a suitable 3-halo-2-oxopropanal equivalent.

A generalized synthetic workflow is outlined below:

synthesis_workflow start Starting Materials: 4-Chlorothiobenzamide + 3-halo-2-oxopropanal equivalent step1 Cyclocondensation Reaction (Hantzsch Thiazole Synthesis) start->step1 intermediate Formation of Thiazole Ring step1->intermediate step2 Oxidation or Hydrolysis (if starting from a protected aldehyde) intermediate->step2 product This compound step2->product

Caption: Generalized workflow for the synthesis of the title compound.

Exemplary Protocol: Oxidation of the Corresponding Alcohol

One practical synthetic route involves the oxidation of the corresponding alcohol, [2-(4-bromophenyl)thiazol-4-yl]methanol, using an oxidizing agent like manganese(IV) oxide. While the example uses a bromo- a similar process is applicable for the chloro- analog.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting alcohol, [2-(4-chlorophenyl)thiazol-4-yl]methanol, in a suitable solvent such as chloroform.

  • Oxidation: Add an excess of manganese(IV) oxide (MnO₂) to the solution.

  • Reaction: Stir the mixture at room temperature (approximately 20°C) for a period of 12-24 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aldehyde.[6][7]

Causality: The choice of MnO₂ as the oxidizing agent is strategic; it is a mild and selective oxidant for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to a carboxylic acid, which is a risk with stronger oxidants. Chloroform is an effective solvent that is relatively inert under these reaction conditions.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the aldehyde functional group. It readily undergoes reactions typical of aldehydes, including:

  • Oxidation: Can be oxidized to the corresponding 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[8]

  • Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

  • Condensation Reactions: Undergoes condensation with active methylene compounds, hydrazines, and other nucleophiles to form a variety of heterocyclic and acyclic derivatives.[9][10]

This versatile reactivity makes it an essential precursor for building more complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectral characteristics based on its structure and data from analogous compounds.

TechniqueExpected Key Signals
¹H NMR ~9.9-10.1 ppm (s, 1H): Aldehydic proton (-CHO).~8.0-8.2 ppm (s, 1H): Thiazole ring proton (H-5).~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the thiazole ring.~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the thiazole ring.
¹³C NMR ~185-190 ppm: Aldehyde carbonyl carbon.~165-170 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 carbon.~125-140 ppm: Aromatic and thiazole C5 carbons.
IR (KBr) ~1690-1710 cm⁻¹: Strong C=O stretch of the aldehyde.~2720 & 2820 cm⁻¹: C-H stretch of the aldehyde.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.~1090 cm⁻¹: C-Cl stretch.
Mass Spec. m/z ~223/225: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine.

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.[6][9][11][12]

Applications in Scientific Research

This compound is not an end-product but a valuable intermediate. Its utility stems from its role as a foundational element in constructing more elaborate molecules with specific biological activities.

  • Pharmaceutical Development: The compound is a key building block in the synthesis of novel therapeutic agents. Research has shown its derivatives to possess potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][13] The thiazole nucleus is a well-established pharmacophore, and modifications at the aldehyde position allow for the systematic exploration of structure-activity relationships (SAR).

  • Agrochemicals: In agricultural science, this molecule serves as a precursor for new crop protection agents. Its structure can be incorporated into molecules designed as potent and selective herbicides and fungicides.[1][2]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: While specific GHS data for this exact compound is limited, related thiazole aldehydes are often classified as causing skin and eye irritation.[14] Some related compounds are harmful if swallowed.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[14][17]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] Storage at 0-8°C under an inert atmosphere is recommended to ensure long-term stability.[1][2]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its well-defined reactivity, centered on the aldehyde group, combined with the inherent biological relevance of the 2-arylthiazole scaffold, makes it an indispensable tool for chemists in both academic and industrial research. A comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

  • PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link]

  • Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577–581. [Link]

  • ChemWhat. 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. [Link]

  • Semantic Scholar. (2021-08-18). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. [Link]

  • MySkinRecipes. 2-(3-chlorophenyl)thiazole-4-carbaldehyde. [Link]

  • PubMed Central. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • MDPI. (2024-11-21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. [Link]

  • ACG Publications. (2022-12-29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

  • ACS Publications. (2024-04-16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • ResearchGate. (2002). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]

  • Journal of Mathematical and Fundamental Sciences. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. [Link]

Sources

The Strategic Intermediate: An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde (CAS No. 21278-77-3), a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the synthetic pathways, physicochemical characteristics, and key reactive properties of this compound. Furthermore, it delves into its significant applications as a versatile intermediate in the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to effectively utilize this compound in their drug discovery and development endeavors.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets. The subject of this guide, this compound, combines the established pharmacological importance of the 2-aryl-thiazole core with the reactive versatility of an aldehyde functional group. This strategic combination renders it a highly valuable starting material for the synthesis of diverse compound libraries for screening and lead optimization.

The presence of a 4-chlorophenyl group at the 2-position of the thiazole ring often imparts favorable pharmacokinetic properties and can enhance binding affinity to target proteins. The carbaldehyde at the 4-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This guide will explore the synthesis, properties, and applications of this key intermediate, providing researchers with the necessary knowledge to leverage its full potential.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the interpretation of biological data of its derivatives.

PropertyValueSource
CAS Number 21278-77-3
Molecular Formula C₁₀H₆ClNOS
Molecular Weight 223.68 g/mol
Appearance Off-white solid
Purity ≥ 98% (HPLC)
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde
Storage Conditions Store at 0-8°C

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step sequence involving the initial construction of the 2-(4-chlorophenyl)thiazole core, followed by formylation at the C4 position.

Step 1: Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. It involves the condensation of a thioamide with an α-haloketone or its equivalent. In this case, 4-chlorothiobenzamide is reacted with an α-haloacetaldehyde equivalent.

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its synthesis based on established chemical principles, detail the analytical methods for its structural confirmation, and discuss its reactivity and potential as a versatile intermediate for drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in the design of biologically active molecules.[1] The specific compound, this compound, combines this important heterocyclic core with two key features: a 4-chlorophenyl group at the 2-position, known to modulate pharmacokinetic and pharmacodynamic properties, and a highly reactive carbaldehyde (aldehyde) group at the 4-position.[1][3] This aldehyde serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives.[4] Consequently, this molecule is not merely a static structure but a dynamic platform for innovation in pharmaceutical and agrochemical research.[5]

Table 1: Core Compound Identifiers

PropertyValueReference
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehydeChem-Impex[5]
CAS Number 21278-77-3Chem-Impex[5]
Molecular Formula C₁₀H₆ClNOSChem-Impex[5]
Molecular Weight 223.68 g/mol Chem-Impex[5]
Appearance Off-white solidChem-Impex[5]

digraph "Molecular_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="S", pos="0.7,-2.1!"]; N1 [label="N", pos="-0.7,-1.2!"]; C5 [label="C", pos="2.8,1.2!"]; C6 [label="C", pos="4.2,1.2!"]; C7 [label="C", pos="4.9,0!"]; C8 [label="C", pos="4.2,-1.2!"]; C9 [label="C", pos="2.8,-1.2!"]; Cl1 [label="Cl", pos="6.4,0!", fontcolor="#EA4335"]; C10 [label="C", pos="3.5,-2.4!"]; H1[label="H", pos="3.5,-3.4!"]; O1 [label="O", pos="4.5,-2.4!", fontcolor="#EA4335"];

// Define edges (bonds) C1 -- N1; N1 -- C9; C9 -- C4; C4 -- C3; C3 -- C1; C1 -- C2 [style=double]; C2 -- C5; C5 -- C6 [style=double]; C6 -- C7; C7 -- C8 [style=double]; C8 -- C9; C9 -- C5 [style=double]; C7 -- Cl1; C3 -- C10; C10 -- H1; C10 -- O1 [style=double];

// Labels for atoms in the rings S_label [label="S", pos="0.7,-1.8!"]; N_label [label="N", pos="-0.4,-1.0!"]; }

Caption: Molecular structure of this compound.

PART 1: Synthesis and Mechanistic Insights

The construction of the 2-aryl-thiazole core is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic condensation reaction first described in 1887.[6] This methodology remains a high-yielding and straightforward approach in modern organic synthesis.[7][8]

The Hantzsch Synthesis: A Mechanistic Overview

The fundamental principle of the Hantzsch synthesis is the reaction between an α-haloketone and a thioamide.[6][7][9] The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as an excellent nucleophile, attacks the electrophilic carbon bearing the halogen in an Sₙ2 reaction.[10]

  • Tautomerization & Cyclization: Following tautomerization, the imine nitrogen performs an intramolecular nucleophilic attack on the ketone carbonyl.[10]

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[7]

This process is exceptionally robust and can be adapted for a wide range of substrates, including those used to build our target molecule.

Hantzsch_Mechanism A α-Haloketone + Thioamide B Sₙ2 Attack (S attacks C-X) A->B C Intermediate Formation B->C D Intramolecular Cyclization (N attacks C=O) C->D E Hemiaminal Intermediate D->E F Dehydration E->F G Aromatic Thiazole Product F->G

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Proposed Synthetic Workflow

While a direct, one-step synthesis from simple precursors is conceivable, a more controlled and reproducible laboratory-scale synthesis involves a multi-step approach. This ensures high purity and avoids potential side reactions associated with the free aldehyde group under condensation conditions. The proposed pathway involves the initial synthesis of a stable ester precursor, followed by reduction and a final oxidation step.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A 4-Chlorothiobenzamide + Ethyl 3-bromo-2-oxopropanoate B Ethyl 2-(4-chlorophenyl) thiazole-4-carboxylate A->B Reflux, EtOH C (2-(4-chlorophenyl)thiazol-4-yl)methanol B->C 1. DIBAL-H 2. Quench D 2-(4-chlorophenyl) thiazole-4-carbaldehyde (Target Molecule) C->D MnO₂, DCM, rt

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology derived from standard procedures for Hantzsch synthesis, ester reduction, and alcohol oxidation.[7][11]

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorothiobenzamide (10.0 g, 58.2 mmol) and absolute ethanol (100 mL).

  • Addition: While stirring, add ethyl 3-bromo-2-oxopropanoate (11.4 mL, 64.0 mmol, 1.1 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Pour the residue into a beaker containing 200 mL of a saturated sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes to neutralize any excess acid.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield the pure ester as a solid.

Step 2: Synthesis of (2-(4-chlorophenyl)thiazol-4-yl)methanol

  • Reagents & Setup: In a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the ester from Step 1 (10.0 g, 35.5 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 78.1 mL, 78.1 mmol, 2.2 eq) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 2 hours.

  • Quenching: Slowly quench the reaction by the dropwise addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction & Isolation: Separate the layers and extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde

  • Reagents & Setup: To a 250 mL round-bottom flask, add the alcohol from Step 2 (5.0 g, 20.9 mmol) and dissolve it in chloroform or DCM (100 mL).

  • Oxidation: Add activated manganese(IV) oxide (MnO₂, 18.1 g, 209 mmol, 10 eq) in portions. The reaction is often exothermic.

  • Reaction: Stir the black suspension vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.[11]

  • Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, 2-(4-chlorophenyl)thiazole-4-carbaldehyde.[11]

PART 2: Structural Elucidation and Physicochemical Properties

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the structural features of the target compound.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for 2-(4-chlorophenyl)thiazole-4-carbaldehyde, based on characteristic values for similar structures reported in the literature.[11][12][13]

Table 2: Expected Spectroscopic Data
TechniqueExpected ObservationStructural Correlation
FT-IR (KBr, cm⁻¹)~1690-1710 (strong)C=O stretch of the aromatic aldehyde.
~1580-1600C=N stretch of the thiazole ring.
~1475, ~1400Aromatic C=C stretching.
~1090C-Cl stretch.
¹H NMR (400 MHz, CDCl₃)δ ~10.1 ppm (s, 1H)Aldehyde proton (-CHO).
δ ~8.1 ppm (s, 1H)Thiazole ring proton (C5-H).
δ ~7.8-7.9 ppm (d, 2H)Aromatic protons ortho to the thiazole ring.
δ ~7.4-7.5 ppm (d, 2H)Aromatic protons ortho to the chlorine atom.
¹³C NMR (100 MHz, CDCl₃)δ ~185 ppmAldehyde carbonyl carbon (C=O).
δ ~168-170 ppmThiazole C2 carbon.
δ ~145-150 ppmThiazole C4 carbon.
δ ~125-135 ppmAromatic and thiazole C5 carbons.
Mass Spectrometry (EI)m/z ~223/225 (M⁺)Molecular ion peak showing a ~3:1 ratio, characteristic of the ³⁵Cl/³⁷Cl isotopes.

PART 3: Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the strategic placement of its functional groups, which allows for predictable and versatile chemical transformations.

Chemical Reactivity Analysis
  • The Aldehyde Handle: The aldehyde group is a potent electrophile, making it a hub for derivatization. It readily participates in reactions such as:

    • Condensation: Reaction with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. This is a common strategy for linking the thiazole core to other pharmacophores.[4]

    • Reductive Amination: A two-step or one-pot reaction involving condensation with an amine followed by reduction to form a stable secondary or tertiary amine linkage.

    • Oxidation: Can be easily oxidized to the corresponding 2-(4-chlorophenyl)thiazole-4-carboxylic acid, another valuable synthetic intermediate.[14]

    • Reduction: Can be reduced to the corresponding primary alcohol, (2-(4-chlorophenyl)thiazol-4-yl)methanol.

  • The Thiazole Core: The thiazole ring itself is relatively stable. While electrophilic substitution is possible, the ring is generally electron-deficient, making such reactions less favorable than on a simple benzene ring.[15] The most acidic proton is at the C2 position, but this position is already substituted.[15]

Derivatization_Pathways A 2-(4-Cl-Ph)-Thiazole-4-CHO (Starting Material) B Schiff Base / Imine A->B R-NH₂ C Secondary Amine A->C 1. R-NH₂ 2. NaBH₃CN D Carboxylic Acid A->D Oxidation (e.g., KMnO₄) E Primary Alcohol A->E Reduction (e.g., NaBH₄)

Caption: Potential derivatization pathways from the aldehyde group.

Application as a Precursor in Medicinal Chemistry

Thiazole derivatives are integral to a wide range of therapeutic agents.[2] The title compound is a key intermediate for accessing novel chemical entities with potential biological activity. Research has shown that compounds with a 2-arylthiazole scaffold possess:

  • Anticancer Activity: Many thiazole-containing molecules have been developed as kinase inhibitors or cytotoxic agents. The 2-(4-chlorophenyl)thiazole moiety, in particular, has been incorporated into potential inhibitors of BRAF V600E and c-Met kinase.[3][16]

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in antimicrobial drugs. Derivatives bearing this core have demonstrated potent activity against various bacterial and fungal strains.[17][18]

  • Anti-inflammatory Effects: The thiazole ring is present in non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives are continuously being explored for their ability to modulate inflammatory pathways.[1]

  • Antidiabetic Potential: Thiazolidinediones are a known class of antidiabetic drugs, and ongoing research is exploring other thiazole-containing structures for the management of diabetes.[19][20]

The ability to use this compound to rapidly generate a library of amides, amines, and other derivatives makes it an invaluable tool for structure-activity relationship (SAR) studies in these therapeutic areas.

Conclusion

This compound is more than a simple chemical compound; it is a highly functionalized and versatile building block for chemical innovation. Its synthesis is grounded in the reliable and efficient Hantzsch reaction, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true value of this molecule is realized in its application as a synthetic intermediate, where the reactive aldehyde group provides an accessible entry point to a vast chemical space of potential drug candidates and functional materials. For researchers, scientists, and drug development professionals, understanding the synthesis, characterization, and reactivity of this compound is key to unlocking its full potential in the ongoing quest for novel and effective molecular solutions.

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A Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. We detail its structural identification, physicochemical properties, and a strategic two-step synthesis pathway involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation. The causality behind experimental choices and detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals. The document highlights the compound's role as a versatile intermediate for developing a range of bioactive molecules, supported by authoritative references and mechanistic diagrams.

Introduction

The thiazole ring is a cornerstone heterocyclic motif in drug discovery, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal scaffold for designing novel therapeutic agents.

This guide focuses on a specific, highly functionalized derivative: 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde . This molecule integrates three key structural features:

  • A 2-aryl substitution with a 4-chlorophenyl group, a common moiety in pharmaceuticals that can enhance binding affinity and modulate metabolic stability.

  • The core 1,3-thiazole heterocycle , providing the fundamental scaffold for biological activity.

  • A reactive carbaldehyde (formyl) group at the 4-position, which serves as a critical chemical handle for further synthetic elaboration into more complex molecules.

Due to this combination of features, 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is not typically an end-product but rather a high-value intermediate. It serves as a crucial building block in the synthesis of potential anti-inflammatory, antimicrobial, and anti-cancer agents, as well as in the development of novel agrochemicals.[2][3] This document provides the scientific foundation and practical methodologies required to synthesize and utilize this important compound.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

Identifier Value Reference
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde[2][4]
CAS Number 21278-77-3[2][4]
Molecular Formula C₁₀H₆ClNOS[2][4]
Molecular Weight 223.68 g/mol [2]
Appearance Off-white solid[2][3]
Storage Store at 0-8°C[2][3]
Predicted Spectroscopic Data

While a complete experimental dataset is lot-specific, the expected NMR spectral data can be predicted based on the structure. These predictions are invaluable for reaction monitoring and structural confirmation.

Spectrum Predicted Chemical Shift (δ, ppm) Assignment and Rationale
¹H NMR ~10.0(s, 1H, -CHO): The aldehyde proton is highly deshielded and appears as a singlet.
~8.2(s, 1H, Thiazole C5-H): The proton on the thiazole ring is in an electron-deficient environment, shifting it downfield.
~7.9(d, 2H, Ar-H): Protons on the chlorophenyl ring ortho to the thiazole group.
~7.5(d, 2H, Ar-H): Protons on the chlorophenyl ring meta to the thiazole group.
¹³C NMR ~185(-CHO): Aldehyde carbonyl carbon.
~170(Thiazole C2): Carbon attached to both S and N, and the aryl group.
~155(Thiazole C4): Carbon bearing the aldehyde group.
~138(Ar-C): Quaternary carbon of the chlorophenyl ring attached to the thiazole.
~136(Ar-C): Carbon of the chlorophenyl ring bearing the chlorine atom.
~129(Ar-CH): Aromatic carbons on the chlorophenyl ring.
~128(Ar-CH): Aromatic carbons on the chlorophenyl ring.
~125(Thiazole C5): Carbon bearing the C5-H proton.

Strategic Synthesis Pathway

The synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is most efficiently achieved through a two-stage process. This strategy involves first constructing the core heterocyclic system and then introducing the aldehyde functionality.

  • Stage 1: Hantzsch Thiazole Synthesis: The 2-(4-chlorophenyl)thiazole scaffold is built by reacting a thioamide (4-chlorothiobenzamide) with an α-halocarbonyl compound.[1][5] This classic reaction provides a robust and high-yielding route to the core structure.[6]

  • Stage 2: Vilsmeier-Haack Formylation: The aldehyde group is installed onto the pre-formed thiazole ring using the Vilsmeier-Haack reaction.[7][8] This reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10]

This sequential approach is superior to attempting a one-pot synthesis with a formyl-containing α-haloketone, as the aldehyde group could interfere with the initial Hantzsch cyclization.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation Reactant1 4-Chlorothiobenzamide Intermediate 2-(4-chlorophenyl)thiazole Reactant1->Intermediate Hantzsch Reaction Reactant2 Bromoacetaldehyde dimethyl acetal Reactant2->Intermediate Product 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde Intermediate->Product Substrate Reagent1 POCl₃ + DMF (Vilsmeier Reagent) Reagent1->Product Formylation + Hydrolysis

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating steps for purification and confirmation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(4-chlorophenyl)thiazole via Hantzsch Thiazole Synthesis

Principle: This reaction, first described by Arthur Hantzsch in 1887, proceeds via an initial Sₙ2 attack of the nucleophilic sulfur from the thioamide onto the α-haloacetal.[5][11] This is followed by an acid-catalyzed intramolecular cyclization where the nitrogen attacks the carbonyl (or its acetal equivalent), and subsequent dehydration/elimination steps yield the aromatic thiazole ring.[6] The use of an acetal like bromoacetaldehyde dimethyl acetal provides a stable precursor to the reactive α-haloaldehyde.[12]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Methodology:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylthiocarboxamide (12.1 g, 0.07 mol) and bromoacetaldehyde dimethyl acetal (12.1 g, 0.071 mol).[12]

  • Reaction: Add 280 mL of ethanol followed by 2 mL of concentrated hydrochloric acid to catalyze the reaction.[12]

  • Heating: Heat the mixture to reflux with vigorous stirring for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of methylene chloride:n-hexane (3:1).

  • Workup: After cooling the reaction to room temperature, remove the solvent (ethanol) using a rotary evaporator.

  • Purification: The resulting residue is purified by column chromatography on silica gel. Elute with a solvent system of methylene chloride:n-hexane (3:1) to isolate the product.[12]

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize by NMR and Mass Spectrometry to confirm the structure of 2-(4-chlorophenyl)thiazole.

Protocol 2: Formylation of 2-(4-chlorophenyl)thiazole via Vilsmeier-Haack Reaction

Principle: This reaction introduces a formyl group onto an electron-rich heterocycle.[8] First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8] The thiazole ring, acting as a nucleophile, attacks the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde.[7]

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier [ClCH=N(CH₃)₂]⁺ Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Thiazole 2-(4-chlorophenyl)thiazole Vilsmeier->Thiazole Electrophile Iminium Iminium Salt Intermediate Thiazole->Iminium 1. Nucleophilic Attack Product Final Aldehyde Iminium->Product 2. H₂O Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Methodology:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 equiv.) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Addition of Substrate: Dissolve the 2-(4-chlorophenyl)thiazole (1 equiv.) from Protocol 1 in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Hydrolysis: Cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step is highly exothermic and neutralizes the acid while hydrolyzing the iminium intermediate.

  • Extraction: Stir the aqueous mixture for 1 hour, then extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde.

Applications in Research and Development

The title compound is a valuable scaffold due to its reactive aldehyde group, which provides a gateway for numerous chemical transformations.

  • Pharmaceutical Development: The aldehyde can be readily converted into other functional groups. For example, reductive amination can install various amine side chains, condensation reactions can form Schiff bases or chalcones, and oxidation can yield the corresponding carboxylic acid.[13] These transformations are central to building libraries of compounds for screening. Thiazole derivatives containing the 2-(4-chlorophenyl) moiety have been investigated for a range of biological activities, including:

    • Anticancer Agents: As precursors for c-Met kinase inhibitors and other antiproliferative agents.[14][15]

    • Antimicrobial Agents: Serving as a core for novel antibacterial and antifungal compounds.[2][3]

    • Anti-inflammatory Agents: Used in the synthesis of molecules targeting inflammatory pathways.[2]

  • Agrochemical Chemistry: The structural motifs present in this compound are also relevant in the design of modern pesticides. The aldehyde functionality allows for the synthesis of derivatives with potential herbicidal or fungicidal properties.[2][3]

Conclusion

2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde is a strategically important chemical intermediate whose value lies in its versatile and predictable reactivity. The synthetic route, leveraging the classic Hantzsch and Vilsmeier-Haack reactions, is robust and well-documented. By providing detailed, mechanistically-grounded protocols, this guide serves as a practical resource for researchers aiming to synthesize and utilize this compound as a foundational element in the discovery of new pharmaceuticals and agrochemicals.

References

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An In-depth Technical Guide to the Synthesis Precursors of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its structural motif, featuring a substituted thiazole ring, is a common scaffold in drug discovery, known to impart a range of biological activities. This guide provides a comprehensive overview of the primary precursors and synthetic strategies for the preparation of this valuable building block, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the core synthetic pathways, the rationale behind precursor selection, and detailed experimental insights.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be primarily approached via two logical and well-established synthetic routes:

  • The Hantzsch Thiazole Synthesis: This is a classic and highly versatile method for the construction of the thiazole ring. It involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. In the context of our target molecule, this translates to the reaction between 4-chlorothiobenzamide and a suitable three-carbon α-halo-aldehyde equivalent.

  • Vilsmeier-Haack Formylation: This approach involves the initial synthesis of the 2-(4-chlorophenyl)thiazole core, followed by the introduction of the carbaldehyde group at the 4-position of the thiazole ring. This is a powerful method for the formylation of electron-rich aromatic and heteroaromatic systems.

This guide will focus on the precursors required for both methodologies, providing detailed insights into their preparation and subsequent reaction.

Precursor I: 4-Chlorothiobenzamide

4-Chlorothiobenzamide is the cornerstone precursor that provides the 2-(4-chlorophenyl) fragment of the target molecule. Its synthesis is typically achieved from the readily available 4-chlorobenzonitrile.

Synthesis of 4-Chlorothiobenzamide from 4-Chlorobenzonitrile

A common and effective method for the conversion of a nitrile to a thioamide is through the reaction with a source of hydrogen sulfide.

Reaction Principle: The synthesis involves the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. The reaction is often facilitated by an acid catalyst or by using reagents that generate hydrogen sulfide in situ.

Experimental Protocol: A robust method involves the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of hydrogen chloride gas in dimethylformamide (DMF).[1]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Chlorobenzonitrile137.5755.03 g0.40
Thioacetamide75.1375.13 g1.00
Dimethylformamide (DMF)73.09600 mL-
Hydrogen Chloride (gas)36.46Saturated-

Step-by-Step Procedure:

  • A mixture of 4-chlorobenzonitrile and thioacetamide is prepared in dimethylformamide.

  • The mixture is cooled in an ice bath and saturated with dry hydrogen chloride gas.

  • The reaction mixture is then slowly distilled on an oil bath at 100°C.

  • After the removal of the liquid, aqueous sodium bicarbonate is added to the residue.

  • The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]

Precursor II: The Three-Carbon Aldehyde Equivalent for Hantzsch Synthesis

The Hantzsch synthesis requires a three-carbon α-halo-aldehyde or a synthetic equivalent to form the 4-carbaldehyde moiety of the thiazole ring. Due to the instability of such aldehydes, a protected form is often used. A highly effective precursor is 1,1,3,3-tetramethoxypropane , which is a stable acetal of malondialdehyde.[2][3]

In Situ Generation of the Reactive Aldehyde from 1,1,3,3-Tetramethoxypropane

1,1,3,3-tetramethoxypropane can be hydrolyzed under acidic conditions to generate malondialdehyde in the reaction mixture, which can then react with 4-chlorothiobenzamide.[4][5][6]

Reaction Principle: The acid-catalyzed hydrolysis of the acetal groups in 1,1,3,3-tetramethoxypropane liberates the two aldehyde functionalities of malondialdehyde.

Synthetic Route 1: The Hantzsch Thiazole Synthesis

This convergent approach brings together the two key precursors, 4-chlorothiobenzamide and the malondialdehyde equivalent, to construct the target molecule in a single key step.

Caption: Hantzsch synthesis of the target molecule.

Proposed Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )Proposed QuantityMoles
4-Chlorothiobenzamide171.6517.17 g0.10
1,1,3,3-Tetramethoxypropane164.2016.42 g0.10
Ethanol46.07200 mL-
Concentrated Hydrochloric Acid36.46catalytic-

Step-by-Step Procedure (Hypothetical):

  • In a round-bottom flask, dissolve 4-chlorothiobenzamide and 1,1,3,3-tetramethoxypropane in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Synthetic Route 2: Vilsmeier-Haack Formylation

An alternative and powerful strategy involves the synthesis of the 2-(4-chlorophenyl)thiazole core followed by the introduction of the aldehyde group at the 4-position using the Vilsmeier-Haack reaction.

Step 1: Synthesis of the 2-(4-Chlorophenyl)thiazole Intermediate

This intermediate is synthesized via a Hantzsch reaction between 4-chlorothiobenzamide and a two-carbon α-halo-acetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal.[1]

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Chlorothiobenzamide171.6512.1 g0.0703
Bromoacetaldehyde dimethyl acetal169.0312.1 g0.0714
Ethanol46.07280 mL-
Concentrated Hydrochloric Acid36.462 mL-

Step-by-Step Procedure:

  • A stirred mixture of 4-chlorothiobenzamide, bromoacetaldehyde dimethyl acetal, and concentrated hydrochloric acid in ethanol is heated at reflux for approximately 18 hours.[1]

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield 2-(4-chlorophenyl)thiazole.[1]

Step 2: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)thiazole

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocycle.[7][8]

Caption: Vilsmeier-Haack formylation route.

Proposed Experimental Protocol (Hypothetical, based on general Vilsmeier-Haack procedures):

Reagent/SolventMolecular Weight ( g/mol )Proposed QuantityMoles
2-(4-Chlorophenyl)thiazole195.6719.57 g0.10
N,N-Dimethylformamide (DMF)73.0950 mL-
Phosphorus oxychloride (POCl₃)153.3316.86 g (10.2 mL)0.11

Step-by-Step Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

  • To this reagent, add a solution of 2-(4-chlorophenyl)thiazole in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Conclusion

The synthesis of this compound relies on well-established synthetic methodologies in heterocyclic chemistry. The choice between the Hantzsch synthesis and the Vilsmeier-Haack formylation route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Both pathways utilize readily accessible precursors, offering robust and reliable methods for the preparation of this important synthetic intermediate. This guide provides a foundational understanding of the key precursors and reaction pathways, empowering researchers to make informed decisions in their synthetic endeavors.

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"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound, a key heterocyclic intermediate in the synthesis of various bioactive molecules for pharmaceuticals and agrochemicals.[1][2] Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the unambiguous identification and characterization of this compound. Detailed experimental protocols are provided, explaining the causality behind methodological choices to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and quality control professionals engaged in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carbaldehyde group. This arrangement results in a conjugated system where the electronic properties of the aromatic ring, the heteroaromatic thiazole, and the electron-withdrawing aldehyde group influence the molecule's overall reactivity and spectroscopic signature.

Figure 1: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint based on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aldehydic, thiazole, and chlorophenyl protons. The expected chemical shifts are influenced by inductive effects and anisotropic effects from the aromatic and heteroaromatic rings.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H_ald (-CHO)9.9 – 10.2Singlet (s)N/AThe aldehyde proton is highly deshielded and lacks adjacent protons for coupling. This range is characteristic for aromatic aldehydes.[3]
H5 (Thiazole)8.2 – 8.5Singlet (s)N/AThis proton is deshielded by the heteroaromatic ring current and the adjacent electron-withdrawing aldehyde group. It appears as a singlet due to the absence of neighboring protons.
H2'/H6' (Phenyl)7.9 – 8.1Doublet (d)~8.5These protons are ortho to the thiazole ring and are deshielded. They appear as a doublet due to coupling with H3'/H5'.
H3'/H5' (Phenyl)7.5 – 7.7Doublet (d)~8.5These protons are ortho to the chlorine atom. They couple with H2'/H6' to form a doublet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on hybridization and the electronic nature of attached groups.

Carbon AssignmentPredicted δ (ppm)Rationale
C_ald (C=O)184 – 188The carbonyl carbon of an aldehyde conjugated to an aromatic system is characteristically found in this highly downfield region.[4]
C2 (Thiazole)168 – 172Attached to the electronegative nitrogen and sulfur atoms, and the phenyl ring, this carbon is significantly deshielded.
C4 (Thiazole)152 – 156Attached to the electron-withdrawing aldehyde group and the ring sulfur, leading to a downfield shift.
C5 (Thiazole)128 – 132The only CH carbon on the thiazole ring, its shift is influenced by the heteroatoms and adjacent substituents.
C4' (Phenyl, C-Cl)138 – 141The carbon bearing the chlorine atom is deshielded by the halogen's inductive effect.
C1' (Phenyl, C-Thiazole)131 – 134The ipso-carbon attached to the thiazole ring.
C2'/C6' (Phenyl)129 – 131Aromatic CH carbons ortho to the thiazole substituent.
C3'/C5' (Phenyl)127 – 129Aromatic CH carbons ortho to the chlorine substituent.
Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for similar compounds, though deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative if solubility is a concern.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in 0.6-0.7 mL of CDCl3. prep1->prep2 prep3 Filter into a 5 mm NMR tube. prep2->prep3 acq1 Lock and shim the instrument. prep3->acq1 acq2 Acquire 1H spectrum (16 scans). acq1->acq2 acq3 Acquire 13C{1H} spectrum (1024 scans). acq1->acq3 proc1 Apply Fourier Transform. acq3->proc1 proc2 Phase and baseline correct. proc1->proc2 proc3 Calibrate 1H to residual CHCl3 (7.26 ppm). proc2->proc3 proc4 Calibrate 13C to CDCl3 (77.16 ppm). proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100Medium-WeakAromatic C-H StretchCharacteristic stretching vibration for sp² C-H bonds in the phenyl and thiazole rings.
2820, 2720WeakAldehyde C-H StretchThese two weak bands (Fermi doublets) are highly characteristic of the C-H bond in an aldehyde.
1695 - 1710StrongAldehyde C=O StretchThis strong absorption is the most prominent feature of the spectrum. Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the thiazole ring.[5][6]
1580 - 1610Medium-StrongC=C and C=N StretchesVibrations from the conjugated system of the phenyl and thiazole rings.
~1090Medium-StrongC-Cl StretchThis absorption falls within the fingerprint region and is characteristic of an aryl chloride.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality data.

  • Instrument Preparation: Record a background spectrum on the clean, unobstructed ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula is C₁₀H₆ClNOS. The calculated monoisotopic mass is approximately 222.98 g/mol . A hallmark feature will be the isotopic pattern for chlorine, resulting in two peaks: M⁺ (¹⁰⁰%) and M+2 (³²%) in a characteristic ~3:1 ratio. A smaller M+2 peak from the ¹³C and ³⁴S isotopes will also be present.

  • Major Fragmentation Pathways: Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner, providing structural confirmation.

G M [C10H6ClNOS]+• m/z = 223/225 frag1 [M - CHO]+• m/z = 194/196 M->frag1 - CHO frag3 [C6H4Cl]+• m/z = 111/113 M->frag3 Ring Cleavage frag4 [C4H2NOS]+• m/z = 112 M->frag4 Ring Cleavage frag2 [C9H5ClNS]+• m/z = 194/196

Figure 3: Predicted major fragmentation pathways for the target molecule in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a microgram quantity of the sample into the ion source via a direct insertion probe or by dissolving it in a volatile solvent for GC-MS analysis.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-400) using a quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and correlate major fragment ions to the proposed structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. The predicted data presented in this guide, including the highly deshielded aldehyde proton in NMR, the strong carbonyl stretch in IR, and the characteristic isotopic pattern in MS, constitute a unique spectroscopic fingerprint. Adherence to the described protocols will ensure the generation of reliable and accurate data crucial for quality control, reaction monitoring, and regulatory submissions in the fields of chemical research and development.

References

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  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central.
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An In-Depth Technical Guide to the Purity and Appearance of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique molecular architecture, featuring a chlorinated phenyl ring attached to a thiazole-4-carbaldehyde core, makes it a valuable building block for the development of novel bioactive molecules. Given its significance in research and development, a thorough understanding of its purity and physical attributes is paramount for ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the key quality aspects of this compound, including its appearance, methods for purity determination, and potential impurity profiles.

Physicochemical Properties and Appearance

This compound is typically supplied as an off-white solid .[1] Variations in color, from white to light yellow or tan, may be observed depending on the purity of the material and the presence of trace impurities. The compound's solid-state form is generally crystalline, although the specific crystal morphology can vary.

PropertyValueSource
Molecular Formula C₁₀H₆ClNOS[1]
Molecular Weight 223.68 g/mol [1]
Appearance Off-white solid[1]
Purity (typical) ≥ 98% (by HPLC)[1]
Storage Store at 0-8°C[1]

Solubility: While specific quantitative solubility data is not extensively published, based on its chemical structure, this compound is expected to be sparingly soluble in water and more soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform. Experimental determination of solubility in relevant solvent systems is recommended for specific applications. For instance, a related compound, 4-(4-chlorophenyl)thiazol-2-amine, is highly soluble in DMSO (≥ 200 mg/mL).[2]

Purity Assessment: A Multifaceted Approach

Ensuring the high purity of this compound is critical for its intended applications, particularly in drug discovery where impurities can lead to misleading biological data. A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the purity of this compound. A well-developed and validated HPLC method can effectively separate the main compound from its impurities.

Workflow for HPLC Method Development:

Caption: A generalized workflow for the purity determination of this compound by RP-HPLC.

Key Considerations for Method Validation (as per ICH Guidelines):

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound and for identifying any potential impurities.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. For this compound, characteristic signals would include those for the aldehydic proton (typically in the range of 9.5-10.5 ppm), the protons on the thiazole ring, and the protons on the 4-chlorophenyl ring. The splitting patterns and coupling constants of these signals are crucial for structural elucidation. For a similar compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the aromatic protons appear in the range of 7.22–8.90 ppm.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals to expect include the carbonyl carbon of the aldehyde (typically >180 ppm), and the carbons of the thiazole and 4-chlorophenyl rings.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak ([M]+ or [M+H]+) would be around m/z 223.68. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

3. Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aromatic and thiazole rings.

  • C=N and C=C stretching vibrations within the thiazole and phenyl rings.

  • A C-Cl stretching vibration.

For a related compound, 2-amino-4-(4-chloro-phenyl)thiazole, characteristic IR bands are observed for the functional groups.[5]

Potential Impurities and Degradation Pathways

The purity of this compound is influenced by the synthetic route employed and the storage conditions. The most common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6][7]

Logical Flow of Hantzsch Thiazole Synthesis and Impurity Formation:

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_impurities Potential Impurities Haloketone α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) Reaction Hantzsch Thiazole Synthesis Haloketone->Reaction Thioamide Thioamide (e.g., Thioformamide) Thioamide->Reaction Product This compound Reaction->Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Side_Products Side-Products from incorrect regioselectivity Reaction->Side_Products Over_Oxidation Over-oxidation to carboxylic acid Product->Over_Oxidation Degradation

Caption: A simplified diagram illustrating the Hantzsch synthesis of this compound and potential sources of impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual amounts of the α-haloketone and thioamide used in the synthesis.

  • Regioisomers: In cases where unsymmetrical thioamides or α-haloketones are used, the formation of isomeric thiazole products is possible.[8]

  • By-products: Products arising from side reactions during the synthesis.

Potential Degradation Products:

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light).[9][10] For this compound, potential degradation pathways could include:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.

  • Hydrolysis: Under acidic or basic conditions, the thiazole ring may be susceptible to hydrolysis, leading to ring-opened products.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photolytic degradation products. Studies on other thiazole-containing compounds have shown that photodegradation can occur.[11]

Conclusion

A comprehensive assessment of the purity and appearance of this compound is fundamental for its effective use in research and development. This guide has outlined the key quality attributes, including its typical off-white solid appearance and the analytical methodologies for its characterization. The use of a validated RP-HPLC method is crucial for quantitative purity analysis, while spectroscopic techniques such as NMR, MS, and IR are vital for structural confirmation. An awareness of potential impurities arising from the synthetic route and possible degradation pathways is also essential for ensuring the quality and stability of this important chemical intermediate. By adhering to these analytical principles, researchers can confidently utilize this compound in their scientific endeavors.

References

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9).
  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies: A Tool for Drug Development. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 00080.
  • Jian, W., Edom, R. W., & Weng, N. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 899–908.
  • Akkurt, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
  • SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Nemes, P., & Tóth, G. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 283-286.
  • Păltinean, R., et al. (2022).
  • de Oliveira, R. S., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(18), 16295–16303.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017).
  • Reddy, G. S., & Kumar, B. V. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 10(11), 3845-3851.
  • Šuleková, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(11), 5439.
  • Wang, C., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry, 81(1), 269–276.
  • Yildiz, M., et al. (2015). FT-IR, 1H, 13C NMR, UV–vis spectra and quantum chemical calculations of 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Molecular Structure, 1081, 312-323.
  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1).
  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86–91.
  • Gligor, D., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 421–427.
  • Kaminskyy, D., et al. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Journal of Molecular Structure, 1345, 143133.
  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 180, 204–221.
  • Kumar, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18709–18746.
  • Jabeen, M., et al. (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent. Asian Journal of Chemistry, 33(4), 930–936.

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Unlocking the Therapeutic Promise of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The compound at the heart of this guide, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, represents a key synthetic intermediate, a foundational building block for the development of novel therapeutics.[4] This guide will provide an in-depth exploration of the potential biological activities of this molecule, drawing upon the wealth of data available for structurally related 2-aryl-thiazole derivatives. We will delve into potential mechanisms of action and provide actionable experimental protocols for researchers to validate these hypotheses.

The core structure consists of a central thiazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carbaldehyde (aldehyde) functional group. The 4-chlorophenyl moiety often enhances lipophilicity and can engage in halogen bonding, potentially influencing target binding. The aldehyde at the C4 position is a versatile chemical handle, readily allowing for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and amides, thereby enabling extensive structure-activity relationship (SAR) studies.[4]

Potential Biological Activities: A Landscape of Therapeutic Opportunity

While direct biological data for this compound is limited in publicly accessible literature, extensive research on its close analogs provides a strong foundation for predicting its therapeutic potential. The primary areas of interest include antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Potential: Combating Fungal and Bacterial Pathogens

The 2-phenylthiazole core is a well-established pharmacophore in the design of antimicrobial agents.[3][5][6] The presence of this moiety in our lead compound suggests a strong likelihood of inherent antimicrobial properties.

Several 2-phenylthiazole derivatives have demonstrated potent antifungal activity, with some acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3] This is the same mechanism of action as the widely used azole antifungal drugs.[3] The 4-chlorophenyl group on the thiazole ring could potentially enhance binding to the hydrophobic active site of CYP51.

Proposed Mechanism of Action: CYP51 Inhibition

The nitrogen atom at position 3 of the thiazole ring is hypothesized to coordinate with the heme iron atom in the active site of CYP51, while the 2-(4-chlorophenyl) group occupies a hydrophobic pocket within the enzyme. This binding prevents the demethylation of lanosterol, disrupting the integrity of the fungal cell membrane and leading to cell death.

Experimental Workflow for Antifungal Activity Screening

Caption: Workflow for evaluating the antifungal potential of the target compound.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans ATCC 90028) on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of test concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include wells with fungal inoculum and a known antifungal agent (e.g., fluconazole) as a positive control, and wells with fungal inoculum and the vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the negative control.

Thiazole derivatives have also been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7][8][9] The mechanism of action for antibacterial thiazoles can be diverse, including the inhibition of fatty acid synthesis.[7]

Experimental Protocol: Antibacterial Susceptibility Testing

A similar broth microdilution method as described for antifungal testing can be employed. Key modifications include the use of Mueller-Hinton broth as the culture medium and a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The MIC would be determined after incubation at 37°C for 18-24 hours.

Anticancer Potential: Targeting Cell Proliferation and Survival

The 2-phenylthiazole scaffold is present in several compounds with demonstrated anticancer activity.[10][11][12] Derivatives have been shown to be cytotoxic against various cancer cell lines, including breast, colon, and leukemia.[8][10][11]

Potential Mechanisms of Action in Cancer

  • Kinase Inhibition: Many anticancer drugs target protein kinases involved in cell signaling pathways that regulate cell growth and proliferation. The thiazole nucleus can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.[13]

Experimental Workflow for Anticancer Activity Evaluation

Caption: Workflow for assessing the anticancer properties of the target compound.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties.[14][15][16][17] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Potential Mechanisms of Anti-inflammatory Action

  • COX Inhibition: Inhibition of COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Inhibition of Pro-inflammatory Cytokines: Reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard reference drug.[16]

Structure-Activity Relationship (SAR) Insights and Future Directions

The existing literature on 2-aryl-thiazole derivatives provides valuable insights for the future development of this compound as a lead compound.

Position Modification Impact on Activity References
C4-aldehyde Conversion to amides, hydrazones, Schiff basesOften leads to enhanced and more specific biological activity.[10](
Phenyl Ring (C2) Substitution with electron-withdrawing or -donating groupsCan significantly modulate potency and selectivity. The 4-chloro substituent is often favorable.[3](,

Future research should focus on synthesizing a library of derivatives from this compound and screening them using the outlined protocols. This will enable the establishment of a robust SAR and the identification of optimized lead compounds for further preclinical development. In silico methods, such as molecular docking and ADMET prediction, should be integrated into the workflow to guide the design of new analogs with improved potency and drug-like properties.[18][19][20]

Conclusion

This compound stands as a promising starting point for the discovery of novel therapeutic agents. The strong body of evidence supporting the antimicrobial, anticancer, and anti-inflammatory activities of the 2-aryl-thiazole scaffold provides a compelling rationale for the in-depth investigation of this compound and its derivatives. The experimental workflows and protocols detailed in this guide offer a clear and structured approach for researchers to unlock the full therapeutic potential of this versatile chemical entity.

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A Technical Guide to the Role of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous FDA-approved therapeutics and its versatile biological activity.[1][2][3][4] Within this important class of heterocycles, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde emerges as a particularly valuable and versatile starting material. Its structure, featuring a 2-arylthiazole core with a reactive aldehyde at the 4-position, provides an ideal platform for synthetic elaboration. This technical guide offers an in-depth exploration of this compound, from its fundamental synthesis to the diverse pharmacological activities of its derivatives. We will dissect its role in the development of novel agents targeting cancer, microbial infections, and neurodegenerative diseases, providing field-proven experimental protocols and mechanistic insights for researchers and drug development professionals.

Chapter 1: The Thiazole Scaffold: A Foundation for Drug Discovery

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide array of biological targets.[5] Its rigid structure and capacity for hydrogen bonding—the nitrogen atom acts as a hydrogen bond acceptor—make it an ideal anchor for binding to enzyme active sites and receptors.[2] This has led to the development of blockbuster drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[4]

The specific compound, this compound, serves as a key intermediate in the synthesis of more complex, biologically active molecules.[6][7] The 4-chlorophenyl group at the 2-position and the carbaldehyde at the 4-position are critical features. The chloro-substituent often enhances lipophilicity and can engage in halogen bonding, while the aldehyde is a prime functional handle for diversification, allowing chemists to readily introduce new pharmacophores and modulate the compound's physicochemical properties.

Chapter 2: Synthesis and Chemical Profile of the Core Scaffold

The construction of the 2-aryl-thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic and robust cyclocondensation reaction. This method forms the foundation for producing this compound and its precursors.

Key Synthetic Pathway: The Hantzsch Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For derivatives related to our core compound, this typically involves reacting a substituted phenacyl bromide with thiourea.[8][9] This straightforward approach provides high yields of the foundational 2-amino-4-arylthiazole, which can then be further modified to introduce the carbaldehyde group.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final Further Modification p_chlorophenacyl_bromide p-Chlorophenacyl Bromide reflux Reflux in Absolute Methanol p_chlorophenacyl_bromide->reflux thiourea Thiourea thiourea->reflux aminothiazole 2-Amino-4-(4-chlorophenyl) -1,3-thiazole reflux->aminothiazole Cyclocondensation final_product 2-(4-chloro-phenyl) -thiazole-4-carbaldehyde aminothiazole->final_product e.g., Sandmeyer reaction, followed by reduction

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is a foundational step for accessing a wide range of derivatives. The rationale for using absolute methanol is to ensure an anhydrous environment, preventing unwanted side reactions. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Materials:

  • p-Chlorophenacyl bromide

  • Thiourea

  • Absolute Methanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of p-chlorophenacyl bromide and thiourea in absolute methanol.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring for approximately 3-4 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold methanol to remove any unreacted starting materials, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, and Mass Spectrometry.[8][9]

Chapter 3: Therapeutic Applications of CPTC Derivatives

The true value of this compound lies in the broad spectrum of biological activities exhibited by its derivatives. The aldehyde group provides a reactive site for creating diverse libraries of compounds, including Schiff bases, hydrazones, and amides (after oxidation to the corresponding carboxylic acid), which have been explored extensively.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][10][11] The mechanism of action is often tied to the disruption of fundamental cellular processes required for proliferation.

Mechanism of Action: Inhibition of Tubulin Polymerization A prominent anticancer mechanism for related scaffolds, such as imidazo[2,1-b]thiazoles, is the interference with microtubule dynamics.[12] Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. By binding to tubulin, these compounds inhibit its polymerization, leading to a disorganized spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Tubulin_Inhibition Tubulin b α/β-Tubulin Dimers Microtubule b Dynamic Microtubule Tubulin->Microtubule Polymerization Spindle b Mitotic Spindle Formation Microtubule->Spindle Division b Cell Division Spindle->Division Apoptosis b Apoptosis Spindle->Apoptosis Arrest at G2/M Drug {b Thiazole Derivative} Drug->Tubulin Binds to Tubulin

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Quantitative Data: Cytotoxicity of Thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazo[2,1-b]thiazole AnalogPancreatic (MIA PaCa-2)4.2 ± 0.6[12]
Pyrazolyl-thiazole Hybrid (9t)Breast (MCF-7)0.16[13]
Pyrazolyl-thiazole Hybrid (9t)Melanoma (WM266.4)0.12[13]
Thiazole-Hydrazide Analog (4a)Lung (A549)26.53[11]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT assay is a colorimetric method used to assess cell viability. The rationale is that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adherence) start->incubate1 treat Treat with Thiazole Derivative (Varying Concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate3->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read analyze Calculate % Viability and Determine IC₅₀ read->analyze end End analyze->end

Caption: A generalized workflow for evaluating anticancer compounds.[12]

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[12]

Antimicrobial Activity

Derivatives based on the 2-(4-chlorophenyl)thiazole scaffold have shown significant promise as antimicrobial agents.[6]

Spectrum of Activity: Studies consistently show that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and various fungal strains, including Candida albicans and Candida glabrata.[8][9][14] However, their activity against Gram-negative bacteria is often moderate to low, a common challenge in drug development due to the complex outer membrane of these bacteria.[8][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazolyl-thiazole Hybrid (35c)S. aureus100-200[13]
Pyrazolyl-thiazole Hybrid (35c)E. coli100-200[13]
2-Amino-thiazole DerivativeS. aureusModerate Activity[8]
2-Amino-thiazole DerivativeC. albicansHigh Activity[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent. The rationale is to find the lowest concentration of the drug that visibly inhibits microbial growth after a set incubation period.

Procedure:

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13]

Neuroprotective Potential

Recent research has expanded the scope of thiazole derivatives into the realm of neurodegenerative disorders like Alzheimer's disease.[15] The strategy here involves targeting key enzymes implicated in the disease's pathology.

Mechanism of Action: Enzyme Inhibition Derivatives of 2-(3/4-chlorophenoxy)-N-(3-(4-chlorophenyl)-thiazol-2(3H)-ylidene)propanehydrazide have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO) enzymes.[15] Inhibition of AChE, for example, increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing Alzheimer's symptoms.[16]

Inhibition Data for Neuro-related Enzymes

Compound IDTarget Enzyme% InhibitionReference
6aMAO-A> 55.372%[15]
6bMAO-A> 55.372%[15]
4aMAO-BHigh Activity[15]
2i (Thiazolylhydrazone)AChEIC₅₀ = 0.028 µM[16]

Chapter 4: Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research on 2-(4-chloro-phenyl)-thiazole derivatives has yielded valuable insights into their structure-activity relationships (SAR). Understanding these relationships is critical for rationally designing next-generation compounds with improved potency and selectivity.

  • The 4-Chlorophenyl Group: The para position of the chlorine atom on the phenyl ring appears to be favorable for anticancer activity compared to other positions like ortho.[11] This could be due to optimal fitting within a specific hydrophobic pocket of the target protein.

  • The Aldehyde Handle: Modifications at the C4-carbaldehyde position are the primary driver of diverse biological activities. The formation of hydrazones and the incorporation of other heterocyclic rings (like pyrazole or triazole) have been shown to be highly effective strategies for generating potent anticancer and antimicrobial agents.[13][15]

  • Substituents on Appended Rings: When additional rings are added, their substituents play a crucial role. For example, in pyrazolyl-thiazole hybrids, electron-withdrawing groups like trifluoromethyl on a terminal phenyl ring enhanced anticancer activity.[13]

The future of this scaffold is bright. There is significant potential in creating hybrid molecules that combine the 2-(4-chloro-phenyl)-thiazole core with other known pharmacophores to develop dual-action agents. Further exploration into less-studied therapeutic areas, such as anti-inflammatory and antiviral applications, is also warranted.[6]

Conclusion

This compound is far more than a simple chemical intermediate; it is a gateway to a vast chemical space of pharmacologically potent molecules. Its straightforward synthesis and the reactivity of its aldehyde group provide medicinal chemists with a robust platform for generating novel derivatives. The demonstrated efficacy of these derivatives in oncology, microbiology, and neurology underscores the enduring importance of the thiazole scaffold. As researchers continue to innovate and refine the molecular architecture of these compounds, the this compound core will undoubtedly continue to contribute to the discovery of next-generation therapeutics.

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A Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a privileged heterocyclic motif, central to numerous pharmaceuticals, agrochemicals, and functional materials. Within this class, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde has emerged as a particularly versatile and powerful building block. Its unique electronic properties and dual reactive sites—the electrophilic aldehyde and the stable aromatic thiazole core—provide a robust platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, physicochemical properties, reactivity, and strategic applications in the development of potent bioactive agents, supported by field-proven protocols and mechanistic insights.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound (CAS No: 21278-77-3) is a crystalline solid that serves as a pivotal intermediate in organic synthesis. The molecule's value is rooted in the synergistic combination of its constituent parts:

  • The 2-Aryl Thiazole Core: This moiety is a well-established pharmacophore found in a wide array of approved drugs, prized for its metabolic stability and ability to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[1]

  • The 4-Chlorophenyl Group: The presence of a chlorine atom at the para-position significantly influences the molecule's lipophilicity and electronic profile. This halogen substituent can enhance binding affinity to target proteins and improve pharmacokinetic properties.

  • The 4-Carbaldehyde Functionality: This aldehyde group is the primary hub of reactivity, acting as a versatile synthetic handle for a vast range of chemical transformations, including C-C bond formation, oxidation, reduction, and the synthesis of other heterocyclic systems.

Consequently, this building block is extensively used in medicinal chemistry programs targeting novel anti-inflammatory, antimicrobial, and anticancer agents, as well as in the agrochemical sector for developing next-generation fungicides and herbicides.[1]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 21278-77-3[1]
Molecular Formula C₁₀H₆ClNOS[1]
Molecular Weight 223.68 g/mol [1]
Appearance Off-white to pale yellow solid[1]
Purity ≥98% (by HPLC)[1]
Storage Store at 0-8°C, protected from light and moisture[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is crucial for identity confirmation but is not consistently available in public databases. Researchers should acquire this data upon synthesis or purchase to validate the starting material.

Synthesis: Constructing the Core Scaffold

The most reliable and common method for constructing the 2-arylthiazole core is the Hantzsch Thiazole Synthesis .[2][3] This involves the condensation of an α-haloketone with a thioamide. For the title compound, a logical route involves the reaction of 4-chlorothiobenzamide with a 3-halo-2-oxopropanal equivalent, followed by formylation if necessary. A more direct approach involves the oxidation of the corresponding alcohol, 2-(4-chlorophenyl)thiazol-4-yl)methanol.

Protocol: Synthesis via Oxidation of 2-(4-chlorophenyl)thiazol-4-yl)methanol

This two-step approach provides a reliable and scalable route.

Step 1: Synthesis of [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol

  • Reaction Setup: To a solution of 4-chlorothiobenzamide (1.0 eq) in ethanol (5 mL per mmol of thioamide), add 1,3-dichloroacetone (1.1 eq).

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃). The product often precipitates and can be collected by filtration. If it remains in solution, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or recrystallization from ethanol/water to yield the intermediate alcohol.

Step 2: Oxidation to this compound

  • Reaction Setup: Dissolve the [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add manganese(IV) oxide (MnO₂, ~5-10 eq) in portions. The choice of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Step 2: Oxidation Thioamide 4-Chlorothiobenzamide Thiazole_Alcohol [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol Thioamide->Thiazole_Alcohol EtOH, Reflux DCA 1,3-Dichloroacetone DCA->Thiazole_Alcohol Final_Aldehyde This compound Thiazole_Alcohol_Ref [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol Thiazole_Alcohol_Ref->Final_Aldehyde MnO₂, DCM, RT G cluster_reactions Key Transformations Start 2-(4-chlorophenyl) thiazole-4-carbaldehyde Oxidation Carboxylic Acid Derivative Start->Oxidation KMnO₄ or NaClO₂ Reduction Alcohol Derivative Start->Reduction NaBH₄ Knoevenagel α,β-Unsaturated System (e.g., Chalcone, Nitrile) Start->Knoevenagel Active Methylene Cmpd, Base (e.g., Piperidine) Wittig Alkene Derivative Start->Wittig Phosphonium Ylide Reductive_Amination Amine Derivative Start->Reductive_Amination R₂NH, NaBH(OAc)₃

Caption: Major reaction pathways of the aldehyde moiety.

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding 2-(4-chlorophenyl)thiazole-4-carboxylic acid using agents like potassium permanganate (KMnO₄) or, more mildly, sodium chlorite (NaClO₂). [4][5]This carboxylic acid is itself a valuable intermediate for forming amides and esters.

  • Reduction: Treatment with sodium borohydride (NaBH₄) in an alcoholic solvent cleanly reduces the aldehyde to the primary alcohol, regenerating the precursor from the synthetic route described above.

  • Knoevenagel Condensation: This is one of the most powerful applications. Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine yields electron-deficient alkenes. [6][7]These products are excellent Michael acceptors and precursors for synthesizing other heterocycles.

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into various alkenes with control over stereochemistry, depending on the nature of the ylide used. [8][9]This is invaluable for creating vinyl-thiazole derivatives.

Applications in Bioactive Molecule Synthesis: Case Studies

The true value of this compound is demonstrated by its successful application in synthesizing molecules with significant biological activity.

Case Study 1: Synthesis of Pyrazolyl-Thiazole Hybrids as Anticancer Agents

Molecular hybridization is a potent strategy in drug discovery. The conjugation of thiazole and pyrazole rings has led to compounds with significant anticancer activity. [10][11] Workflow:

  • Thiosemicarbazone Formation: The title aldehyde is condensed with thiosemicarbazide to form an intermediate thiosemicarbazone.

  • Hantzsch Cyclization: The thiosemicarbazone is then reacted with a substituted α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to construct a second thiazole ring, yielding a thiazolyl-thiosemicarbazone scaffold.

  • Final Cyclization: This intermediate can be further cyclized to create more complex hybrids, such as pyrazolyl-thiazoles, which have shown potent activity against cancer cell lines like MCF-7 (breast cancer). [12]

G BuildingBlock 2-(4-Cl-Ph)-thiazole-4-carbaldehyde Thiosemicarbazone Thiosemicarbazone Intermediate BuildingBlock->Thiosemicarbazone + Thiosemicarbazide Hybrid Pyrazolyl-Thiazole Hybrid Thiosemicarbazone->Hybrid + α-haloketone + Cyclization reagents Screening In Vitro Cancer Cell Line Screening (e.g., MCF-7, HepG2) Hybrid->Screening Data IC₅₀ Data Analysis Screening->Data

Caption: Workflow for synthesizing and evaluating anticancer hybrids.

Representative Biological Data: While direct data for a pyrazole derived from the title aldehyde is sparse, a closely related analog, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole , demonstrated potent antiproliferative activity. [12]

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer) 0.16

| WM266.4 (Melanoma) | 0.12 |

This data highlights the power of the 2-(4-chlorophenyl)thiazole core in designing highly potent anticancer agents. [12]

Case Study 2: Development of Novel Antifungal Agents

Thiazole derivatives are known to possess significant antifungal properties. [13][14]The 4-chlorophenyl group often enhances this activity.

Synthetic Strategy: Derivatives are often synthesized via condensation reactions of the aldehyde. For example, reacting the aldehyde with substituted hydrazines or hydrazides produces acylhydrazone derivatives. These derivatives have been shown to exhibit potent antifungal activity against pathogenic fungi like Candida albicans and crop-threatening fungi such as Magnaporthe oryzae (rice blast). [13][15] Representative Antifungal Activity Data: A study on phenylthiazole derivatives containing an acylhydrazone moiety found that compounds with halogen substituents on the phenyl rings had excellent antifungal activity. For instance, a derivative with a 2-methyl-4-chlorophenyl substitution showed the following efficacy against rice blast: [13]

Compound EC₅₀ against M. oryzae (µg/mL)
Compound E26 (a related analog) 1.29

| Isoprothiolane (Commercial Fungicide) | 3.22 |

These results underscore the potential of using this compound as a starting point for developing new, highly effective agrochemical fungicides. [13]

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol provides a self-validating, step-by-step method for a key transformation, embodying the principles of trustworthiness and expertise.

Synthesis of (E)-2-((2-(4-chlorophenyl)thiazol-4-yl)methylene)malononitrile

  • Reagents & Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.47 mmol, 1.0 eq).

    • Add absolute ethanol (20 mL) and stir until the solid is dissolved.

    • To this solution, add malononitrile (0.32 g, 4.92 mmol, 1.1 eq).

  • Catalyst Addition & Reaction:

    • Add piperidine (2-3 drops, ~0.04 mmol) as a catalyst.

    • Stir the reaction mixture at room temperature. A precipitate usually begins to form within 30-60 minutes.

    • Monitor the reaction using TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible (typically 2-3 hours).

  • Work-up & Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.

  • Purification & Characterization:

    • The filtered solid is often of high purity. If required, recrystallize from hot ethanol.

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The expected product is a brightly colored solid.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its robust synthesis, well-defined reactivity, and proven track record in the creation of high-value bioactive molecules make it an indispensable asset for medicinal and agricultural chemists. The logical and versatile nature of its aldehyde handle allows for systematic exploration of chemical space, facilitating the development of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics and sustainable crop protection solutions continues to grow, the importance of cornerstone building blocks like this one will only intensify.

References

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An In-depth Technical Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities.[1][2][3] This five-membered heterocyclic ring, containing sulfur and nitrogen, is a prevalent feature in both natural products and synthetic drugs.[3] Among the vast landscape of thiazole-based compounds, the 2-aryl-thiazole-4-carbaldehyde framework serves as a particularly versatile intermediate for the synthesis of novel therapeutic agents. This guide focuses specifically on derivatives and analogs of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a compound that has garnered significant interest in drug discovery. The presence of the 4-chlorophenyl group at the 2-position and the reactive carbaldehyde (aldehyde) at the 4-position provides a rich platform for chemical modification and exploration of structure-activity relationships (SAR).

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds, supported by detailed experimental protocols and mechanistic insights.

Core Compound Profile: this compound

Property Value Source
IUPAC Name 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde[4]
CAS Number 21278-77-3[4]
Molecular Formula C10H6ClNOS[4]
Molecular Weight 223.68 g/mol [4]
Appearance Off-white solid[4]
Purity ≥ 98% (HPLC)[4]

This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[4] Its utility extends to agricultural chemistry, where it is a building block for crop protection agents.[4]

Synthetic Methodologies

The construction of the 2,4-disubstituted thiazole core is most classically achieved through the Hantzsch thiazole synthesis .[5][6][7] This robust and well-established method involves the condensation of an α-halocarbonyl compound with a thioamide.[6] For the synthesis of the core topic compound and its analogs, this remains a primary and reliable route.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis of a 2-aryl-thiazole-4-carbaldehyde derivative generally follows the pathway illustrated below. The process begins with the reaction of a substituted thiobenzamide with a 3-halo-2-oxopropanal derivative.

Hantzsch_Synthesis Figure 1: Generalized Hantzsch Thiazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product A Substituted Thiobenzamide (e.g., 4-chlorothiobenzamide) C Cyclocondensation A->C B α-Haloketone (e.g., 3-chloro-2-oxopropanal) B->C D 2-Aryl-thiazole-4-carbaldehyde (e.g., 2-(4-chlorophenyl)thiazole-4-carbaldehyde) C->D Formation of Thiazole Ring

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde

This protocol is a representative example based on the principles of the Hantzsch synthesis.

Materials:

  • 4-chlorothiobenzamide

  • 3-bromo-2-oxopropanal (or a suitable precursor)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanal (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-(4-chlorophenyl)-thiazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Modifications and Analogs

The versatility of the Hantzsch synthesis and related methods allows for the creation of a diverse library of derivatives.[7][8] Key points of modification include:

  • Substitution on the Phenyl Ring: By starting with different substituted thiobenzamides (e.g., 4-methoxy, 4-nitro, 2,4-dichloro), a wide range of analogs can be synthesized to probe electronic and steric effects on biological activity.

  • Modification of the Aldehyde Group: The carbaldehyde at the 4-position is a chemical handle for further derivatization. It can undergo reactions such as:

    • Condensation reactions: With hydrazines or thiosemicarbazides to form hydrazones and thiosemicarbazones, respectively.[9][10]

    • Wittig reaction: To introduce a carbon-carbon double bond.

    • Reduction: To form the corresponding alcohol.

    • Oxidation: To form the carboxylic acid.

Biological Activities and Therapeutic Potential

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][11] Derivatives of this compound are no exception and have been investigated for various therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazole derivatives.[1][2][12] Several studies have shown that compounds bearing the 2-phenylthiazole scaffold can induce apoptosis in cancer cells and inhibit cell proliferation.[1]

  • Mechanism of Action: The anticancer effects of thiazole derivatives are often attributed to their ability to inhibit key cellular targets. Some have been identified as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2] Others have been found to be potent inhibitors of kinases such as PI3K/mTOR, which are crucial components of signaling pathways that regulate cell growth and survival.[12] For instance, a series of thiazole-naphthalene derivatives were identified as tubulin polymerization inhibitors, with compound 5b showing potent activity with IC50 values of 0.48 µM and 0.97 µM against MCF-7 and A549 cancer cell lines, respectively.[2]

  • Structure-Activity Relationship (SAR):

    • Substitution on the phenyl ring at the 2-position significantly influences anticancer activity. Electron-withdrawing groups (like the chloro group in the topic compound) or bulky groups can enhance potency.[12]

    • Derivatization of the 4-position of the thiazole ring has led to potent anticancer agents. For example, linking the thiazole core to other heterocyclic systems like pyrazoline has yielded compounds with significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast) and A549 (lung).[13]

    • Specifically, the compound 9t , a 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, demonstrated potent BRAFV600E inhibitory effect (IC50 of 0.05 µM) and significant antiproliferative activity against MCF-7 and WM266.4 cell lines.[13]

Anticancer_MoA Figure 2: Potential Anticancer Mechanisms of Thiazole Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Thiazole 2-Aryl-Thiazole Derivative Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Kinase PI3K/mTOR Pathway Thiazole->Kinase Inhibition CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) Kinase->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of action for thiazole derivatives.

Antimicrobial and Antifungal Activity

The thiazole scaffold is also a key component of many antimicrobial and antifungal agents.[11][14][15] The presence of the sulfur and nitrogen atoms in the ring is thought to be crucial for their interaction with microbial targets.

  • Antibacterial Activity: Derivatives have shown activity against a range of bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9]

  • Antifungal Activity: Several studies have reported the potent antifungal activity of 2-phenylthiazole derivatives.[14][15][16] For instance, a series of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives displayed significant antifungal activity against various phytopathogenic fungi, with some compounds showing efficacy comparable to or better than commercial fungicides like chlorothalonil.[14][15]

Other Biological Activities

Beyond anticancer and antimicrobial effects, derivatives of this scaffold have been explored for a range of other biological activities:

  • Anti-inflammatory Activity: Some thiazole derivatives have shown potential as anti-inflammatory agents.[3]

  • Enzyme Inhibition: The scaffold has been used to develop inhibitors for various enzymes, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation.[17][18]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drug candidates from the this compound core relies on a thorough understanding of its SAR.[17][18][19][20]

Key SAR Observations:

Structural Modification Impact on Biological Activity References
Substitution at the 2-phenyl ring The nature and position of substituents are critical. Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) can modulate potency and selectivity for different biological targets.[12][17] [12][17]
Derivatization at the 4-carbaldehyde Converting the aldehyde to hydrazones, pyrazolines, or other heterocyclic systems often leads to a significant increase in biological activity, particularly anticancer and antimicrobial effects.[10][13] [10][13]

| Substitution at the 5-position of the thiazole ring | Modifications at this position can also influence activity. For example, introducing small alkyl or aryl groups can impact the compound's interaction with its biological target.[20] |[20] |

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis via methods like the Hantzsch reaction, coupled with the reactivity of the aldehyde group, allows for the generation of diverse chemical libraries. Research has demonstrated the significant potential of its derivatives as anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of the SAR to design more potent and selective compounds with improved pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • Development of Novel Analogs: Synthesis of hybrid molecules that combine the 2-arylthiazole core with other pharmacologically active moieties to achieve synergistic or multi-target effects.

The continued exploration of this chemical space holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References
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Unraveling the Enigma: A Mechanistic Hypothesis for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: The thiazole scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of clinically significant agents. Within this esteemed class of compounds, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde emerges as a molecule of considerable interest. While primarily recognized as a versatile synthetic intermediate, its inherent structural motifs—the thiazole ring and the reactive carbaldehyde group—suggest a rich, yet largely unexplored, pharmacological potential.[1][2] This guide delineates a primary mechanistic hypothesis for the action of this compound, supported by a comprehensive review of analogous structures and proposes a rigorous experimental framework for its validation.

Deconstructing the Molecule: Structural Clues to Biological Function

The chemical architecture of this compound offers critical insights into its potential biological interactions. The molecule can be dissected into three key components:

  • The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen. This ring system is a well-established pharmacophore found in a plethora of approved drugs, lauded for its metabolic stability and diverse biological activities.[3][4][5][6]

  • The 4-Chlorophenyl Moiety: This substituent at the 2-position of the thiazole ring introduces lipophilicity, which can facilitate membrane permeability. The chlorine atom can also engage in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding.

  • The 4-Carbaldehyde Group: This reactive aldehyde functional group is a key site for potential covalent interactions with biological nucleophiles, such as the side chains of cysteine or lysine residues in proteins.[7] It also serves as a versatile handle for the synthesis of more complex derivatives.

The Primary Mechanistic Hypothesis: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

Based on the prevalence of antifungal activity among thiazole-containing compounds, the primary hypothesis is that This compound acts as an inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [8]

This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[8] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[8]

Rationale for the CYP51 Inhibition Hypothesis:
  • Structural Analogy: Many established azole and thiazole-based antifungal agents function through the inhibition of CYP51.[8] The nitrogen atom in the thiazole ring of this compound can coordinate with the heme iron atom in the active site of CYP51, a key interaction for enzyme inhibition.

  • Broad-Spectrum Antifungal Potential: Inhibition of a fundamental and conserved pathway like ergosterol biosynthesis suggests the potential for broad-spectrum activity against a range of pathogenic fungi.

Proposed Signaling Pathway: Disruption of Fungal Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound CYP51_Inhibition CYP51 Inhibition This compound->CYP51_Inhibition Inhibits Ergosterol_Depletion Ergosterol Depletion CYP51_Inhibition->Ergosterol_Depletion Leads to Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Causes Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Results in Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51)

Caption: Proposed mechanism of CYP51 inhibition.

Alternative Mechanistic Hypotheses

While CYP51 inhibition is a compelling primary hypothesis, the diverse biological activities reported for thiazole derivatives warrant consideration of alternative mechanisms.

Hypothesis 2: Inhibition of Tubulin Polymerization

Structurally similar imidazo[2,1-b]thiazole derivatives have been shown to exert anticancer effects by interfering with microtubule dynamics.[9] It is plausible that this compound could bind to tubulin, preventing its polymerization into microtubules. This would disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in proliferating cells.

Hypothesis 3: Modulation of Inflammatory Pathways (e.g., COX Inhibition)

The anti-inflammatory properties of some thiazole derivatives suggest a potential interaction with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2] Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Experimental Validation Framework

A multi-pronged experimental approach is essential to rigorously test the proposed mechanistic hypotheses.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the antifungal activity of this compound against a panel of pathogenic fungi.

Protocol:

  • Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus) will be used.[10][11][12]

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Data Analysis: The MIC value, the lowest concentration of the compound that inhibits visible fungal growth, will be recorded for each strain.

In Vitro Enzyme Inhibition Assays

Objective: To directly assess the inhibitory effect of the compound on the proposed target enzymes.

Target Enzyme Assay Principle Positive Control
Fungal CYP51 Recombinant fungal CYP51 is incubated with the test compound and a fluorescent substrate. Inhibition is measured by a decrease in product formation.Ketoconazole
Tubulin Polymerization Purified tubulin is incubated with the test compound, and polymerization is monitored by an increase in light scattering or fluorescence.Paclitaxel (promoter), Colchicine (inhibitor)
COX-1/COX-2 Recombinant COX-1 and COX-2 enzymes are incubated with arachidonic acid and the test compound. Inhibition is quantified by measuring prostaglandin E2 production via ELISA.Indomethacin (non-selective), Celecoxib (COX-2 selective)
In Silico Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active sites of the proposed target enzymes.

Protocol:

  • Protein Structure Preparation: Crystal structures of the target enzymes (e.g., human or fungal CYP51, tubulin, COX-2) will be obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of this compound will be generated and energy minimized.

  • Molecular Docking: Docking simulations will be performed using software such as AutoDock Vina or Glide to predict the binding pose and estimate the binding energy.

  • Analysis: The predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the heme iron in CYP51) will be analyzed.

Experimental Workflow Diagram

G cluster_workflow Experimental Validation Workflow Start Hypothesis Formulation In_Vitro_Screening In Vitro Antifungal Susceptibility Testing Start->In_Vitro_Screening Positive_Result Antifungal Activity? In_Vitro_Screening->Positive_Result CYP51_Assay CYP51 Enzyme Inhibition Assay Positive_Result->CYP51_Assay Yes Alternative_Hypotheses Investigate Alternative Hypotheses Positive_Result->Alternative_Hypotheses No Docking Molecular Docking (CYP51) CYP51_Assay->Docking Primary_Mechanism Primary Mechanism Supported Docking->Primary_Mechanism Tubulin_Assay Tubulin Polymerization Assay Alternative_Hypotheses->Tubulin_Assay COX_Assay COX-1/COX-2 Inhibition Assay Alternative_Hypotheses->COX_Assay Alternative_Docking Molecular Docking (Tubulin, COX) Tubulin_Assay->Alternative_Docking COX_Assay->Alternative_Docking Alternative_Mechanisms Alternative Mechanisms Identified Alternative_Docking->Alternative_Mechanisms

Caption: A generalized workflow for mechanistic validation.

Concluding Remarks and Future Directions

The exploration of this compound presents a compelling opportunity in drug discovery. The primary mechanistic hypothesis of CYP51 inhibition is strongly supported by the known pharmacology of the thiazole scaffold. However, the potential for alternative mechanisms, such as tubulin polymerization inhibition or modulation of inflammatory pathways, should not be overlooked. The proposed experimental framework provides a clear and rigorous path to elucidate the true mechanism of action of this intriguing molecule. Further investigations, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial in advancing our understanding and potentially translating these findings into novel therapeutic agents.

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The Strategic Role of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a wide range of non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutic agents.[3][4] Thiazole-containing molecules are integral to a multitude of FDA-approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] This guide focuses on a particularly promising intermediate, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde , exploring its synthesis, derivatization potential, and the significant therapeutic promise held by its structural class in the landscape of contemporary drug discovery.

Compound Profile: this compound

This versatile compound serves as a critical building block for the synthesis of a diverse library of bioactive molecules.[7] The presence of the 4-chlorophenyl group at the 2-position and a reactive carbaldehyde at the 4-position of the thiazole ring provides a framework ripe for chemical modification and exploration of structure-activity relationships (SAR).

PropertyValueReference
CAS Number 21278-77-3[7]
Molecular Formula C10H6ClNOS[7]
Molecular Weight 223.68 g/mol [7]
Appearance Off-white solid[7]
Purity ≥ 98% (HPLC)[7]

Synthesis and Chemical Reactivity

The construction of the 2-aryl-thiazole core is efficiently achieved through the classic Hantzsch thiazole synthesis.[8][9] This reaction remains a highly reliable and widely used method in medicinal chemistry for its robustness and broad substrate scope.[10]

The Hantzsch Thiazole Synthesis: A Workflow

The synthesis of this compound typically involves the condensation of a 4-chlorothiobenzamide with a 3-bromo-2-oxopropanal equivalent. The aldehyde functionality can be protected during the synthesis and deprotected in a subsequent step. A general workflow is depicted below.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-chlorothiobenzamide 4-chlorothiobenzamide Condensation Condensation & Cyclization 4-chlorothiobenzamide->Condensation alpha_halo_ketone α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanal) alpha_halo_ketone->Condensation Dehydration Dehydration Condensation->Dehydration Product 2-(4-chloro-phenyl)- thiazole-4-carbaldehyde Dehydration->Product

Caption: Workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure for the synthesis of 2-amino-4-arylthiazoles, which can be adapted for the synthesis of the title compound by using the appropriate thioamide and α-haloketone.

Materials:

  • 4-chlorothiobenzamide (1.0 eq)

  • 3-bromo-2-oxopropanal (or a suitable precursor) (1.1 eq)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Deionized water

  • 5% Sodium bicarbonate solution

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorothiobenzamide in absolute ethanol.

  • To this solution, add the α-halocarbonyl compound.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold deionized water, which should induce precipitation of the crude product.

  • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water.

  • Dry the crude product.

  • For further purification, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Biological Significance and Therapeutic Potential

While direct biological data for this compound is limited in publicly available literature, a substantial body of research on its close analogs provides a strong indication of its potential as a precursor to potent therapeutic agents. The 2-(4-chlorophenyl)thiazole scaffold has been extensively investigated for its anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Derivatives of the 2-(4-chlorophenyl)thiazole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[11][12][13] The carbaldehyde group at the 4-position is a versatile handle for the synthesis of various derivatives, such as Schiff bases, hydrazones, and amides, which can be explored for enhanced anticancer potency.

Table 1: Anticancer Activity of Selected 2-(4-chlorophenyl)thiazole Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-7 (Breast)0.16[14]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleWM266.4 (Melanoma)0.12[14]
4-(4-chlorophenyl)thiazolyl derivative 4bMDA-MB-231 (Breast)Not specified, 81.36% VEGFR-2 inhibition[13]
2-(4-chloro-2-methylphenyl)amido substituted 2-(2-chlorophenyl)thiazoleA-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine)Showed highest activity (48% inhibition at 5 µg/mL)[15]
Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[16][17] The 2-(4-chlorophenyl)thiazole scaffold has been shown to be a promising starting point for the development of new antibacterial and antifungal compounds.[18][19]

Table 2: Antimicrobial Activity of Selected 2-(4-chlorophenyl)thiazole Derivatives

Compound DerivativeMicroorganismActivityReference
1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthioureaStaphylococcus aureus, Bacillus subtilisModerate antibacterial activity[18][19]
1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthioureaCandida albicans, Candida glabrataHigh antifungal activity[18][19]
2-amino-4-(4-chlorophenyl)thiazole derivativesCandida albicans, Candida glabrataDistinguished antifungal activity[17]
Enzyme Inhibition

Several derivatives of 2-(4-chlorophenyl)thiazole have been investigated as inhibitors of various enzymes, highlighting a potential mechanism of action for their observed biological activities.[20] For instance, related thiazole compounds have shown inhibitory effects against cholinesterases and monoamine oxidases (MAO).[20]

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-arylthiazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The EGFR and BRAF/MEK/ERK pathways are two such critical cascades that are frequently dysregulated in cancer.[1][3][5]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[6][21] Many small molecule inhibitors target the ATP-binding site of the EGFR kinase domain. The 2-arylthiazole scaffold is a common feature in some kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Thiazole_Inhibitor 2-(4-chlorophenyl)thiazole Derivative (Potential Inhibitor) Thiazole_Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

BRAF/MEK/ERK (MAPK) Signaling Pathway

The BRAF kinase is a key component of the MAPK pathway.[11] Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[14][22] Thiazole-containing compounds have been investigated as inhibitors of this pathway.

BRAF_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras-GTP RTK->Ras BRAF BRAF (e.g., V600E mutant) Ras->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Thiazole_Inhibitor 2-(4-chlorophenyl)thiazole Derivative (Potential Inhibitor) Thiazole_Inhibitor->BRAF Inhibition Cell_Cycle Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle

Sources

"2-(4-chloro-phenyl)-thiazole-4-carbaldehyde" safety and handling information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde for Research and Development Professionals

Authored by a Senior Application Scientist

Foreword: The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and bioactive molecules.[1] As research into novel thiazole derivatives like this compound expands, a comprehensive understanding of their safe handling is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring both personal safety and experimental integrity. While specific toxicological data for this exact compound is not extensively documented, this guide synthesizes information from structurally similar molecules to establish a robust safety protocol.

Compound Profile and Hazard Identification

This compound is a substituted thiazole derivative. Its structure suggests potential for biological activity, making it a compound of interest in drug discovery. However, the same features necessitate a cautious approach to its handling.

1.1. Known and Inferred GHS Classification

Table 1: Presumptive GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][6]

Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]

Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]

Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]

Warning

Disclaimer: This classification is inferred from structurally related compounds and should be treated as a precautionary guideline. All unknown substances should be handled as if they are hazardous.

1.2. Physical and Chemical Properties

Understanding the physical state and chemical properties is foundational to safe handling.

Table 2: Physicochemical Properties

PropertyValueSource/Comment
Molecular FormulaC₁₀H₆ClNOS(Calculated)
Molecular Weight223.68 g/mol (Calculated)
Physical FormSolidBased on analogs[7]
Storage Temperature2-8°C, under inert atmosphereRecommended for stability[7]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial. The following workflow illustrates the decision-making process for handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Identify Need for Compound review_sds Review Internal & Analog SDS start->review_sds assess_hazards Assess Hazards (Inhalation, Dermal, Ingestion) review_sds->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe weigh Weighing in Ventilated Enclosure select_ppe->weigh dissolve Dissolution in Fume Hood weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose document Document Experiment dispose->document SpillResponse spill Spill Occurs alert Alert & Evacuate spill->alert ppe Don PPE alert->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect clean Decontaminate Area collect->clean dispose Dispose as Hazardous Waste clean->dispose

Caption: Emergency spill response flowchart.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Use designated, clearly labeled, and sealed containers for chemical waste.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal service. [8]Do not discharge into drains or the environment. [8]

Conclusion

While this compound is a valuable compound for research, its potential hazards necessitate a diligent and informed approach to safety. By integrating the principles and protocols outlined in this guide—from presumptive hazard classification and rigorous PPE use to structured handling and emergency preparedness—researchers can confidently and safely advance their work. The foundation of laboratory safety is not just following steps, but understanding the rationale behind them, thereby creating a self-validating system of protection.

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Methodological & Application

Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde: An Application Note and Protocol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. The title compound, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, serves as a key intermediate for the synthesis of novel therapeutic and crop protection agents, owing to the versatile reactivity of its aldehyde functional group and the inherent biological relevance of the 2-arylthiazole motif.[1]

This document outlines a robust and reproducible two-step synthesis commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde functionality.

Core Synthesis Strategy

The synthesis is logically divided into two primary stages: the formation of the thiazole ring and the subsequent functionalization at the C4 position. This approach allows for the isolation and characterization of a key intermediate, ensuring a higher purity of the final product.

Synthesis_Strategy A Starting Materials: 4-Chlorothiobenzamide & Bromoacetaldehyde dimethyl acetal B Step 1: Hantzsch Thiazole Synthesis A->B Reflux in Ethanol/HCl C Intermediate: 2-(4-chlorophenyl)thiazole B->C Cyclization & Aromatization D Step 2: Vilsmeier-Haack Formylation C->D POCl3, DMF E Final Product: This compound D->E Electrophilic Substitution

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(4-chlorophenyl)thiazole (Intermediate)

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for the construction of thiazole rings from α-halocarbonyl compounds and thioamides.[2]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The reaction is initiated by a nucleophilic attack of the sulfur atom from 4-chlorothiobenzamide onto the electrophilic carbon of bromoacetaldehyde dimethyl acetal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Hantzsch Thiazole Synthesis Thioamide 4-Chlorothiobenzamide Intermediate1 Nucleophilic Attack (SN2) Thioamide->Intermediate1 Haloketone Bromoacetaldehyde dimethyl acetal Haloketone->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 2-(4-chlorophenyl)thiazole Intermediate3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Chlorothiobenzamide171.6512.170.5
Bromoacetaldehyde dimethyl acetal169.0312.171.6
Ethanol (absolute)46.07280 mL-
Concentrated Hydrochloric Acid (HCl)36.46~3 mL-
Methylene Chloride (DCM)84.93--
n-Hexane86.18--
Silica Gel (for column chromatography)---

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorothiobenzamide (12.1 g, 70.5 mmol), bromoacetaldehyde dimethyl acetal (12.1 g, 71.6 mmol), and absolute ethanol (280 mL).

  • With stirring, add concentrated hydrochloric acid (2 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 18 hours.

  • After 18 hours, add an additional 1 mL of concentrated hydrochloric acid and continue to reflux for another 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • The resulting residue should be purified by column chromatography on silica gel. Elute with a mixture of methylene chloride and n-hexane (3:1 v/v) to afford the pure 2-(4-chlorophenyl)thiazole as a solid.

Expected Yield: Approximately 4.8 g.

Characterization of 2-(4-chlorophenyl)thiazole:

  • Appearance: Solid.

  • Molecular Formula: C₉H₆ClNS

  • Molecular Weight: 195.67 g/mol [3]

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.95 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H and thiazole-H), 7.25 (d, 1H, thiazole-H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ 168.0, 144.0, 135.0, 132.5, 129.5, 127.0, 116.0.

Part 2: Synthesis of this compound (Final Product)

The second step involves the formylation of the electron-rich thiazole ring using the Vilsmeier-Haack reaction. This reaction is a reliable method for introducing a formyl group onto aromatic and heteroaromatic systems.[4]

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich thiazole ring of the intermediate then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Mechanism cluster_1 Vilsmeier-Haack Formylation Reagents POCl3 + DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) Reagents->VilsmeierReagent In situ formation Attack Electrophilic Aromatic Substitution VilsmeierReagent->Attack Thiazole 2-(4-chlorophenyl)thiazole Thiazole->Attack IminiumSalt Iminium Salt Intermediate Attack->IminiumSalt Hydrolysis Aqueous Work-up IminiumSalt->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-chlorophenyl)thiazole195.674.0 g20.4
N,N-Dimethylformamide (DMF)73.0915 mL-
Phosphorus oxychloride (POCl₃)153.332.8 mL (4.6 g)30.0
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Water (deionized)18.02--
Anhydrous Magnesium Sulfate120.37--

!!! SAFETY PRECAUTIONS !!! Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[5][6][7]

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (15 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (2.8 mL, 30.0 mmol) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. The formation of the solid Vilsmeier reagent may be observed.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Dissolve 2-(4-chlorophenyl)thiazole (4.0 g, 20.4 mmol) in dichloromethane (50 mL) and add this solution dropwise to the Vilsmeier reagent mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Pour the reaction mixture slowly and carefully into a beaker containing crushed ice (approximately 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization of this compound:

  • Appearance: Off-white solid.[1]

  • Molecular Formula: C₁₀H₆ClNOS

  • Molecular Weight: 223.68 g/mol [1]

  • CAS Number: 21278-77-3[1]

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.1 (s, 1H, thiazole-H), 7.9 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H).

  • Expected ¹³C NMR (CDCl₃, 101 MHz): δ 185.0, 169.0, 150.0, 145.0, 136.0, 132.0, 129.5, 127.5.

  • Expected IR (KBr, cm⁻¹): ~1690 (C=O stretch of aldehyde), ~1600 (C=N stretch of thiazole), ~830 (C-Cl stretch).

References

  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

  • Semantic Scholar. (2021, August 18). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]

Sources

Application Note & Protocol: Hantzsch Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research.[1][2] It details the application of the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole heterocycle.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, purification techniques, and characterization methodologies.

Introduction and Scientific Context

Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.[5][6][7][8] The 2-aryl-thiazole-4-carbaldehyde scaffold, in particular, serves as a versatile building block for the synthesis of more complex bioactive molecules.[1][2]

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and reliable methods for the preparation of thiazole rings.[9] The reaction classically involves the cyclocondensation of an α-haloketone with a thioamide.[5] This protocol adapts the classical Hantzsch methodology for the specific synthesis of this compound from 4-chlorothiobenzamide and an appropriate α-haloaldehyde equivalent.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

Overall Reaction:

Mechanistic Steps:

  • Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the sulfur atom of the 4-chlorothiobenzamide, acting as a potent nucleophile, attacking the α-carbon of 2-chloro-3-oxopropanal. This displaces the chloride ion in a classic Sɴ2 reaction, forming an S-alkylated intermediate.[3][10]

  • Tautomerization: The intermediate undergoes tautomerization to a more stable enol or imine form.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde. This entropically favorable step forms a five-membered heterocyclic intermediate, a thiazoline derivative.[11]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the thiazoline intermediate, driven by the formation of the stable, aromatic thiazole ring.[12]

Mechanistic Diagram

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Mechanism R1 4-Chlorothiobenzamide I1 S-Alkylated Intermediate (via SN2) R1->I1 Nucleophilic Attack R2 2-Chloro-3-oxopropanal R2->I1 I2 Cyclized Thiazoline Intermediate I1->I2 P 2-(4-chlorophenyl)- thiazole-4-carbaldehyde I2->P Dehydration (-H₂O) Workflow Fig. 2: Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Assemble Glassware Weigh Reagents setup Dissolve Thioamide in EtOH prep->setup add Add Halo-aldehyde setup->add reflux Reflux (4-6h) Monitor by TLC add->reflux cool Cool to RT reflux->cool precip Pour into H₂O Neutralize with NaHCO₃ cool->precip filtrate Vacuum Filtration Wash with H₂O precip->filtrate purify Recrystallization or Column Chromatography filtrate->purify dry Dry Under Vacuum purify->dry char Characterization (MP, NMR, MS) dry->char

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-H Functionalization of Thiazoles

The thiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The targeted functionalization of the thiazole ring is, therefore, a critical endeavor in the synthesis of novel compounds. Among the various C-H activation strategies, the Vilsmeier-Haack reaction stands out as a powerful and versatile method for the introduction of a formyl group onto electron-rich heterocyclic systems.[1][2] This reaction not only serves as a direct route to valuable aldehyde intermediates but also opens a gateway for further molecular elaboration.

This guide provides an in-depth technical overview and a detailed experimental protocol for the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole. As a Senior Application Scientist, this document is structured to provide not just a procedural checklist, but a comprehensive understanding of the reaction's principles, nuances, and practical execution for researchers, scientists, and drug development professionals.

Theoretical Framework: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution that employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, the Vilsmeier reagent, which is then attacked by the electron-rich aromatic or heteroaromatic substrate. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the corresponding aldehyde.

For 2-arylthiazoles, the regioselectivity of the Vilsmeier-Haack formylation is predominantly governed by the electronic properties of the thiazole ring. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. The presence of the 2-aryl substituent further activates the thiazole ring towards this transformation.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)thiazole-5-carbaldehyde

This protocol outlines the detailed procedure for the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(4-chlorophenyl)thiazole≥98%Commercially availableStarting material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplierStore over molecular sieves
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplierHandle in a fume hood with care
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical supplier
Saturated sodium bicarbonate solutionACS reagent gradePrepared in-house
Anhydrous sodium sulfateACS reagent gradeStandard chemical supplier
Silica gel60-120 meshStandard chemical supplierFor column chromatography
HexaneHPLC gradeStandard chemical supplierFor column chromatography
Ethyl acetateHPLC gradeStandard chemical supplierFor column chromatography
Equipment
  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow to colorless solid, should be observed.

2. Formylation Reaction:

  • Dissolve 2-(4-chlorophenyl)thiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 2-(4-chlorophenyl)thiazole to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

3. Work-up and Isolation:

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of hexane and ethyl acetate (starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-(4-chlorophenyl)thiazole-5-carbaldehyde as a solid.

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 2-(4-chlorophenyl)thiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 2-(4-chlorophenyl)thiazole-5-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Formylation Add 2-(4-chlorophenyl)thiazole and reflux (2-4 h) Reagent_Prep->Formylation Workup Quench with ice, neutralize, and extract with DCM Formylation->Workup Purification Purify by column chromatography Workup->Purification Product Isolated Product: 2-(4-chlorophenyl)thiazole-5-carbaldehyde Purification->Product

Caption: Experimental workflow for the synthesis.

Expected Results and Characterization

The successful synthesis of 2-(4-chlorophenyl)thiazole-5-carbaldehyde should yield a solid product. The identity and purity of the compound can be confirmed by various spectroscopic techniques.

ParameterExpected Result
Appearance White to pale yellow solid
Yield 70-85%
¹H NMR (CDCl₃)δ ~9.9 (s, 1H, -CHO), δ 8.3-8.5 (s, 1H, thiazole-H4), δ 7.8-8.0 (d, 2H, Ar-H), δ 7.4-7.6 (d, 2H, Ar-H)
¹³C NMR (CDCl₃)δ ~185 (-CHO), δ ~165 (thiazole-C2), δ ~150 (thiazole-C5), δ ~140 (thiazole-C4), and aromatic carbons
IR (KBr, cm⁻¹)~1680-1700 (C=O stretch of aldehyde), ~3100 (C-H stretch of thiazole)
Mass Spec (ESI-MS)m/z [M+H]⁺ corresponding to C₁₀H₇ClNOS

Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the NMR solvent and instrument.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves hazardous reagents and requires careful handling to ensure safety.

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture with ice and subsequent neutralization with a base is an exothermic process. Perform this step slowly and with efficient cooling to control the temperature.

  • Thermal Hazards: The Vilsmeier reagent and the reaction mixture can be thermally unstable. Avoid excessive heating and ensure proper temperature control throughout the reaction.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation Inactive Vilsmeier reagent (due to moisture)Ensure all glassware is flame-dried and use anhydrous solvents.
Insufficient reaction time or temperatureMonitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.
Complex mixture of products Side reactions due to excessive heatingMaintain the recommended reaction temperature and time.
Difficult purification Incomplete reaction or presence of polar impuritiesEnsure the work-up procedure is followed carefully to remove most of the DMF and salts. Optimize the solvent system for column chromatography based on TLC analysis.

Conclusion

The Vilsmeier-Haack formylation of 2-(4-chlorophenyl)thiazole is a reliable and efficient method for the synthesis of the corresponding 5-carbaldehyde derivative. This application note provides a comprehensive and practical guide for researchers in the field of synthetic and medicinal chemistry. By understanding the underlying principles and adhering to the detailed protocol and safety precautions, scientists can confidently utilize this powerful reaction to access valuable building blocks for drug discovery and materials science.

References

  • PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. [Link]

  • Rajput, A. P. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Roohi, L., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196.
  • Rajput, A. P. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380.
  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • SpectraBase. 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE. [Link]

  • ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Building Block

The compound 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a pivotal intermediate in the realms of medicinal chemistry and materials science. Its structural motif, featuring a thiazole ring linked to a chlorophenyl group and bearing a reactive carbaldehyde function, makes it a highly valuable scaffold for the synthesis of a diverse array of more complex molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the 4-chlorophenyl substituent can further enhance the pharmacological profile of the resulting compounds.[4][5] This document provides a detailed guide to the synthesis of this important building block, focusing on practical reaction conditions and the underlying chemical principles.

Synthetic Strategies: Pathways to this compound

There are several viable synthetic routes to this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent and effective strategies are the direct formylation of a pre-formed thiazole ring via the Vilsmeier-Haack reaction and a multi-step approach commencing with the construction of the thiazole ring using the Hantzsch synthesis.

Method A: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][9] This electrophilic species then attacks the electron-rich thiazole ring to introduce the formyl group.

The mechanism involves the formation of the electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. The 2-(4-chlorophenyl)thiazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate Thiazole_SM 2-(4-chlorophenyl)thiazole (Starting Material) Thiazole_SM->Iminium_intermediate Electrophilic Attack Final_Product This compound Iminium_intermediate->Final_Product Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Final_Product

Caption: Vilsmeier-Haack reaction pathway.

Method B: Hantzsch Thiazole Synthesis followed by Functional Group Interconversion

An alternative strategy involves constructing the 2-(4-chlorophenyl)thiazole core first, followed by the introduction of the aldehyde functionality. The Hantzsch thiazole synthesis is a classic and reliable method for this purpose, involving the condensation of an α-haloketone with a thioamide.[10][11]

In this case, 2-bromo-1-(4-chlorophenyl)ethanone would be reacted with thioformamide. However, a more common approach is to first synthesize the 2-(4-chlorophenyl)thiazole, for example from 4-chlorothiobenzamide and 1,2-dichloroethane, and then introduce the aldehyde group. This can be achieved either by the aforementioned Vilsmeier-Haack reaction or through a two-step process of lithiation followed by quenching with a formylating agent, or by synthesizing the corresponding alcohol and oxidizing it. For instance, a related synthesis of 2-p-tolyl-thiazole-4-carbaldehyde involves the oxidation of (2-p-tolyl-thiazol-4-yl)-methanol using manganese dioxide (MnO₂).[12]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol details the synthesis of this compound from 2-(4-chlorophenyl)thiazole.

Materials and Reagents:

  • 2-(4-chlorophenyl)thiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-chlorophenyl)thiazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with stirring.

  • Formation of Vilsmeier Reagent: To the cooled solution, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve 2-(4-chlorophenyl)thiazole in anhydrous DMF Cooling1 Cool to 0 °C Dissolve->Cooling1 Add_POCl3 Add POCl₃ dropwise Cooling1->Add_POCl3 Reaction_Heat Heat to 60-70 °C for 2-4h Add_POCl3->Reaction_Heat Cooling2 Cool to 0 °C Reaction_Heat->Cooling2 Quench Quench with NaHCO₃ (aq) Cooling2->Quench Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR A singlet for the aldehyde proton (δ 9.9-10.1 ppm), a singlet for the thiazole proton (δ ~8.1-8.3 ppm), and multiplets or doublets for the aromatic protons of the 4-chlorophenyl group (δ ~7.4-8.0 ppm).
¹³C NMR A signal for the aldehyde carbonyl carbon (δ ~185-192 ppm), signals for the thiazole ring carbons, and signals for the 4-chlorophenyl ring carbons.
IR Spectroscopy A strong absorption band for the aldehyde C=O stretch (around 1690-1710 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-Cl stretching vibrations.[13]
Mass Spectrometry The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (C₁₀H₆ClNOS, MW: 223.68 g/mol ).[1]
Melting Point A sharp melting point is indicative of high purity.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the instrument used.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionEnsure anhydrous conditions. Check the quality of reagents, especially POCl₃. Increase reaction time or temperature.
Decomposition of productAvoid excessive heating during the reaction and workup.
Presence of starting material Insufficient Vilsmeier reagentUse a larger excess of POCl₃ and DMF.
Formation of multiple byproducts Non-selective reactionControl the reaction temperature carefully, especially during the addition of POCl₃.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane (DCM) is a suspected carcinogen and should be handled in a fume hood.

  • The quenching step with sodium bicarbonate is highly exothermic and releases gas. It must be done slowly and with caution.

References

  • Vertex AI Search, based on an article about one-pot two-step synthesis of 2-arylidenehydrazinyl-4-arylthiazole.
  • Oriental Journal of Chemistry. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(3-chlorophenyl)thiazole-4-carbaldehyde. Retrieved from [Link]

  • PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The inherent reactivity of the aldehyde functional group and the moderate polarity of the thiazole scaffold present unique purification challenges, including potential oxidation and co-elution with structurally similar impurities.[4] This guide details a robust methodology using normal-phase flash column chromatography on silica gel. We emphasize a systematic approach, beginning with analytical Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed, step-by-step protocol for column preparation, sample loading, elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt this method for analogous compounds.

Introduction & Scientific Background

This compound is a valuable building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its aromaticity and stable structure.[5][6] The aldehyde functional group serves as a versatile handle for subsequent synthetic transformations, such as reductive aminations, oxidations, or Wittig reactions.

However, the purification of this intermediate is non-trivial. The primary impurity is often the corresponding carboxylic acid, formed via air oxidation of the aldehyde.[4] The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.[7][8] Therefore, a well-developed purification strategy is critical to ensure high purity, which is a prerequisite for successful downstream applications and reliable biological screening.

This protocol employs normal-phase column chromatography, a fundamental and widely used separation technique.[9] The principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase.[10] Compounds with higher polarity, like the potential carboxylic acid impurity, will have a stronger affinity for the silica gel and elute later, while the less polar target aldehyde will elute earlier.

Pre-Analysis: TLC for Method Development

Before committing a crude sample to a column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step prevents costly errors, conserves material, and ensures a successful separation.

Objective: To identify a mobile phase composition that provides a retention factor (Rf) of 0.20 - 0.35 for the target compound, this compound. An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.

Protocol: TLC Solvent System Screening

  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of Hexane and Ethyl Acetate. Start with a low-polarity system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize: After the solvent front reaches the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The target compound, containing aromatic rings, should be UV-active.

  • Calculate Rf:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the desired Rf value is achieved. The spot for the target aldehyde should be well-resolved from any other spots, particularly those at the baseline (highly polar impurities) or near the solvent front (non-polar impurities).

Workflow for Chromatographic Purification

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final isolated product.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Crude Mixture) Solvent Select Optimal Solvent System (Target Rf ≈ 0.2-0.35) TLC->Solvent Iterate Polarity Pack Prepare & Pack Column (Silica Gel Slurry) Solvent->Pack Proceed to Column Load Dry Load Sample (Adsorb on Silica) Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Monitor Monitor Fractions (by TLC) Elute->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure Compound (Verify Purity: NMR, LC-MS) Evaporate->Final

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

This protocol assumes a sample size of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 50-100 g of silica gel for every 1 g of crude material for difficult separations.[9]

Materials & Equipment
  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size).[11]

  • Mobile Phase: HPLC-grade Hexane and Ethyl Acetate.

  • Crude Sample: this compound.

  • Glass chromatography column.

  • Rotary evaporator.

  • Fraction collector or test tubes.

  • TLC plates, developing chamber, and UV lamp.

  • Standard laboratory glassware.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) Causality: The slurry packing method is superior to dry packing as it ensures a homogenous, tightly packed bed free of air bubbles and channels, which is critical for achieving high resolution.[12]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[9] Add a thin layer (~1 cm) of sand over the plug.

  • In a beaker, prepare a slurry by mixing ~75 g of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Stir gently to remove air bubbles.

  • With the column stopcock closed, pour the slurry into the column.

  • Open the stopcock and allow the solvent to drain, continuously tapping the column gently to help the silica pack evenly. Add more solvent as needed to ensure the silica bed never runs dry.

  • Once the silica has settled, drain the excess solvent until it is just level with the top of the silica bed. Add a final protective layer (~1 cm) of sand on top.

Step 2: Sample Loading (Dry Loading) Causality: Dry loading the sample provides a much sharper and more concentrated band at the start of the chromatography compared to wet loading. This minimizes band broadening and significantly improves separation efficiency.[13]

  • Dissolve ~1 g of the crude compound in a minimal amount of a volatile solvent (e.g., 10-15 mL of Dichloromethane).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection Causality: A gradient elution (gradually increasing solvent polarity) is often more efficient than an isocratic (constant solvent composition) elution. It allows non-polar impurities to elute quickly in a weak solvent, and then the polarity is increased to elute the target compound in a reasonable time without excessive band broadening.

  • Carefully add the initial mobile phase (determined from TLC analysis) to the top of the column.

  • Open the stopcock and begin collecting fractions (e.g., 15-20 mL per fraction). Use pressurized air (flash chromatography) to maintain a steady flow rate.[14]

  • As the elution progresses, systematically analyze the collected fractions by TLC to track the emergence of the target compound.

  • Once the initial non-polar impurities have eluted, you may gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 Hexane:EtOAc) to speed up the elution of the target compound.

Step 4: Isolation and Analysis

  • Using your TLC analysis, identify all fractions containing the pure target compound.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as 1H NMR, LC-MS, or by measuring its melting point.

Data Summary & Troubleshooting

Key Chromatographic Parameters
ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel (40-63 µm)Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules.[10][11]
Mobile Phase Hexane / Ethyl Acetate GradientOffers a wide polarity range and good solubility for the compound. A gradient provides optimal separation efficiency.
Target Rf (TLC) 0.20 - 0.35Ensures the compound elutes from the column in a reasonable number of column volumes and is well-separated.[13]
Sample Loading Dry LoadingProvides superior resolution by introducing the sample as a highly concentrated band.[13]
Detection UV (254 nm) for TLCThe aromatic and thiazole rings are strong UV chromophores, allowing for easy visualization.
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Compound Streaking on TLC/Column 1. Compound is too polar. 2. Interaction with acidic silica sites.[7]1. Increase mobile phase polarity. 2. Add a small amount (0.1-0.5%) of triethylamine to the mobile phase to neutralize acidic sites.
Poor Separation / Overlapping Spots 1. Inappropriate solvent system. 2. Column was overloaded. 3. Column packed improperly.1. Re-optimize the solvent system with TLC for better spot separation. 2. Reduce the amount of crude material relative to the silica gel. 3. Repack the column carefully using the slurry method.
Compound Won't Elute from Column 1. Mobile phase is not polar enough. 2. Compound may be decomposing on the silica.[4]1. Drastically increase the polarity of the mobile phase (e.g., switch to Dichloromethane/Methanol). 2. Test compound stability on a TLC plate first. Consider switching to a different stationary phase like neutral alumina.[7]

References

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • LookChem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • ChemWhat. (n.d.). 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE CAS#: 383142-58-3. Retrieved from [Link]

  • Kakiuchi, K., et al. (n.d.). treatment with silica gel under thermal conditions. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photoredox Propargylation of Aldehydes Catalytic in Titanium. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification and Monitoring of Thiabendazole Transformation Products in Water During Fenton Degradation by LC-QTOF-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC. Retrieved from [Link]

  • PubMed. (2012, June 20). Determination of chlorophylls in Taraxacum formosanum by high-performance liquid chromatography-diode array detection-mass spectrometry and preparation by column chromatography. Retrieved from [Link]

  • National Institutes of Health. (2021, January 8). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. Retrieved from [Link]

Sources

The Versatile Intermediate: 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] In the realm of oncology, thiazole-containing compounds have emerged as a privileged scaffold, forming the core of several clinically approved anticancer drugs and a multitude of investigational agents.[3][4] These derivatives exert their therapeutic effects through diverse mechanisms, including the inhibition of critical kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][6] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against cancer cells.

This guide focuses on a key building block, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde , a versatile intermediate poised for the synthesis of a new generation of anticancer agents. The strategic placement of the reactive carbaldehyde group at the 4-position of the thiazole ring provides a synthetic handle for the construction of a diverse library of compounds, including Schiff bases and chalcones, which have shown significant promise in cancer therapy.[7][8] The presence of the 4-chlorophenyl moiety at the 2-position is also a common feature in many bioactive molecules, contributing to favorable interactions with biological targets.[9]

This document provides detailed protocols for the synthesis of this pivotal intermediate and its subsequent elaboration into potential anticancer agents, supported by insights into their mechanisms of action and biological evaluation.

Synthesis of the Key Intermediate: this compound

The synthesis of the title intermediate can be achieved through a multi-step process, beginning with the preparation of 4-chlorothiobenzamide, followed by a Hantzsch thiazole synthesis, and concluding with a formylation reaction.

Protocol 1: Synthesis of 4-chlorothiobenzamide

This protocol outlines the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide.

Materials:

  • 4-chlorobenzonitrile

  • Thioacetamide

  • Dimethylformamide (DMF)

  • Dry Hydrogen Chloride (HCl) gas

  • Toluene

  • Sodium Bicarbonate (aqueous solution)

  • Ice bath

  • Round-bottom flask

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in 600 ml of dimethylformamide.

  • Chill the mixture in an ice bath and saturate it with dry hydrogen chloride gas.

  • Slowly distill the mixture on an oil bath at 100°C.

  • After the liquid has been removed, add aqueous sodium bicarbonate to the residue.

  • Collect the resulting solid by filtration and recrystallize it from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]

Protocol 2: Synthesis of 2-(4-chlorophenyl)-thiazole

This protocol describes the Hantzsch thiazole synthesis to form the core thiazole ring system.

Materials:

  • 4-chlorothiobenzamide

  • Bromoacetaldehyde dimethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Methylene chloride

  • n-Hexane

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a stirred mixture of 4-chlorothiobenzamide (12.1 g, 0.0703 mole) and bromoacetaldehyde dimethyl acetal (12.1 g, 0.0714 mole) in 280 ml of ethanol.

  • Add 2 ml of concentrated hydrochloric acid to the mixture and heat at reflux for approximately 18 hours.

  • Add an additional 1 ml of concentrated hydrochloric acid and continue to reflux for another 48 hours.

  • Cool the reaction mixture to room temperature and remove the solvent by evaporation under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of methylene chloride and n-hexane (3:1) to yield 2-(4-chlorophenyl)thiazole as a solid.

Protocol 3: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][10]

Materials:

  • 2-(4-chlorophenyl)thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent in situ.

  • To this reagent, add 2-(4-chlorophenyl)thiazole dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended), followed by heating to drive the reaction to completion (e.g., 80-85°C for 5 hours, as in analogous reactions).[11]

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The product, this compound, will precipitate and can be collected by filtration, washed with water, and purified by recrystallization.

Application in the Synthesis of Anticancer Agents

The aldehyde functionality of this compound is a versatile handle for the synthesis of various derivatives with potential anticancer activity. Chalcones and Schiff bases are two prominent classes of compounds that can be readily prepared from this intermediate.

Protocol 4: Synthesis of Thiazole-Based Chalcones

Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including potent anticancer effects.[2][7]

Materials:

  • This compound

  • Substituted acetophenones (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Standard laboratory glassware

Procedure (Claisen-Schmidt Condensation):

  • Dissolve this compound and a substituted acetophenone in ethanol in a flask.

  • Add an aqueous solution of a base, such as sodium hydroxide, dropwise to the stirred mixture at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • The resulting chalcone often precipitates from the reaction mixture and can be collected by filtration, washed with water and cold ethanol, and then purified by recrystallization.

Protocol 5: Synthesis of Thiazole-Based Schiff Bases

Schiff bases, containing an imine or azomethine group, are another class of compounds that have demonstrated significant anticancer activity.[8][12]

Materials:

  • This compound

  • Substituted anilines (e.g., 4-methoxyaniline)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound and a substituted aniline in ethanol or methanol in a flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a specified period (monitor by TLC).

  • Upon cooling, the Schiff base product often crystallizes out of the solution and can be collected by filtration and purified by recrystallization.

Biological Evaluation and Mechanism of Action

The anticancer potential of derivatives synthesized from this compound can be evaluated through various in vitro assays.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the anticancer activity of representative thiazole-based compounds against common cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Thiazole-Chalcone (E)-1-(4-methoxyphenyl)-3-(thiazol-2-yl)prop-2-en-1-oneHT-29 (Colon)7.94[6]
HCT-116 (Colon)3.12[6]
LoVo (Colon)2.21[6]
Thiazole-Schiff Base N'-(4-methoxybenzylidene)-2-amino-4-phenylthiazoleHeLa (Cervical)2.517 (µg/ml)[12]
Thiazole Hybrid Chalcone-tetrazole hybridHCT116 (Colon)0.6-3.7 (µg/mL)[2]
PC-3 (Prostate)0.6-3.7 (µg/mL)[2]
MCF-7 (Breast)0.6-3.7 (µg/mL)[2]

Note: The IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Mechanism of Action: Targeting Key Signaling Pathways

Many thiazole-based anticancer agents exert their effects by targeting critical signaling pathways that are often dysregulated in cancer. Two such pathways are the PI3K/Akt and the VEGFR-2 signaling cascades.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many human cancers. Inhibition of Akt is therefore a key therapeutic strategy.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 can effectively starve tumors of their blood supply.

Visualizing the Science: Diagrams and Workflows

Experimental Workflow

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_evaluation Biological Evaluation S1 Protocol 1: Synthesis of 4-chlorothiobenzamide S2 Protocol 2: Hantzsch Synthesis of 2-(4-chlorophenyl)-thiazole S1->S2 S3 Protocol 3: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)-thiazole-4-carbaldehyde S2->S3 D1 Protocol 4: Synthesis of Thiazole-Based Chalcones S3->D1 D2 Protocol 5: Synthesis of Thiazole-Based Schiff Bases S3->D2 E1 In vitro Cytotoxicity Assays (e.g., MTT assay) D1->E1 D2->E1 E2 Determination of IC50 values E1->E2 E3 Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) E2->E3

Caption: A streamlined workflow for the synthesis and evaluation of anticancer agents from the key intermediate.

Simplified Signaling Pathway Inhibition

G cluster_akt PI3K/Akt Pathway cluster_vegfr VEGFR-2 Pathway PI3K PI3K Akt Akt PI3K->Akt Downstream_Akt Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Akt Proliferation_Akt Cell Proliferation & Survival Downstream_Akt->Proliferation_Akt VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_VEGFR Downstream Signaling (e.g., PLCγ, PI3K) VEGFR2->Downstream_VEGFR Angiogenesis Angiogenesis Downstream_VEGFR->Angiogenesis Inhibitor Thiazole Derivative (e.g., Chalcone, Schiff Base) Inhibitor->Akt Inhibition Inhibitor->VEGFR2 Inhibition

Sources

Application Note & Protocols: Leveraging 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Role of the Thiazole Scaffold

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new and effective antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole nucleus being a particularly privileged scaffold. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[2][3] The versatility of the thiazole ring, its metabolic stability, and its ability to participate in various non-covalent interactions with biological targets make it an attractive starting point for drug discovery.[3]

Within this class of compounds, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde emerges as a pivotal intermediate for the synthesis of a diverse array of potential antimicrobial drugs.[4] The presence of a reactive aldehyde group at the 4-position of the thiazole ring provides a convenient handle for molecular elaboration, allowing for the introduction of various pharmacophores. The 2-(4-chlorophenyl) substituent is also significant, as halogen atoms can modulate the lipophilicity and electronic properties of the molecule, often enhancing its biological activity.[2][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of novel antimicrobial compounds. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss methods for antimicrobial screening and structure-activity relationship (SAR) analysis.

Synthetic Strategy: From a Versatile Intermediate to a Library of Bioactive Compounds

The synthetic utility of this compound lies in the reactivity of its aldehyde functionality. This group can readily undergo condensation reactions with a variety of nucleophiles, particularly those containing primary amino groups, to generate a diverse library of derivatives. A common and effective strategy is the reaction with hydrazides and thiosemicarbazides to form hydrazones and thiosemicarbazones, respectively. These intermediates can then be cyclized to yield various five- and six-membered heterocyclic systems, further expanding the chemical space for antimicrobial screening.

The following workflow outlines a general approach for the synthesis of novel antimicrobial candidates starting from this compound.

G A This compound C Condensation Reaction A->C B Hydrazide / Thiosemicarbazide Derivatives B->C D Hydrazone / Thiosemicarbazone Intermediates C->D Formation of C=N bond E Cyclization Reactions D->E Intramolecular cyclization F Novel Heterocyclic Compounds (e.g., Pyrazoles, Triazoles, Thiazolidinones) E->F G Antimicrobial Screening F->G

Caption: Synthetic workflow for generating antimicrobial candidates.

Experimental Protocols

Protocol 1: Synthesis of N'-[2-(4-chloro-phenyl)-thiazol-4-ylmethylene]-benzohydrazide (A Representative Hydrazone Derivative)

This protocol details the synthesis of a representative hydrazone derivative through the condensation of this compound with benzohydrazide. This reaction is typically straightforward and high-yielding.

Materials:

  • This compound

  • Benzohydrazide

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add benzohydrazide (10 mmol) and stir until all solids are dissolved.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[6][7]

Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi. The broth microdilution method is a widely accepted and quantitative technique.[8]

Materials:

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37 °C (for bacteria) or 30 °C (for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a solvent control with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 30 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is influenced by the nature of the substituents introduced at the aldehyde position. Based on the literature, several key SAR trends can be anticipated:

  • The Role of the Hydrazone Linker: The -C=N-NH-C=O- moiety in hydrazone derivatives is a crucial pharmacophore that can interact with biological targets through hydrogen bonding.

  • Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced via the hydrazide (e.g., the benzohydrazide in Protocol 1) can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can modulate the electronic properties and lipophilicity of the entire molecule, affecting its ability to penetrate microbial cell membranes and bind to its target.[5]

  • Cyclization to Heterocycles: Cyclization of the hydrazone or thiosemicarbazone intermediates into more rigid heterocyclic systems like pyrazoles, triazoles, or thiazolidinones can lock the molecule into a specific conformation, potentially increasing its binding affinity to a target enzyme or receptor.[10] For instance, the formation of a pyrazole ring has been shown to yield compounds with significant antimicrobial activity.[11]

The following diagram illustrates a hypothetical interaction of a thiazole-based antimicrobial with a bacterial enzyme, highlighting the importance of different structural features.

G cluster_0 Bacterial Enzyme Active Site cluster_1 Thiazole-based Inhibitor Amino Acid Residue 1 Amino Acid Residue 1 Amino Acid Residue 2 Amino Acid Residue 2 Hydrophobic Pocket Hydrophobic Pocket Inhibitor 4-Chlorophenyl Group Thiazole Ring Hydrazone Linker Substituted Phenyl Ring Inhibitor:f1->Amino Acid Residue 1 π-π Stacking Inhibitor:f2->Amino Acid Residue 2 Hydrogen Bonding Inhibitor:f0->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of a thiazole derivative.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activities of different compounds.

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1a -Phenyl163264
1b -4-Nitrophenyl81632
1c -4-Methoxyphenyl3264128
Ciprofloxacin -10.5NA
Fluconazole -NANA8

This is example data and should be replaced with experimental results.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial compounds. The straightforward chemistry of its aldehyde group allows for the generation of large and diverse libraries of derivatives. By systematically modifying the structure and evaluating the antimicrobial activity, researchers can elucidate key structure-activity relationships and identify lead compounds for further development. The protocols and insights provided in this application note serve as a robust foundation for initiating and advancing research programs aimed at combating the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (URL: )
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  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC - NIH. (URL: )
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: )
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  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: )
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  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
  • Synthesis and Antimicrobial Activity of 2(4-Phenyl Thiazole) Caroxamido- 3(P-Chloro Amino) 5-Phenyl Pyrazolines and its Metal Complex - Oriental Journal of Chemistry. (URL: )
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  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC - PubMed Central - NIH. (URL: [Link])

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. (URL: [Link])

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed. (URL: [Link])

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Application Note & Protocols: Leveraging 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Thiazole Scaffold in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and atherosclerosis. The clinical management of these conditions relies heavily on non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, despite their efficacy, are associated with significant adverse effects with long-term use. This necessitates the urgent development of novel, targeted anti-inflammatory therapies with improved safety profiles.

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Thiazole derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects.[1][2] This is largely attributed to their ability to interact with key enzymatic targets in the inflammatory cascade. The compound 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde represents a versatile and highly promising starting material for the synthesis of a new generation of anti-inflammatory drug candidates. Its unique electronic and structural features, particularly the presence of a reactive aldehyde group, provide a strategic handle for chemical modification and the generation of diverse molecular libraries.

This application note provides a comprehensive guide for researchers, outlining the rationale, synthetic protocols, and bioassay methodologies for developing novel anti-inflammatory agents derived from this compound. We will delve into the mechanistic basis of their action, focusing on the inhibition of key inflammatory signaling pathways, and provide detailed, field-proven protocols for their evaluation.

Mechanistic Rationale: Targeting Key Inflammatory Signaling Pathways

The inflammatory response is mediated by a complex network of signaling pathways that culminate in the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, and nitric oxide (NO).[3][4] Two of the most critical signaling cascades in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway: NF-κB is a master regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Inhibition of NF-κB activation is a highly sought-after strategy for anti-inflammatory drug development.[6]

The MAPK Signaling Pathway: The MAPK family of serine/threonine kinases (including p38, JNK, and ERK) plays a pivotal role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[7] The p38 MAPK pathway, in particular, is strongly implicated in the biosynthesis of TNF-α and other cytokines. Therefore, inhibitors of p38 MAPK have significant therapeutic potential in inflammatory diseases.

Thiazole derivatives have been shown to modulate these pathways, and the strategic design of novel compounds from this compound can lead to potent inhibitors of NF-κB and MAPK signaling.

Inflammatory_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription p38_MAPK->Gene_Transcription activates Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->IKK inhibits Thiazole_Derivative->p38_MAPK inhibits NF-κB_active->Gene_Transcription initiates

Figure 1: Simplified signaling cascade showing the points of intervention for thiazole derivatives.

Synthesis of Novel Anti-Inflammatory Agents: Schiff Base Derivatives

A facile and efficient method for generating a library of diverse compounds from this compound is through the synthesis of Schiff bases. This involves the condensation of the aldehyde with various primary amines, yielding imines with a wide range of steric and electronic properties.

Synthesis_Workflow Starting_Material 2-(4-chloro-phenyl)- thiazole-4-carbaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid catalyst) Starting_Material->Reaction Primary_Amine Substituted Primary Amine Primary_Amine->Reaction Product Schiff Base Derivative Reaction->Product Purification Recrystallization Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Figure 2: General workflow for the synthesis of Schiff base derivatives.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of N-((2-(4-chlorophenyl)thiazol-4-yl)methylene)aniline as a representative example.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of aniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., ethyl acetate:hexane, 3:7).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Anti-Inflammatory Activity

Protocol 2: Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay assesses the ability of the synthesized compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.[8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized thiazole derivatives

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[8]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.[8]

  • Pre-treat the cells with various concentrations of the synthesized thiazole derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[8]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Protocol 3: Pro-Inflammatory Cytokine (TNF-α) Inhibition Assay

This protocol measures the inhibition of TNF-α production in LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][10]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • LPS

  • Synthesized thiazole derivatives

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10⁵ cells/well and incubate overnight.[10]

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

  • Collect the cell-free supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value for each compound.

Protocol 4: In Vitro COX-2 Inhibition Assay

This fluorometric assay determines the ability of the synthesized compounds to directly inhibit the activity of the COX-2 enzyme.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.

  • Add the synthesized thiazole derivatives at various concentrations to the wells of the 96-well plate.

  • Add the human recombinant COX-2 enzyme to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[12]

  • Calculate the rate of the reaction and determine the percentage of inhibition relative to the vehicle control.

  • Determine the IC₅₀ value for each compound.

Table 1: Representative In Vitro Anti-Inflammatory Activity Data

Compound IDNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Lead Compound 1 5.28.12.5
Lead Compound 2 7.810.54.1
Celecoxib (Control) -0.90.04
Indomethacin (Control) 12.515.20.1 (COX-1/COX-2)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14][15][16]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • Synthesized thiazole derivatives

  • Plethysmometer

  • Indomethacin (positive control)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (synthesized compounds at various doses).

  • Administer the test compounds and controls orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Table 2: Representative In Vivo Anti-Inflammatory Efficacy Data

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control -00
Lead Compound 1 2045.255.8
Lead Compound 2 2038.748.2
Indomethacin 1050.162.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of novel anti-inflammatory agents. The synthetic accessibility of Schiff base derivatives, coupled with their potential to modulate key inflammatory pathways like NF-κB and MAPK, makes this an attractive area for drug discovery. The protocols detailed in this application note offer a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these promising compounds.

Future work should focus on establishing a comprehensive structure-activity relationship (SAR) to optimize the potency and selectivity of these derivatives. Further mechanistic studies, including Western blot analysis for phosphorylated forms of IκB and p38 MAPK, will provide deeper insights into their molecular targets. Ultimately, lead compounds with favorable efficacy and safety profiles can be advanced into more complex preclinical models of chronic inflammatory diseases, paving the way for the development of next-generation anti-inflammatory therapeutics.

References

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  • Chen, C. C., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(5), 5649-5661. Retrieved from [Link]

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The Lynchpin of Modern Agrochemicals: A Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of agrochemical development, the strategic design and synthesis of novel active ingredients are paramount to addressing the ever-evolving challenges of crop protection. Among the pantheon of heterocyclic scaffolds, the thiazole ring system has emerged as a cornerstone in the creation of potent fungicides and other crop protection agents. At the heart of many of these innovations lies a versatile intermediate: 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde . This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this pivotal building block in the creation of next-generation agrochemicals.

The Significance of the 2-(4-chlorophenyl)thiazole Moiety

The 2-(4-chlorophenyl)thiazole scaffold is a privileged structure in agrochemical design. The thiazole ring itself is a bioisostere of other five-membered aromatic rings and is known to participate in crucial interactions with biological targets. The presence of the 4-chlorophenyl group at the 2-position often enhances the biological activity of the resulting molecule. This substituent can influence factors such as binding affinity to target enzymes, metabolic stability, and transport properties within the plant.

Thiazole-based fungicides, for instance, frequently derive their efficacy from the inhibition of vital fungal enzymes. A primary mechanism of action for many thiazole antifungals is the inhibition of cytochrome P450 demethylase, an enzyme essential for the conversion of lanosterol to ergosterol in fungal cell membranes. By disrupting this pathway, the structural integrity of the fungal cell is compromised, leading to cell death.

Synthesis of this compound: A Multi-pronged Approach

The synthesis of the title compound can be approached through several established methodologies in heterocyclic chemistry. The choice of route will often depend on the availability of starting materials, scalability, and desired purity. Two primary and reliable strategies are the Hantzsch thiazole synthesis followed by functional group manipulation, and the direct formylation of the pre-formed 2-(4-chlorophenyl)thiazole core.

Route A: Hantzsch Thiazole Synthesis and Subsequent Oxidation

The Hantzsch thiazole synthesis is a classic and robust method for the construction of the thiazole ring. This approach involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of our target intermediate, this would typically involve the reaction of 4-chlorothiobenzamide with a suitable 3-halo-2-oxopropanal derivative. However, a more practical and common variant involves the synthesis of a more stable precursor, 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole, which is then oxidized to the desired aldehyde.

Workflow for Hantzsch Synthesis and Oxidation

A 4-Chlorothiobenzamide C Reaction in Ethanol A->C B 1,3-Dichloroacetone B->C D 2-(4-chlorophenyl)-4-(chloromethyl)thiazole C->D Hantzsch Cyclization E Hydrolysis (e.g., NaOAc/H₂O) D->E F 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole E->F G Oxidation (e.g., MnO₂, PCC) F->G H This compound G->H

Caption: Hantzsch synthesis followed by oxidation to yield the target aldehyde.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole

  • Materials: 4-chlorothiobenzamide, 1,3-dichloroacetone, ethanol, sodium acetate, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

    • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a solution of sodium acetate (3 equivalents) in water to the reaction mixture and continue to reflux for an additional 2-3 hours to facilitate hydrolysis of the chloromethyl group.

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole.

Protocol 2: Oxidation to this compound

  • Materials: 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole, manganese dioxide (MnO₂), dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 2-(4-chlorophenyl)-4-(hydroxymethyl)thiazole (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).

    • Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

    • Wash the Celite® pad with dichloromethane.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Route B: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiazole ring.

Workflow for Vilsmeier-Haack Formylation

A 2-(4-chlorophenyl)thiazole C Reaction A->C B Vilsmeier Reagent (DMF/POCl₃) B->C D Iminium Salt Intermediate C->D Electrophilic Aromatic Substitution E Aqueous Workup D->E F This compound E->F A This compound B Oxidation (e.g., KMnO₄, Jones Reagent) A->B C 2-(4-chlorophenyl)thiazole-4-carboxylic acid B->C D Activation (e.g., SOCl₂, EDCI) C->D E Acyl Chloride/Activated Ester D->E G Amide Coupling E->G F Substituted Aniline/Amine F->G H N-substituted-2-(4-chlorophenyl)thiazole-4-carboxamide G->H

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2] Its unique chemical properties, including the ability of the nitrogen atom to form hydrogen bonds, make it an excellent pharmacophore for interacting with various biological targets.[1] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, with a significant focus on anticancer applications.[1][2][3] Marketed drugs such as the kinase inhibitor Dasatinib underscore the therapeutic potential of this heterocyclic system in oncology.[1]

The specific compound, This compound , incorporates two key features that suggest its potential as an anticancer agent. Firstly, the 2-phenyl-thiazole core is a common motif in compounds designed to induce apoptosis and inhibit cell proliferation.[2][3] Secondly, the presence of a 4-chlorophenyl group can enhance biological activity, a structure-activity relationship (SAR) observation noted in several series of anticancer compounds.[4][5]

Given this background, this compound represents a promising candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust screening cascade to evaluate this compound. The protocols herein are designed to first identify cytotoxic activity in a primary phenotypic screen and then to explore a potential mechanism of action through a secondary, target-based assay.

Part 1: The High-Throughput Screening (HTS) Workflow

A successful HTS campaign is structured as a funnel, starting with a broad primary screen to identify "hits," followed by more focused secondary assays to confirm activity and elucidate the mechanism of action. This workflow ensures efficiency and minimizes resource expenditure on false positives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Confirmation cluster_2 Lead Optimization Primary Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo®) Hit_ID Hit Identification (Single Concentration) Primary->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Assay (e.g., Kinase Inhibition) Dose_Response->Mechanism Lead_Opt SAR Studies & Lead Optimization Mechanism->Lead_Opt

Caption: High-level workflow for screening this compound.

Part 2: Primary Screening Protocol - Cell-Based Cytotoxicity Assay

The initial goal is to determine if this compound exhibits cytotoxic effects against a cancer cell line. A cell viability assay is the method of choice for this phenotypic screen.[6][7] The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard, homogeneous "add-mix-measure" assay ideal for HTS due to its robustness, high sensitivity, and simple protocol.[8][9][10] It quantifies ATP, an indicator of metabolically active, viable cells.[8][10]

2.1. Objective

To perform a single-concentration primary screen of this compound and a larger compound library to identify compounds that significantly reduce the viability of a selected cancer cell line (e.g., HeLa, cervical cancer).

2.2. Materials and Reagents
  • Cell Line: HeLa (or other relevant cancer cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Assay Plates: 384-well, white, opaque-walled plates (for luminescence assays)

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[11]

  • Control Compounds: Staurosporine (positive control for cytotoxicity), DMSO (negative/vehicle control)

  • Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capability, CO2 incubator.

2.3. Step-by-Step Protocol
  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 20,000 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates (500 cells/well).

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion, affecting assay performance. The optimal seeding density should be determined empirically.

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Addition:

    • Prepare an intermediate compound plate by diluting the 10 mM stock of this compound and control compounds in culture medium.

    • Using a pin tool or acoustic dispenser, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the cell plates to achieve a final screening concentration (e.g., 10 µM).

    • Controls: Each plate must contain wells for:

      • Negative Control: Cells treated with DMSO only (defines 100% viability).

      • Positive Control: Cells treated with a known cytotoxic agent like Staurosporine (defines 0% viability).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the assay plates to room temperature for approximately 30 minutes.[10][11] This ensures optimal enzyme activity for the detection reagent.

    • Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (25 µL).[11]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Read the luminescence on a plate reader.

2.4. Data Analysis and Quality Control
  • Normalization: The raw luminescence data is normalized to the on-plate controls:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Quality Control (Z'-factor): The robustness of the assay is determined by calculating the Z'-factor for each plate.

    • Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Negative - Mean_Positive|

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

  • Hit Selection: A compound is typically identified as a "hit" if its percent inhibition exceeds a certain threshold, often defined as three standard deviations from the mean of the negative controls.

Part 3: Secondary Screening Protocols

Hits from the primary screen require confirmation and further characterization. This involves generating a dose-response curve to determine potency (IC50) and performing a target-based assay to investigate a potential mechanism of action.

3.1. Dose-Response Confirmation (IC50 Determination)

This protocol is identical to the primary screen, except compounds are tested across a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). The resulting data is used to plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

3.2. Mechanism of Action: Kinase Inhibition Assay

Thiazole derivatives are well-documented kinase inhibitors.[1] Therefore, a logical next step is to screen this compound against a panel of kinases, particularly those relevant to cancer signaling (e.g., tyrosine kinases). This protocol describes a generic, ADP-based universal kinase assay.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Compound Inhibitor (Test Compound) Compound->Kinase Detection_Reagent Detection Reagent ADP->Detection_Reagent Signal Luminescent or Fluorescent Signal Detection_Reagent->Signal

Caption: Principle of an ADP-based kinase inhibition assay.

To determine if this compound inhibits the activity of a specific protein kinase by quantifying the amount of ADP produced.

  • Enzyme: Recombinant protein kinase (e.g., c-Src, EGFR)

  • Substrate: Corresponding peptide substrate for the kinase

  • Cofactor: ATP at its Km concentration

  • Assay Buffer: Kinase reaction buffer (typically includes MgCl2, DTT)

  • Assay Plates: 384-well, low-volume, white plates

  • Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection kit

  • Compound: this compound (in dose-response format)

  • Control: A known inhibitor for the specific kinase (e.g., Dasatinib for c-Src)

  • Compound and Enzyme Addition:

    • Dispense 2.5 µL of kinase solution (in assay buffer) into the wells of the 384-well plate.

    • Add 50 nL of the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the peptide substrate and ATP to each well to start the reaction.

    • Incubate for 1 hour at room temperature.

    • Causality: The reaction time and enzyme concentration must be optimized to ensure the reaction is in the linear range, typically aiming for 10-20% ATP consumption in the uninhibited control wells.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data is normalized using "no enzyme" (100% inhibition) and "DMSO vehicle" (0% inhibition) controls.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Primary HTS Results
Compound IDConcentration (µM)Mean Luminescence (RLU)% InhibitionZ-ScoreHit?
DMSO ControlN/A850,0000%N/ANo
Staurosporine15,000100%N/ANo
Cmpd-00110845,0000.6%-0.1No
This compound 10 120,000 86.4% -15.2 Yes
Cmpd-00310650,00023.7%-4.1Yes
Table 2: Hypothetical Secondary Assay Results
Compound IDCell Viability IC50 (µM)c-Src Kinase IC50 (µM)
This compound 1.20.85
Staurosporine0.050.004
Conclusion

This application note provides a comprehensive, field-proven framework for evaluating the anticancer potential of this compound using high-throughput screening methodologies. The proposed cascade, beginning with a robust cell-based phenotypic screen and progressing to a specific target-based mechanistic assay, represents a logical and efficient path for hit validation and characterization. The detailed protocols and explanations of the underlying scientific principles are designed to empower researchers to generate reliable and actionable data, paving the way for the potential development of this promising compound scaffold into a novel therapeutic agent.

References
  • Ansari, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Aftab, S., et al. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Khan, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Retrieved from [Link]

  • Tawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Xu, F., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Retrieved from [Link]

  • Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Chan, G. K. L., et al. (2010). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Engel, M., et al. (2004). High‐Throughput Screening for Kinase Inhibitors. ChemBioChem. Retrieved from [Link]

  • Lee, D.-W., et al. (2015). High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform. Analytical Chemistry. Retrieved from [Link]

  • Boettcher, J., & Scheiper, B. (2005). High-Throughput Screening for Kinase Inhibitors. High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • Fabbro, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. Retrieved from [Link]

  • Sławiński, J., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Taha, M., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules. Retrieved from [Link]

  • Isloor, A. M., et al. (2012). Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][8][9][11]triazolo[3,4-b][1][8][11]thiadiazole in HepG2 cell lines. Medicinal Chemistry Research. Retrieved from [Link]

  • Borys, D., et al. (2024). Thiazole-bearing molecules which possess anticancer activity. Molecules. Retrieved from [Link]

  • Çevik, U. A., et al. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Clinical and Experimental Health Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for Assay Development Using 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a key synthetic intermediate that serves as a versatile starting point for the development of novel therapeutics. Its structure, featuring a substituted phenyl ring appended to the thiazole core, suggests a high potential for interaction with various biological targets, particularly protein kinases and proteases.[1][2][3][4]

This guide provides a comprehensive framework for the development of robust biochemical and cell-based assays to characterize the biological activity of this compound and its derivatives. We will explore hypothetical, yet plausible, targeting scenarios based on the known activities of similar thiazole-containing molecules and provide detailed, field-proven protocols for researchers in drug discovery and development.

Hypothesized Biological Targets and Assay Strategy

Given the prevalence of thiazole derivatives as kinase and protease inhibitors, we hypothesize that this compound may exhibit inhibitory activity against these enzyme classes.[1][2][3][4] Many signaling pathways crucial to cancer and inflammation are regulated by kinases and proteases, with the NF-κB pathway being a key downstream effector.[5][6][7]

Our assay development strategy will therefore follow a hierarchical approach, starting with broad-spectrum biochemical assays to identify direct enzymatic inhibition, followed by cell-based assays to assess cytotoxicity, target engagement, and pathway modulation in a physiologically relevant context.

Part 1: Biochemical Assays for Direct Target Inhibition

Biochemical assays are essential for determining the direct interaction of a compound with its purified target enzyme, providing crucial information on potency and mechanism of action.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Scientific Rationale: A significant number of thiazole-containing compounds have been identified as potent protein kinase inhibitors.[1][4][8] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase. This assay is universal for all kinases and is well-suited for high-throughput screening.[9]

Experimental Workflow:

cluster_0 Biochemical Kinase Inhibition Assay Workflow A Kinase Reaction: Enzyme, Substrate, ATP, and This compound B Stop Kinase Reaction and Deplete Remaining ATP A->B Incubate C Convert ADP to ATP B->C Add ADP-Glo™ Reagent D Luciferase/Luciferin Reaction: Measure Luminescence C->D Add Kinase Detection Reagent E Data Analysis: Calculate % Inhibition and IC50 D->E

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., a serine/threonine or tyrosine kinase)

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Compound ConcentrationLuminescence (RLU)% Inhibition
0 µM (Vehicle)1,500,0000%
0.1 µM1,275,00015%
1 µM825,00045%
10 µM300,00080%
100 µM150,00090%

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

Scientific Rationale: Thiazole derivatives have also been shown to inhibit various proteases, including the main protease of SARS-CoV-2.[3][10][11][12] A common method to assess protease inhibition is to use a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule. A decrease in the fluorescent signal in the presence of the test compound indicates protease inhibition.[13][14]

Protocol: Fluorogenic Protease Assay

Materials:

  • Protease of interest (e.g., a serine or cysteine protease)

  • Fluorogenic protease substrate

  • Assay buffer

  • This compound

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and a dilution series of this compound in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the protease and the test compound dilutions.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Include positive and negative controls.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over 30-60 minutes.

Data Analysis:

Compound ConcentrationReaction Rate (RFU/min)% Inhibition
0 µM (Vehicle)50000%
0.5 µM400020%
5 µM250050%
50 µM100080%

Determine the initial reaction rate (slope of the linear phase of the kinetic read). Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.

Part 2: Cell-Based Assays for Cellular Activity and Mechanism of Action

Cell-based assays are crucial for evaluating a compound's efficacy and toxicity in a more biologically relevant system.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Scientific Rationale: Before assessing the functional effects of a compound, it is essential to determine its cytotoxic profile. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18] This allows for the determination of a therapeutic window for the compound.

Protocol: MTT Assay

Materials:

  • Human cell line (e.g., a cancer cell line relevant to the hypothesized target)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the % viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Target Engagement: Phospho-Protein Western Blot

Scientific Rationale: If the compound is hypothesized to be a kinase inhibitor, a Western blot for the phosphorylated form of the kinase's substrate can provide direct evidence of target engagement in cells.[19][20] A reduction in the phosphorylation of the substrate upon treatment with the compound indicates inhibition of the kinase activity.

Experimental Workflow:

cluster_1 Phospho-Protein Western Blot Workflow F Cell Treatment with Compound and/or Stimulant G Cell Lysis F->G H Protein Quantification G->H I SDS-PAGE H->I J Protein Transfer to Membrane I->J K Blocking J->K L Primary Antibody Incubation (Phospho-specific and Total Protein) K->L M Secondary Antibody Incubation L->M N Signal Detection M->N O Data Analysis N->O

Caption: Workflow for phospho-protein Western blot analysis.

Protocol: Phospho-Protein Western Blot

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the compound for a specified time. If necessary, stimulate the cells to induce phosphorylation of the target substrate.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. The ratio of the phospho-protein to the total protein is a measure of the phosphorylation status. Compare this ratio across different treatment conditions.

Pathway Modulation: NF-κB Reporter Assay

Scientific Rationale: The NF-κB signaling pathway is a critical regulator of inflammation and is often dysregulated in cancer.[5][6][7][21] Many kinases and proteases are upstream regulators of NF-κB. An NF-κB reporter assay can determine if the compound modulates this key pathway.[21][22][23][24] This assay uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with a dilution series of the compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Incubation: Incubate the plate for 6-24 hours.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[22][23]

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activation for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This application note provides a comprehensive guide to the initial characterization of the biological activity of this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently determine the potency, selectivity, and mechanism of action of this compound and its derivatives. The data generated from these assays will be instrumental in guiding further lead optimization and preclinical development. Future studies could include broader kinase or protease profiling to assess selectivity, as well as in vivo studies to evaluate the therapeutic potential of promising compounds.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. (2022). Molecules. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Western Blotting of Phospho-Proteins Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. (2022). Molecules. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Protease Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Thiazole-based SARS-CoV-2 protease (COV M pro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). Archiv der Pharmazie. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. (2020). Molecules. Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]

  • Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. (2022). Archiv der Pharmazie. Retrieved from [Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. (2019). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2 CH 3 ). (2021). Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Protease & Protease Inhibitor Systems. (n.d.). G-Biosciences. Retrieved from [Link]

  • B Expression in LPS-Induced RAW264. 7 Macrophage Cells by a Thiazolidinone Derivative (TZDOCH 2CH3). (2021). Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • Is there a method to determine specific protease inhibitor activities via spectrophotometer? (2021). ResearchGate. Retrieved from [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aryl-Thiazole Scaffold in Drug Discovery

The 2-aryl-thiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. This heterocyclic core is present in numerous natural products and synthetic compounds, demonstrating a remarkable capacity to interact with diverse biological targets. Its derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[1][2] The inherent properties of the thiazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, contribute to its versatility as a pharmacophore.

The specific compound, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde , serves as an excellent and versatile starting material for structure-activity relationship (SAR) studies. The presence of a reactive aldehyde group at the 4-position of the thiazole ring provides a convenient chemical handle for the introduction of a wide variety of functional groups and structural motifs. This allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity and to optimize lead compounds with enhanced potency and selectivity. The 4-chlorophenyl substituent at the 2-position is a common feature in many bioactive molecules, often contributing to favorable pharmacokinetic properties and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in SAR-driven drug discovery campaigns. It outlines detailed protocols for the synthesis of diverse derivatives and their subsequent biological evaluation, with a focus on anticancer and antimicrobial activities. The causality behind experimental choices is explained to provide a deeper understanding of the drug design process.

Strategic Derivatization of the 4-Carbaldehyde Moiety

The aldehyde functional group is a versatile precursor for a multitude of chemical transformations, enabling the generation of a diverse library of analogs from a single starting material. The following sections detail the synthesis of key derivative classes, providing a strategic framework for SAR exploration.

Diagram: Synthetic Pathways from this compound

G A This compound B Schiff Bases A->B Condensation with Amines C Hydrazones A->C Condensation with Hydrazines D Chalcones A->D Knoevenagel/Claisen-Schmidt Condensation E Secondary Amines A->E Reductive Amination F Alkenes A->F Wittig Reaction

Caption: Key synthetic transformations of the thiazole-4-carbaldehyde.

Experimental Protocols: Synthesis of Derivatives

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of Thiazole-based Schiff Bases

Schiff bases, containing an imine or azomethine group, are a class of compounds known for their broad range of biological activities, including antimicrobial and anticancer effects.[3][4] The synthesis involves a straightforward condensation reaction between an aldehyde and a primary amine.

Rationale: The formation of the C=N double bond introduces a rigid structural element and alters the electronic properties of the molecule. By varying the amine component, a wide range of steric and electronic diversity can be introduced to probe the binding pocket of a biological target.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.1 mmol of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

Protocol 2: Synthesis of Thiazole-based Hydrazones

Hydrazones are another important class of compounds with well-documented anticancer and antimicrobial activities.[5][6] Their synthesis is analogous to that of Schiff bases, involving the condensation of an aldehyde with a hydrazine derivative.

Rationale: The N-N bond in hydrazones provides an additional hydrogen bond donor/acceptor site, which can be crucial for target interaction. The diverse range of available hydrazine derivatives allows for extensive SAR exploration.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add a solution of 1.1 mmol of the appropriate hydrazine derivative in a small amount of ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Isolation: After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent to yield the pure hydrazone.

Protocol 3: Synthesis of Thiazole-based Chalcones via Knoevenagel Condensation

Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.[7][8] The Knoevenagel condensation is a powerful method for their synthesis, involving the reaction of an aldehyde with a compound containing an active methylene group.[9][10]

Rationale: The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with nucleophilic residues in biological targets. The two aromatic rings can be systematically modified to optimize target binding.

Step-by-Step Methodology:

  • Reactant Mixture: In a flask, combine 1.0 mmol of this compound and 1.0 mmol of a ketone with an α-methyl or methylene group (e.g., acetophenone derivatives) in 10 mL of ethanol.

  • Base Catalysis: Add a catalytic amount of a base, such as a few drops of 10% aqueous sodium hydroxide or piperidine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into ice-cold water. The precipitated chalcone is collected by filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent.

Biological Evaluation: Protocols for SAR Studies

A crucial aspect of SAR studies is the consistent and reliable biological evaluation of the synthesized compounds. The following are standard in vitro assays for assessing the anticancer and antimicrobial potential of the this compound derivatives.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Rationale: This assay provides a quantitative measure of cell viability, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50). This is a key parameter for comparing the potency of different analogs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 5: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Rationale: This assay is the gold standard for determining the potency of antimicrobial agents and is essential for the SAR of novel antibiotics.

Step-by-Step Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

The data generated from the biological evaluation of the synthesized library of compounds will form the basis of the SAR analysis. The goal is to identify the structural modifications that lead to an increase or decrease in biological activity.

Diagram: SAR Logic Flow

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization A This compound B Library of Derivatives (Schiff Bases, Hydrazones, etc.) A->B C In Vitro Assays (Anticancer, Antimicrobial) B->C D Activity Data (IC50, MIC) C->D E Correlate Structure with Activity D->E F Identify Key Structural Features (e.g., H-bond donors, lipophilicity) E->F G Design of New Analogs with Improved Potency F->G H Synthesis and Testing of Second-Generation Compounds G->H H->C

Sources

Application Notes & Protocols for the In Vitro Evaluation of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuticals, including the penicillin antibiotic backbone.[1] Derivatives of the thiazole scaffold have demonstrated a vast pharmacological profile, targeting a variety of proteins and enzymes to exert potent biological effects.[2] This is largely due to the ring's unique electronic properties and the nitrogen atom's capacity to form critical hydrogen bonds with biological targets.[2]

The specific scaffold, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde , serves as a versatile chemical intermediate for the synthesis of novel bioactive molecules, with established links to the development of new anti-inflammatory and antimicrobial agents.[3] The derivatization of this core structure allows for the systematic exploration of chemical space to identify compounds with enhanced potency and selectivity for various therapeutic targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel derivatives based on this promising scaffold. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reproducible data generation. We will explore three primary avenues of investigation where thiazole derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory activities.

Logical Workflow for In Vitro Evaluation

A systematic approach is critical to efficiently screen and characterize a library of new chemical entities. The following workflow outlines a logical progression from initial compound handling to specific bioactivity assays.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Specific Bioactivity Assays A Compound Synthesis & Purification B Solubility & Stability Assessment A->B C Preparation of Master Stock Solutions (e.g., in DMSO) B->C D General Cytotoxicity Screening (e.g., MTT Assay) on a representative cell line C->D Working Dilutions E Determine Non-Toxic Concentration Range D->E F Anticancer Evaluation E->F Proceed with relevant cancer cell lines G Antimicrobial Evaluation E->G Use sub-toxic concentrations for host cell interaction models H Anti-inflammatory Evaluation E->H Proceed with relevant inflammatory cell models

Caption: General workflow for evaluating a new compound library.

Application Note 1: Anticancer Activity Evaluation

Rationale: The thiazole moiety is a well-established pharmacophore in oncology.[2] Numerous derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with critical signaling pathways.[4] High-throughput screening of this compound derivatives against a panel of human cancer cell lines is a logical first step in identifying potential therapeutic leads.[5][6]

Anticancer Screening Pathway

The initial evaluation focuses on identifying cytotoxic and anti-proliferative effects, which can then be followed by more detailed mechanistic studies for promising candidates.

G cluster_0 Screening cluster_1 Hit Validation & Mechanism A Primary Screening: MTT Assay on Multiple Cancer Cell Lines (e.g., MCF-7, HepG2, A549) B Data Analysis: Calculate IC50 Values A->B C Selectivity Testing: Assess cytotoxicity against non-cancerous cell lines (e.g., FHC, HUVEC) B->C Identify 'Hit' Compounds D Mechanism of Action Studies: - Apoptosis Assays (Annexin V) - Cell Cycle Analysis (Flow Cytometry) - Target Engagement (e.g., Kinase Assays) C->D

Caption: Workflow for identifying and characterizing anticancer hits.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of a compound's effect on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation. The method is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in DMSO) and vehicle control (DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, HepG2)[8]

  • Complete cell culture medium (specific to cell line)

  • MTT solution: 5 mg/mL in sterile Phosphate Buffered Saline (PBS), filter-sterilized.[7]

  • Solubilization solution: 10% SDS in 0.01 M HCl[9] or acidified isopropanol.

  • Multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

    • Rationale: A sufficient cell number is required to obtain a measurable signal, and seeding in the log phase ensures uniform growth.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from your master stock. A typical concentration range for initial screening is 0.1 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 4 hours at 37°C.[9]

    • Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals. Avoid extended incubations to prevent artifacts.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the SDS-HCl solubilization solution to each well.[9]

    • Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).

    • A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Presentation: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1MCF-7487.7
Derivative 1HepG24815.2
Derivative 1FHC (Normal)48>100
StaurosporineMCF-7480.05

Application Note 2: Antimicrobial Activity Evaluation

Rationale: With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. Thiazole derivatives have consistently shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][11][12][13]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[15][16]

Materials:

  • 96-well sterile microtiter plates (U-bottom recommended for visualization)

  • Test compounds (dissolved in DMSO)

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[17]

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer, incubator.

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[14]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[15][16]

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound in broth at twice the highest desired final concentration.

    • Add 100 µL of this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 should serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).[14]

  • Inoculation:

    • Within 15-30 minutes of its preparation, add 50 µL of the final bacterial/fungal inoculum to wells 1 through 11. Do not inoculate the sterility control (well 12).[16]

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours.[16]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (an indicator of growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

    • The growth control well must show clear turbidity, and the sterility control well must remain clear.

MIC Determination Workflow

G A Prepare 2-fold serial dilution of test compound in broth in a 96-well plate C Inoculate wells with microbial suspension (Final vol: 100µL) A->C B Prepare microbial inoculum (adjusted to 0.5 McFarland and diluted) B->C D Incubate at 37°C for 16-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Data Presentation: MIC values are reported in µg/mL or µM.

Compound IDS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
Derivative 216.116.132.4
Derivative 3>12864.2>128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A8.0

Application Note 3: Anti-inflammatory Activity Evaluation

Rationale: Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are validated targets for anti-inflammatory drugs.[18] Many heterocyclic compounds, including pyrimidines and thiazoles, have been investigated as COX inhibitors.[19] Evaluating the ability of this compound derivatives to inhibit COX-1 and COX-2 can reveal their potential as anti-inflammatory agents, with selectivity for COX-2 being a desirable trait to reduce gastrointestinal side effects.[18]

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a general outline for a colorimetric COX inhibitor screening assay, which measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Test compounds and positive controls (e.g., Ibuprofen, Celecoxib)

  • 96-well microplate, microplate reader.

Procedure: (Note: This is a generalized protocol. Always follow the specific instructions provided with a commercial assay kit.)

  • Reagent Preparation: Prepare all reagents (buffer, enzyme, heme, substrates) according to the kit manufacturer's instructions.

  • Compound Addition: Add 10 µL of the test compound dilutions to the appropriate wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a 100% inhibition control (no enzyme).

  • Enzyme Addition:

    • Add buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the colorimetric substrate (TMPD) followed by the arachidonic acid substrate to initiate the reaction.

    • Rationale: Arachidonic acid is the natural substrate for the cyclooxygenase activity, which is coupled to the peroxidase activity that causes the color change of TMPD.

  • Data Acquisition:

    • Immediately shake the plate to mix and begin reading the absorbance at 590 nm every minute for 5-10 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.

Data Presentation: IC₅₀ values for both COX isoforms are determined to assess potency and selectivity.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Derivative 425.50.831.9
Derivative 515.212.51.2
Ibuprofen5.115.00.34
Celecoxib10.00.04250

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  • Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: PubMed Central URL: [Link]

  • Title: Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents Source: PubMed Central URL: [Link]

  • Title: Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents Source: MDPI URL: [Link]

  • Title: Synthesis and antiinflammatory activity of heterocyclic indole derivatives Source: PubMed URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the underlying chemistry to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a crucial process for obtaining a key intermediate in the development of various pharmaceutical and agrochemical agents[1]. The most common synthetic route involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the 2-(4-chlorophenyl)thiazole core through the condensation of an α-haloketone or its equivalent with 4-chlorobenzamide.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the C4 position of the thiazole ring.

While seemingly straightforward, each of these steps presents unique challenges that can lead to the formation of undesirable side products, impacting yield and purity. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole

The initial step of forming the thiazole ring is critical for the overall success of the synthesis. Below are common issues and their solutions.

Question 1: My Hantzsch reaction is showing low conversion of starting materials, resulting in a low yield of 2-(4-chlorophenyl)thiazole. How can I improve this?

Answer:

Low conversion in the Hantzsch synthesis is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Causality: The Hantzsch thiazole synthesis is a condensation reaction that is sensitive to temperature, reaction time, and the purity of the reactants. Insufficient energy input or reaction time may fail to overcome the activation energy of the reaction, while impurities can lead to competing side reactions.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: The condensation typically requires heating. If you are running the reaction at a low temperature, consider increasing it to the reflux temperature of your solvent (e.g., ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend it. Some variations of this reaction have been heated at reflux for up to two days to ensure completion[2].

  • Verify Reactant Purity: The purity of the α-haloketone (or its equivalent, such as bromoacetaldehyde dimethyl acetal) and 4-chlorobenzamide is paramount. Impurities can act as catalysts for side reactions or inhibit the desired condensation. Ensure your starting materials are of high purity, or consider purifying them before use.

  • Solvent Choice: While ethanol is a common solvent for this reaction, its polarity can influence reaction rates. Consider screening other solvents if yield issues persist.

  • Catalyst: Although not always necessary, the addition of a catalytic amount of a strong acid, such as concentrated hydrochloric acid, can facilitate the reaction[2].

Protocol 1: Synthesis of 2-(4-chlorophenyl)thiazole [2]

  • In a round-bottom flask, combine 4-chlorophenylthiocarboxamide (0.0703 mol), bromoacetaldehyde dimethyl acetal (0.0714 mol), and concentrated hydrochloric acid (2 mL) in ethanol (280 mL).

  • Heat the mixture at reflux for a minimum of 18 hours, monitoring by TLC.

  • If the reaction is incomplete, an additional portion of concentrated hydrochloric acid (1 mL) can be added, and reflux continued for up to 48 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., methylene chloride:n-hexane 3:1) to yield the pure 2-(4-chlorophenyl)thiazole.

Part 2: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

The introduction of the formyl group is a key transformation that is often accompanied by challenges related to regioselectivity and the formation of byproducts.

Question 2: I've performed the Vilsmeier-Haack reaction on 2-(4-chlorophenyl)thiazole, but my product mixture contains multiple spots on TLC, and the yield of the desired 4-carbaldehyde is low. What are the likely side products and how can I favor the formation of the desired isomer?

Answer:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the regiochemical outcome is directed by the electronic properties of the substrate. In the case of 2-(4-chlorophenyl)thiazole, several positions are susceptible to formylation, leading to a mixture of products.

Causality and Potential Side Products:

The Vilsmeier reagent (formed from POCl₃ and DMF) is an electrophile that will preferentially attack the most electron-rich position on the substrate. For 2-arylthiazoles, the C5 position is generally more electron-rich and thus more reactive towards electrophiles than the C4 position. However, the C4 position can also be formylated. Furthermore, under forcing conditions, other positions can react.

  • Side Product 1: 2-(4-chloro-phenyl)-thiazole-5-carbaldehyde: This is a common regioisomeric byproduct due to the higher electron density at the C5 position of the thiazole ring.

  • Side Product 2: Diformylated Product: It is possible to get formylation at both the C4 and C5 positions, or on the thiazole and the phenyl ring, especially with an excess of the Vilsmeier reagent or at higher temperatures.

  • Side Product 3: Formylation on the Phenyl Ring: While the thiazole ring is generally more activated, formylation can potentially occur on the electron-rich 4-chlorophenyl ring, although this is less common.

Troubleshooting and Optimization:

  • Control of Stoichiometry: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). An excess can lead to diformylation.

  • Temperature Control: The reaction temperature is a critical parameter. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve the selectivity for the desired C4 isomer. Higher temperatures may favor the formation of the thermodynamically more stable C5 isomer or lead to diformylation.

  • Slow Addition: Adding the substrate to the pre-formed Vilsmeier reagent slowly at a low temperature can help to control the reaction and minimize the formation of side products.

Diagnosis of Side Products:

The different isomers can be distinguished by their spectroscopic data, particularly ¹H NMR.

CompoundExpected ¹H NMR Chemical Shift (s, thiazole proton)
This compound (Desired Product) ~8.3-8.5 ppm (s, 1H, H-5)
2-(4-chloro-phenyl)-thiazole-5-carbaldehyde (Side Product 1)~8.1-8.3 ppm (s, 1H, H-4)

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole (Adapted from general procedures for thiazole formylation)[3]

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add a solution of 2-(4-chlorophenyl)thiazole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel to separate the desired 4-carbaldehyde from isomeric byproducts.

Question 3: My final product shows an impurity that I suspect is the corresponding carboxylic acid. How can this happen and how can I avoid it?

Answer:

The presence of 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid as an impurity is typically due to over-oxidation of the aldehyde product.

Causality: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air and certain conditions over time. This can occur during the work-up, purification, or storage of the final product.

Prevention and Removal:

  • Inert Atmosphere: During work-up and storage, try to minimize exposure to air. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Careful Work-up: Avoid strongly oxidizing conditions during the work-up.

  • Purification: The carboxylic acid can usually be separated from the aldehyde by column chromatography. Alternatively, an acidic wash during the work-up might help to remove the more acidic carboxylic acid impurity.

  • Storage: Store the purified aldehyde under an inert atmosphere and at a low temperature to prevent slow oxidation.

Diagrams

Hantzsch_Synthesis 4-Chlorobenzamide 4-Chlorobenzamide Intermediate Intermediate 4-Chlorobenzamide->Intermediate Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate 2-(4-chlorophenyl)thiazole 2-(4-chlorophenyl)thiazole Intermediate->2-(4-chlorophenyl)thiazole Cyclization & Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Vilsmeier_Haack_Reaction 2-(4-chlorophenyl)thiazole 2-(4-chlorophenyl)thiazole Desired_Product This compound 2-(4-chlorophenyl)thiazole->Desired_Product Formylation at C4 Side_Product_1 5-formyl isomer 2-(4-chlorophenyl)thiazole->Side_Product_1 Formylation at C5 Side_Product_2 Diformylated product 2-(4-chlorophenyl)thiazole->Side_Product_2 Diformylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Desired_Product Vilsmeier_Reagent->Side_Product_1 Vilsmeier_Reagent->Side_Product_2

Caption: Vilsmeier-Haack Formylation Pathways.

References

  • PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Bradsher, C. K. (1982). The Vilsmeier-Haack Reaction. In Advances in Heterocyclic Chemistry (Vol. 30, pp. 251-303). Academic Press.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives. European journal of pharmaceutical sciences, 16(3), 129-132.
  • Rajput, A. P. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4648-4674.

Sources

Technical Support Center: Optimizing the Hantzsch Synthesis of 2-Aryl-Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the synthesis of 2-aryl-thiazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the Hantzsch synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Hantzsch reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

Answer: Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosing the issue.[1][2]

Possible Causes & Recommended Solutions:

  • Reagent Purity: The purity of your starting materials, the α-haloketone and the thioamide, is critical.[1][3] Impurities can participate in side reactions, consuming your reagents and complicating purification.

    • Action: Ensure you are using high-purity reagents. If the purity is questionable, consider purifying them by recrystallization or distillation before use.[1] α-haloketones can be unstable and should be freshly prepared or properly stored (cold and dark) to prevent decomposition.[3]

  • Suboptimal Temperature: The Hantzsch synthesis often requires an initial energy input to proceed efficiently.[1][4]

    • Action: If you are running the reaction at room temperature, a moderate increase in heat is recommended.[3] A typical temperature range is 65-100°C.[1] However, excessive heat can promote side reactions, so it's a matter of finding the optimal balance for your specific substrates.[3]

  • Improper Solvent: The choice of solvent plays a significant role in the reaction's success by influencing the solubility of reactants and intermediates.[1][4]

    • Action: While alcohols like methanol and ethanol are commonly used, it is advisable to screen other solvents if you are facing yield issues.[1][5] Good results have been reported with solvent mixtures like ethanol/water, or even under solvent-free conditions which can enhance reaction rates.[6][7][8]

  • Insufficient Reaction Time: It's possible the reaction has not proceeded to completion.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If you still observe starting materials, extend the reaction time.[1]

Below is a troubleshooting workflow to diagnose low-yield issues:

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Purity of Starting Materials (α-haloketone & thioamide) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok Impurities Suspected? purify_reagents Purify Reagents (Recrystallization/Distillation) reagents_ok->purify_reagents Yes check_conditions Review Reaction Conditions reagents_ok->check_conditions No purify_reagents->check_conditions temp_issue Is Reaction at Room Temp? check_conditions->temp_issue increase_temp Increase Temperature (e.g., to 65-100°C) temp_issue->increase_temp Yes solvent_issue Is Solvent Optimized? temp_issue->solvent_issue No increase_temp->solvent_issue screen_solvents Screen Solvents (e.g., EtOH/H2O, DMF, or solvent-free) solvent_issue->screen_solvents No time_issue Monitor by TLC solvent_issue->time_issue Yes screen_solvents->time_issue start_material_present Starting Material Remaining? time_issue->start_material_present extend_time Extend Reaction Time end Optimized Yield extend_time->end start_material_present->extend_time Yes start_material_present->end No

Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.

Issue 2: Formation of an Isomeric Impurity

Question: I've isolated a major byproduct that I suspect is an isomer of my target 2-aryl-thiazole. What could this be and how can I prevent its formation?

Answer: When using N-monosubstituted thioamides, a common side reaction is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][3] The regioselectivity of the cyclization step is highly dependent on the reaction conditions, particularly the pH.[3]

  • Mechanism of Isomer Formation: The reaction proceeds through an intermediate where both the sulfur and nitrogen atoms of the thioamide can act as nucleophiles. Under acidic conditions, the nitrogen is more likely to be protonated, which can influence the cyclization pathway, leading to the imino isomer.

  • Controlling Regioselectivity:

    • Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be conducted in a neutral or slightly basic medium.[1][3] This is the generally favored pathway under standard conditions.

    • Acidic Conditions: Conversely, if the 2-imino isomer is the desired product, carrying out the reaction in a strongly acidic medium (e.g., 10M-HCl in ethanol) can promote its formation.[1]

Regioselectivity_Control start Starting with N-monosubstituted Thioamide condition_choice Select Reaction pH start->condition_choice neutral_path Neutral or Slightly Basic Conditions condition_choice->neutral_path Desired Product: 2-amino-thiazole acidic_path Strongly Acidic Conditions (e.g., 10M HCl-EtOH) condition_choice->acidic_path Desired Product: 2-imino-dihydrothiazole product_amino Favored Product: 2-(N-substituted amino)thiazole neutral_path->product_amino product_imino Favored Product: 3-substituted 2-imino-2,3-dihydrothiazole acidic_path->product_imino

Caption: Decision tree for controlling regioselectivity in Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[9] The reaction proceeds through a multi-step pathway:

  • S-Alkylation: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[5][10]

  • Cyclization: This is followed by an intramolecular attack by the nitrogen atom onto the ketone's carbonyl carbon.[5][10]

  • Dehydration: A molecule of water is eliminated to form the five-membered heterocyclic ring.[5] The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.[11]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 intermediate1 Intermediate 1 (S-alkylated thioamide) sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate (Hemiaminal-like) cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product 2-Aryl-Thiazole dehydration->product

Sources

Technical Support Center: Vilsmeier-Haack Reaction on Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction on substituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful formylation technique. The Vilsmeier-Haack reaction is a versatile and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems, such as thiazoles.[1][2] The resulting thiazole-carbaldehydes are crucial intermediates in the synthesis of a vast array of biologically active compounds and functional materials.[3][4]

However, the reaction's outcome is highly sensitive to the nature of the substituents on the thiazole ring, reagent stoichiometry, and reaction conditions. This can lead to challenges such as low yields, unexpected side products, and difficult purifications. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your results.

The Core Reaction: Mechanism Overview

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the thiazole ring.[1][5]

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[1][6]

  • Electrophilic Attack and Hydrolysis: The electron-rich thiazole ring attacks the Vilsmeier reagent.[7] This substitution typically occurs at the C5 position for 2-substituted thiazoles, which is electronically favored.[8] The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final thiazole-5-carbaldehyde.[1][7]

Vilsmeier_Mechanism General Mechanism of Vilsmeier-Haack Reaction on Thiazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formation Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Thiazole Substituted Thiazole Thiazole->Iminium_Intermediate Electrophilic Attack Aldehyde Formylated Thiazole Iminium_Intermediate->Aldehyde Hydrolysis H2O H₂O Workup H2O->Aldehyde

Caption: General mechanism of Vilsmeier-Haack formylation on a thiazole.

Troubleshooting Guide

This section addresses specific problems encountered during the Vilsmeier-Haack formylation of substituted thiazoles in a direct question-and-answer format.

Question 1: My reaction has failed, or the yield of the desired formylated thiazole is extremely low. What are the likely causes?

Low or no yield is the most common issue and can stem from several factors related to reagents, reaction conditions, or the substrate itself.

Answer:

1. Reagent and Solvent Purity:

  • Moisture is Critical: The Vilsmeier reagent is highly reactive towards water. Anhydrous conditions are absolutely essential for success.[8] Ensure your DMF is of high purity and dry, and that all glassware is oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • DMF Decomposition: Old or improperly stored DMF can decompose to form dimethylamine.[9] Dimethylamine can quench the Vilsmeier reagent, reducing the concentration of the active electrophile. If you can smell a fishy odor from your DMF, it should be purified or replaced.

  • POCl₃ Quality: Phosphorus oxychloride should be clear and colorless. A yellow tint may indicate decomposition, which can affect the reaction.

2. Reaction Temperature:

  • Reagent Formation: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. This step should be performed at a low temperature (typically 0 °C) to control the reaction rate and prevent reagent decomposition.[10]

  • Substrate Addition & Reaction: The optimal temperature for the formylation step depends on the reactivity of your thiazole substrate.[11]

    • Activated Thiazoles (with Electron-Donating Groups - EDGs): These substrates are highly reactive and may require maintaining a low temperature (0 °C to room temperature) to prevent side reactions.

    • Deactivated Thiazoles (with Electron-Withdrawing Groups - EWGs): These substrates are less nucleophilic and often require heating (from 60 °C to 100 °C) to drive the reaction to completion.[10][12]

3. Substrate Reactivity:

  • The Vilsmeier reagent is a relatively weak electrophile.[13] Therefore, the reaction works best on electron-rich thiazoles. If your thiazole possesses strong electron-withdrawing groups, the ring may be too deactivated to react efficiently under standard conditions. In such cases, significantly higher temperatures and longer reaction times may be needed, or an alternative formylation method might be necessary.

4. Stoichiometry:

  • The molar ratios of the thiazole substrate, DMF, and POCl₃ are critical.[8] A common starting point is using 1.5 to 3.0 equivalents of the Vilsmeier reagent (formed from equimolar DMF and POCl₃) relative to the thiazole substrate. Insufficient reagent will lead to incomplete conversion.

Troubleshooting_Yield Workflow for Troubleshooting Low Yield Start Low or No Yield Observed Check_Reagents Reagent Integrity Check - Is DMF anhydrous and pure? - Is POCl₃ fresh? - Are conditions inert? Start->Check_Reagents Control_Temp Temperature Control - Reagent formation at 0 °C? - Reaction temp optimized for substrate? Check_Reagents->Control_Temp Reagents OK Check_Stoichiometry Stoichiometry - Sufficient Vilsmeier reagent? (1.5 - 3.0 eq.) Control_Temp->Check_Stoichiometry Temp OK Assess_Substrate Substrate Reactivity - Is thiazole ring electron-rich? - EWGs present? Check_Stoichiometry->Assess_Substrate Ratio OK Solution Problem Resolved Assess_Substrate->Solution Conditions Optimized

Caption: A logical workflow for diagnosing low-yield Vilsmeier-Haack reactions.

Question 2: I've isolated my product, but it's contaminated with a deeply colored (green/blue) impurity that is difficult to remove. What is this and how can I get rid of it?

This is a common workup and purification issue.

Answer:

The colored impurities are likely cyanine dyes.[14] These byproducts can form from the self-condensation of the Vilsmeier reagent or its reaction with the product, especially under certain pH and temperature conditions during workup.[14]

Mitigation and Removal Strategies:

  • Controlled Quenching: The workup procedure is critical. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and a base (like aqueous NaOH or NaHCO₃) to neutralize the acid and hydrolyze the intermediate iminium salt.[10] Maintaining a low temperature and ensuring efficient mixing during the quench can minimize the formation of these dyes.

  • Purification:

    • Crystallization: If your product is a solid, recrystallization is often the most effective method for removing these colored impurities.

    • Column Chromatography: Standard silica gel chromatography can be effective. You may need to experiment with solvent polarity. Sometimes, a small amount of a basic modifier (like triethylamine) in the eluent can help by neutralizing acidic sites on the silica gel, preventing streaking of the product and impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can adsorb the colored impurities. Filter the mixture through Celite® to remove the carbon before proceeding with further purification.

Question 3: My thiazole has multiple potential reaction sites (e.g., a 2-amino group). How do I control the regioselectivity of the formylation?

Regioselectivity is governed by the electronic properties and steric accessibility of the various positions on the thiazole ring and its substituents.

Answer:

  • C5-Formylation (Most Common): For most 2-substituted and 2,4-disubstituted thiazoles, electrophilic substitution is strongly favored at the C5 position due to it being the most electron-rich carbon on the ring.[8]

  • N-Formylation of Aminothiazoles: If your substrate is a 2-aminothiazole, formylation can occur on the exocyclic nitrogen atom, especially if the C5 position is blocked or deactivated.[15] Sometimes, this N-formylation can be the primary reaction pathway.

    • Protecting the Amino Group: To ensure C5-formylation, the amino group should be protected before the Vilsmeier-Haack reaction. An acetamide is a common protecting group.[16] However, be aware that under certain conditions, the Vilsmeier-Haack reaction on a 2-acetamidothiazole can lead to an unexpected N-formylation followed by deacetylation, particularly if a strong electron-withdrawing group is present at the C4 position.[16]

  • Formylation of Other Rings: If your thiazole contains other electron-rich aromatic substituents (like a phenol or aniline), formylation on that ring is also possible.[15] The outcome will depend on the relative activation of the two ring systems. Careful analysis of the product mixture (e.g., by NMR) is essential.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for a Vilsmeier-Haack reaction on a simple, activated thiazole?

For an electron-rich thiazole (e.g., 2-alkyl-4-methylthiazole), a good starting point is to add POCl₃ (1.5 eq.) to anhydrous DMF (used as both reagent and solvent) at 0 °C, stir for 30 minutes to form the reagent, then add the thiazole substrate (1.0 eq.). Allow the reaction to stir at room temperature for several hours or until TLC indicates consumption of the starting material.[7]

Q2: How should I properly perform the workup after the reaction is complete?

The standard workup involves carefully pouring the reaction mixture onto crushed ice, followed by neutralization with an aqueous base such as sodium hydroxide, sodium carbonate, or sodium acetate to a pH of 8-9.[10][17] This hydrolyzes the intermediate and neutralizes the acidic components. The aqueous mixture is then typically extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[7]

Q3: Can I use other reagents besides POCl₃?

Yes, while POCl₃ is the most common, other reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can also be used to generate the Vilsmeier reagent from DMF.[11][18] The choice of reagent can sometimes influence the reactivity and outcome, but POCl₃ is generally reliable and effective for thiazole formylation.

Q4: How does the reactivity of thiazole compare to other common heterocycles in this reaction?

The Vilsmeier-Haack reaction is most effective for electron-rich heterocycles. The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene.[1][11] Thiazole is an electron-rich heterocycle and is generally considered a good substrate for this reaction, with reactivity comparable to or slightly less than thiophene, depending on the substituents.

Data Summary & Protocols

Table 1: Recommended Conditions for Different Thiazole Substrates
Thiazole Substituent TypeExample SubstrateReagent Eq. (POCl₃/DMF)TemperatureTypical TimeExpected OutcomeReference
Electron-Donating (Alkyl) 2,4-Dimethylthiazole1.5 - 2.00 °C to RT2 - 6 hHigh yield of 5-formyl product[10]
Electron-Donating (Alkoxy) 2-Methoxythiazole1.5 - 2.00 °C to 40 °C3 - 8 hGood yield of 5-formyl product[8]
Protected Amino 2-Acetamidothiazole2.0 - 3.0RT to 60 °C4 - 12 hModerate to good yield of 5-formyl product[16]
Aryl Substituted 2-Amino-4-phenylthiazole2.0 - 3.070 - 90 °C6 - 10 hFormylation can occur on thiazole or phenyl ring[15][19]
Electron-Withdrawing 2-Chloro-4-methylthiazole3.0 - 5.080 - 100 °C12 - 24 hLow to moderate yield, requires forcing conditions[19]
Experimental Protocol: General Procedure for the Formylation of 2-Alkyl-4-methylthiazole

This protocol is a representative example and may require optimization for your specific substrate.

Materials:

  • Substituted Thiazole (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 eq.)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup (Argon/Nitrogen)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (5-10 mL per gram of substrate).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.5 eq.) dropwise to the cold DMF via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve the substituted thiazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the thiazole solution dropwise to the cold Vilsmeier reagent suspension.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated (e.g., to 60-80 °C) until the starting material is consumed.[10]

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution.

    • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This quench is exothermic and will release CO₂ gas.

    • Continue stirring for 30-60 minutes until the hydrolysis is complete. Adjust the pH to ~8-9 if necessary.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography or recrystallization to afford the pure formylated thiazole.[7] Characterize the final product by NMR, IR, and MS to confirm its structure and purity.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Vilsmeier– Haack reaction - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved January 12, 2026, from [Link]

  • Kasmi-Mir, S., et al. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 11(03), 183-191. Retrieved January 12, 2026, from [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). SAGE Journals. Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. (2013). Growing Science. Retrieved January 12, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Rajput, A. P. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380. Retrieved January 12, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. Retrieved January 12, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved January 12, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (2004). Asian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

  • Vilsmeier—Haack Reaction of Substituted 2-Acetamidothiazole Derivatives and Their Antimicrobial Activity | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. (2019). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde is a critical intermediate in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility is directly dependent on its purity, as contaminants can lead to ambiguous biological data, reduced yields in subsequent steps, and potential toxicity. The common synthetic routes, such as the Hantzsch thiazole synthesis, while generally effective, can present unique purification challenges.[3][4] This guide provides troubleshooting solutions and detailed protocols to help researchers overcome common hurdles in obtaining highly pure this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude reaction product is a dark, tar-like residue, not the expected off-white solid. What is the likely cause and is it salvageable?

A1: This is a common issue often stemming from side reactions or decomposition, particularly if the reaction was overheated or run for an extended period. The Hantzsch synthesis and related methods require careful temperature control to prevent the formation of polymeric byproducts.[5]

  • Causality:

    • Excessive Heat: The starting materials, particularly α-haloketones, can be unstable at high temperatures, leading to self-condensation or decomposition. Thioamides can also degrade, releasing sulfurous compounds that contribute to the dark color.

    • Incorrect Stoichiometry: Using a large excess of one reagent can promote side reactions.[6]

    • Impure Starting Materials: Contaminants in the initial reactants can act as catalysts for unwanted side reactions.[5]

  • Troubleshooting Steps:

    • Solubility Test: Attempt to dissolve a small amount of the crude tar in a strong organic solvent like dichloromethane (DCM) or ethyl acetate. If a significant portion dissolves, you may be able to salvage the product.

    • TLC Analysis: Spot the dissolved portion on a TLC plate and develop it with a hexane/ethyl acetate system (e.g., 7:3 v/v). If you can see a distinct spot corresponding to the expected Rf of the product (away from the baseline and the solvent front), purification via column chromatography is feasible, though it may require a larger column and careful fractioning.

    • Future Prevention: For subsequent attempts, consider reducing the reaction temperature, monitoring the reaction closely by TLC to avoid over-running it, and ensuring the purity of your starting materials.[5] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, potentially minimizing byproduct formation.[5]

Q2: My TLC plate shows three distinct spots after the reaction. How do I identify them and choose a purification strategy?

A2: Identifying the components in your crude mixture is the most critical step toward successful purification. The spots likely correspond to your desired product, unreacted starting materials, and one or more byproducts.

  • Likely Identities of Spots (in a typical Hantzsch Synthesis):

    • Unreacted 4-chlorobenzothioamide: This is a relatively polar thioamide.

    • Unreacted α-haloketone (e.g., 3-bromo-1,1-diethoxypropan-2-one or a related precursor to the aldehyde): Its polarity will vary based on its exact structure.

    • Desired Product (this compound): This is a moderately polar compound. The aldehyde group makes it more polar than a simple aryl-thiazole.

    • Side Products: These can vary widely but are often either much more polar or non-polar than the desired product.[5]

  • Identification Strategy:

    • Co-spotting on TLC: Run a TLC plate where you spot the crude mixture in one lane, and in adjacent lanes, spot the pure starting materials. This will definitively identify which spots correspond to unconsumed reactants. The remaining spot is likely your product or a major byproduct.

    • Purification Choice: If the spots are well-separated on the TLC plate (ΔRf > 0.2), silica gel column chromatography is the ideal method. If the spots are very close, you may need to screen different solvent systems or consider recrystallization.

  • Data Summary: Impurity Profile & TLC Behavior

    Compound Likely Origin Expected Rf Value (Hexane/EtOAc 7:3)
    α-Haloketone Precursor Starting Material High to Medium
    4-chlorobenzothioamide Starting Material Low to Medium
    This compound Product Medium (Typically Rf 0.3-0.5)

    | Polymerization/Side Products | Side Reaction | Often at baseline (very polar) or multiple spots |

Q3: I am attempting column chromatography, but the compound is smearing (tailing) down the column. How can I achieve sharp, clean bands?

A3: Tailing is a frequent challenge in silica gel chromatography, often caused by issues with solubility, compound-silica interactions, or improper column packing/loading.

  • Causality & Solutions:

    • Acidic Silica: Standard silica gel is slightly acidic, which can cause strong interactions with basic nitrogens (like the one in the thiazole ring) or degradation of sensitive functional groups.

      • Solution: Add a small amount of a neutralising agent like triethylamine (~0.5-1%) to your eluent. This will cap the acidic sites on the silica and dramatically improve the peak shape for basic compounds.[7]

    • Improper Solvent System: If the eluent is too polar, it will wash everything off the column too quickly with poor separation. If it's not polar enough, the compound will move too slowly and diffuse, causing broad bands.

      • Solution: Optimize your solvent system using TLC. The ideal system will give your product an Rf value of ~0.3.

    • Overloading: Applying too much crude product to the column is a primary cause of tailing and poor separation.

      • Solution: As a rule of thumb, use a mass ratio of at least 50:1 (silica:crude product). For difficult separations, this ratio may need to be 100:1 or higher.

    • Sample Application: Applying the sample in a large volume of strong solvent will cause band broadening.

      • Solution: Dissolve your crude product in a minimal amount of the column eluent or a less polar solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

Q4: Is recrystallization a viable purification method for this compound? If so, what is a good solvent system to try?

A4: Yes, recrystallization can be a highly effective technique, especially for removing minor impurities or for a final polishing step after chromatography. The key is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.

  • Methodology:

    • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and with gentle heating. Good candidate solvents include ethanol, methanol, isopropanol, ethyl acetate, or a mixture like ethanol/water or DCM/hexane.[8]

    • Procedure:

      • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

      • If there are insoluble impurities, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

      • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

      • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Visualized Workflows and Protocols

Troubleshooting Logic Flow

The following diagram outlines a logical workflow for diagnosing and solving common purification issues.

G start Crude Product Analysis tlc Run TLC with Co-spotting start->tlc tlc_result Spots Well Separated? tlc->tlc_result column_chrom Proceed to Column Chromatography tlc_result->column_chrom Yes recrys Consider Recrystallization tlc_result->recrys No / Smearing column_chrom_issue Tailing on Column? column_chrom->column_chrom_issue recrys_issue Good Crystals Formed? recrys->recrys_issue final_product Pure Product column_chrom_issue->final_product No troubleshoot_column Troubleshoot Column: 1. Add Triethylamine to Eluent 2. Check Solvent Polarity 3. Reduce Sample Load 4. Perform Dry Loading column_chrom_issue->troubleshoot_column Yes troubleshoot_column->column_chrom recrys_issue->final_product Yes troubleshoot_recrys Screen Different Solvents (e.g., Ethanol/Water, DCM/Hexane) recrys_issue->troubleshoot_recrys No troubleshoot_recrys->recrys

Caption: Troubleshooting workflow for purification.

Detailed Protocol: Silica Gel Column Chromatography

This protocol provides a step-by-step guide for the purification of 1-2 grams of crude this compound.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM) - all reagent grade or higher

  • Glass column (e.g., 40 mm diameter)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Procedure Flow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation p1 Prepare Eluent (e.g., Hexane/EtOAc/TEA 80:20:0.5) p2 Pack Column with Silica Slurry p1->p2 p3 Prepare Sample (Dry or Wet Load) p2->p3 r1 Load Sample onto Column p3->r1 r2 Elute with Solvent r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions by TLC r3->a1 a2 Pool Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 end end a3->end Obtain Pure Product

Caption: Step-by-step column chromatography workflow.

Step-by-Step Method:

  • Eluent Preparation: Based on prior TLC analysis, prepare an appropriate eluent system. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 v/v). To this mixture, add 0.5% v/v triethylamine (TEA) to prevent tailing. Prepare at least 1-2 L of this eluent.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

    • In a beaker, make a slurry of silica gel with your starting eluent (e.g., 100 g silica in 400 mL of 9:1 Hexane/EtOAc).

    • Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. The final packed silica bed should be about 20-25 cm high.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Load Recommended):

    • Dissolve your crude product (~1.5 g) in a minimal amount of DCM (~10-15 mL).

    • Add 3-5 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, open the stopcock, and begin collecting fractions (e.g., 20 mL per fraction). Maintain a constant flow rate.

    • Monitor the progress of the separation by collecting small spots from the column outflow onto a TLC plate and viewing under a UV lamp.

  • Analysis and Isolation:

    • Once all the product has been eluted, analyze the collected fractions by TLC.

    • Combine all fractions that contain only the pure product spot.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • The resulting solid should be the purified this compound. Confirm its purity by NMR or other spectroscopic methods.[9]

Stability and Storage
  • Issue: Aldehydes can be susceptible to oxidation, converting the -CHO group to a carboxylic acid (-COOH). This is often accelerated by air and light.

  • Recommendation: Store the purified, dry solid in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (0-8°C is recommended by suppliers).[1] Avoid prolonged exposure to air.

References

  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem Tech Support.
  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Aktan, A., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. IUCrData, 3(12), x181813. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(4-Ethylphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde (CAS No. 21278-77-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile research compound. By understanding the chemical nature of this molecule, from its thiazole core to its reactive aldehyde group, you can mitigate potential experimental variability and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at temperatures between 0-8 °C.[1][2] It is crucial to store the compound in a tightly-closed container in a dry and well-ventilated area to prevent degradation.[3][4][5]

Q2: Is this compound sensitive to air or moisture?

A2: While the thiazole ring itself is relatively stable, the aldehyde functional group can be susceptible to oxidation, especially with prolonged exposure to air. Some suppliers of analogous compounds recommend storing under an inert gas.[5] The compound is described as an off-white solid, and any significant color change could indicate oxidation or degradation. Additionally, some related compounds are noted to be hygroscopic, so storage in a dry environment is critical.[5]

Q3: How should I handle this compound in the laboratory?

A3: Standard laboratory safety protocols should be followed.[6] This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles.[6][7] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][8] Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.[3]

Q4: What is the expected appearance of this compound and what do changes in appearance signify?

A4: this compound is typically an off-white or pale brown solid.[1][2][4] Any noticeable change in color, such as darkening, may suggest degradation or the presence of impurities. If you observe a change in appearance, it is advisable to verify the purity of the compound before use.

Q5: Can I store solutions of this compound? If so, under what conditions?

A5: While solid-state storage is preferred for long-term stability, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light.[9] The choice of solvent is also important; ensure the solvent is dry and free of reactive impurities. For longer-term storage, it is recommended to aliquot the solution to minimize freeze-thaw cycles and store at -20 °C or below.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent or lower-than-expected yields in reactions involving the aldehyde group.

  • Potential Cause 1: Degradation of the starting material. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[10] This can occur over time with improper storage.

    • Troubleshooting Steps:

      • Verify Purity: Before use, check the purity of the this compound using an appropriate analytical method such as HPLC or NMR.

      • Proper Storage: Ensure the compound has been stored under the recommended conditions (0-8 °C, dry, and tightly sealed).[1][2]

      • Fresh Compound: If degradation is suspected, it is best to use a fresh batch of the compound.

  • Potential Cause 2: Reaction with atmospheric oxygen. Some reactions, especially those run at elevated temperatures or for extended periods, can be sensitive to atmospheric oxygen, leading to oxidation of the aldehyde.

    • Troubleshooting Steps:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

      • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

Issue 2: Appearance of an unexpected byproduct in my reaction mixture.

  • Potential Cause: Instability of the thiazole ring under specific reaction conditions. While the thiazole ring is aromatic and generally stable, it can undergo reactions under certain conditions.[11][12] For example, strong nucleophiles can attack the C2 position.[11]

    • Troubleshooting Steps:

      • Review Reaction Conditions: Analyze your reaction conditions (e.g., pH, temperature, presence of strong nucleophiles or electrophiles) to assess potential side reactions with the thiazole ring.

      • Literature Search: Consult the literature for the stability of the thiazole ring under your specific reaction conditions.

      • Protecting Groups: If necessary, consider using protecting groups for the thiazole nitrogen to prevent unwanted side reactions.

Issue 3: The compound appears discolored or has a different physical appearance than expected.

  • Potential Cause: Degradation due to exposure to light, heat, or contaminants. Aromatic aldehydes can be sensitive to light and may discolor over time.[9]

    • Troubleshooting Steps:

      • Storage in the Dark: Store the compound in an amber vial or in a dark location to protect it from light.

      • Avoid Heat: Do not store the compound near heat sources.

      • Purity Check: As mentioned previously, a purity check is recommended if the appearance has changed.

Summary of Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 0-8 °CMinimizes degradation over time.[1][2]
Atmosphere Tightly sealed container, consider inert gas for long-term storage.Protects against oxidation of the aldehyde group and moisture.[5]
Light Store in a dark place or amber vial.Prevents light-induced degradation.[9]
Handling Use PPE, work in a well-ventilated area.Ensures personal safety and minimizes exposure.[3][7]
Logical Workflow for Troubleshooting Compound Instability

start Start: Inconsistent Experimental Results check_appearance Check Compound Appearance (Color, Form) start->check_appearance appearance_ok Appearance as Expected check_appearance->appearance_ok discolored Discolored or Clumped check_appearance->discolored No verify_purity Verify Purity (e.g., HPLC, NMR) appearance_ok->verify_purity Yes discolored->verify_purity purity_ok Purity Acceptable verify_purity->purity_ok purity_bad Purity Unacceptable verify_purity->purity_bad No review_storage Review Storage Conditions (Temp, Light, Atmosphere) purity_ok->review_storage Yes discard Discard and Use Fresh Stock purity_bad->discard storage_ok Storage Conditions Correct review_storage->storage_ok storage_bad Storage Conditions Incorrect review_storage->storage_bad No review_protocol Review Experimental Protocol (Inert atmosphere, solvent purity) storage_ok->review_protocol Yes correct_storage Correct Storage Practices storage_bad->correct_storage correct_storage->discard protocol_ok Protocol Robust review_protocol->protocol_ok protocol_bad Protocol Needs Optimization review_protocol->protocol_bad No proceed Proceed with Experiment protocol_ok->proceed Yes optimize_protocol Optimize Protocol (e.g., use degassed solvents) protocol_bad->optimize_protocol optimize_protocol->proceed

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • MSDS of this compound. (2025, October 4). Retrieved from [Link]

  • Safety Data Sheet. (2018, October 29). Retrieved from [Link]

  • Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3197. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4939. [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience. Retrieved from [Link]

  • Breslow's carbene and the glory of prediction. (2026, January 8). The Curious Wavefunction. Retrieved from [Link]

  • MSDS of 2-(4-Fluoro-phenyl)-thiazole-4-carbaldehyde. (n.d.). Retrieved from [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026, January 5). Organic Letters, 23(1), 18-23. [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022, December 19). YouTube. Retrieved from [Link]

  • Aldehydes: What We Should Know About Them. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Aromatic Aldehydes and Ketones - Preparation and Properties. (2022, February 11). Online Chemistry notes. Retrieved from [Link]

  • 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. (n.d.). Formacare. Retrieved from [Link]

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Technical Support Center: 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability, Degradation, and Troubleshooting

Welcome to the technical support guide for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde (CAS No: 21278-77-3). This document is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile intermediate in their work.[1] Understanding the stability profile and potential degradation products of this compound is critical for ensuring experimental reproducibility, the integrity of analytical data, and the safety of downstream applications. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound, and how do they influence its stability?

Answer: The stability of this compound is dictated by three key structural features: the aldehyde group, the thiazole ring, and the 4-chlorophenyl substituent.

  • Aldehyde Group (-CHO): This is the most reactive site and is highly susceptible to oxidation. Under ambient conditions, especially in the presence of atmospheric oxygen or other oxidizing agents, the aldehyde can be easily converted to the corresponding carboxylic acid, 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[2][3] This is often the primary degradation product observed.

  • Thiazole Ring: The thiazole ring is an electron-rich aromatic heterocycle. While generally stable, it can be susceptible to photo-oxygenation, particularly under UV or prolonged visible light exposure.[4] This can lead to complex ring-opening reactions. The sulfur atom in the ring can also be a site for oxidation under harsh conditions, potentially forming an S-oxide.

  • 4-Chlorophenyl Group: The carbon-chlorine bond on the phenyl ring is robust and generally stable under typical laboratory conditions. Degradation involving this part of the molecule, such as photodechlorination, would require high-energy conditions (e.g., intense UV irradiation) and is considered a less common degradation pathway compared to reactions at the aldehyde or thiazole moieties.[5]

Q2: What are the most likely degradation pathways for this compound under common experimental stress conditions?

Answer: Based on the molecule's functional groups, we can predict the primary degradation pathways under conditions stipulated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[6][7]

  • Oxidative Degradation: This is the most probable degradation route. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) will readily convert the aldehyde to 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid.[3] This is a critical parameter to test to establish the specificity of any analytical method.

    Predicted oxidative degradation of the aldehyde moiety.
  • Photodegradation: Thiazole-containing compounds are known to be sensitive to light.[4] A likely mechanism involves a [4+2] cycloaddition reaction with singlet oxygen, generated upon photo-irradiation. This forms an unstable endoperoxide intermediate, which then rearranges and fragments the thiazole ring. While the exact products for this specific molecule are not documented, similar structures degrade into amide-based fragments.[4] Therefore, it is crucial to protect the compound from light.

    Predicted photodegradation mechanism via an endoperoxide intermediate.
  • Hydrolytic (Acidic/Basic) and Thermal Degradation: The thiazole ring and the aldehyde are relatively stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and high temperatures could potentially lead to thiazole ring cleavage or other secondary reactions. Thermal stress alone (dry heat) is less likely to cause significant degradation unless very high temperatures are applied, but it can accelerate oxidative degradation if oxygen is present.[8]

Q3: My analytical results (HPLC/LC-MS) show unexpected peaks when working with this compound. How can I identify if they are degradation products?

Answer: This is a common issue. A systematic approach is required to determine if new peaks are impurities from synthesis or degradation products.

  • Re-analyze a Freshly Prepared Sample: Prepare a solution from a fresh, solid sample that has been properly stored (see Q4) and immediately analyze it. If the unknown peaks are absent or significantly smaller, this strongly suggests they are degradants forming in solution over time.

  • Perform a Mini-Stress Study: Take an aliquot of your pure sample solution. Expose it to light on a benchtop for a few hours or add a small amount of dilute hydrogen peroxide. Analyze the sample again. If your unknown peaks increase in size, they are confirmed as degradation products.

  • Leverage Mass Spectrometry (MS) Data: If you are using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peaks.

    • An increase of 16 amu (m/z of parent + 16) strongly indicates oxidation of the aldehyde to a carboxylic acid.

    • Complex fragmentation patterns that differ significantly from the parent compound may suggest ring cleavage from photodegradation.

  • Check for Method-Induced Degradation: Ensure your mobile phase is not overly harsh (e.g., extreme pH) and that the analysis temperature is not excessive, as these can cause on-column degradation.

Q4: How can I prevent the degradation of this compound during storage and handling?

Answer: Based on its chemical liabilities, the following storage and handling procedures are recommended:

  • Storage: Store the solid compound in an airtight, amber vial at 0-8°C.[1] The container should be purged with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • In Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored, use an amber vial, purge the headspace with inert gas, and store it at low temperatures (-20°C). Avoid long-term storage of solutions.

  • Handling: Conduct experiments under subdued lighting or in amber glassware to prevent photodegradation. Avoid leaving solutions on the benchtop exposed to light and air for extended periods.

Troubleshooting Guide: Unexpected Experimental Results

Symptom Possible Cause Recommended Action
Poor peak shape or multiple peaks for the main compound in HPLC. 1. On-column degradation. 2. Compound instability in the mobile phase.1. Use a lower column temperature. 2. Check the pH of the mobile phase; adjust to be closer to neutral if possible. 3. Prepare samples in the mobile phase just before injection.
Inconsistent potency or biological activity results. Degradation of the compound in the assay buffer or medium, leading to a lower effective concentration.1. Perform a time-course stability study of the compound in the specific assay buffer using HPLC or LC-MS. 2. If unstable, prepare stock solutions fresh and add them to the assay at the last possible moment. 3. Ensure assay plates are protected from light.
Appearance of a yellow color in a previously off-white solid sample. This often indicates the formation of chromophoric degradation products, likely from photolytic or oxidative pathways.1. Do not use the discolored material for sensitive experiments. 2. Re-purify the material if possible, or procure a fresh batch. 3. Review storage conditions to ensure they are adequate (inert atmosphere, cold, dark).

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the degradation pathways of this compound, consistent with ICH guidelines.[9][10]

Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or a methanol/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize with 0.1 M HCl at the same time points.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points until ~10-20% degradation is observed.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid: Place the solid powder in an oven at 80°C.

    • Analyze at appropriate time points.

  • Photostability: Expose the solid compound and the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can separate the parent compound from all its potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm or 280 nm, verify with a UV scan).

  • Column Temperature: 30°C.

Validation Steps:

  • Specificity: Inject a mixture of the force-degraded samples (acid, base, oxidative, photolytic). The method is specific if the parent peak is well-resolved from all degradation product peaks (Resolution > 2).

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.

  • Peak Purity: Use a PDA detector to assess peak purity for the parent compound in the presence of its degradants to ensure no co-elution is occurring.

References

  • Maheswaran, L. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12. [Online] Available at: [Link]

  • PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Online] Available at: [Link]

  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • Piechowska, J., et al. (2019). Photodegradation of chlorophenols in the aqueous solution.
  • Patel, Y., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Online] Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38443. [Online] Available at: [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 448-457. [Online] Available at: [Link]

  • Pandey, S., Pandey, R., & Shukla, S. S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(4), 979–985. [Online] Available at: [Link]

  • Papernaya, L., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1), 32-38. [Online] Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. Poor solubility is a common hurdle for many promising compounds, and understanding how to manage it is critical for generating reliable and reproducible data.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A2: This is a critical consideration, as DMSO itself can have biological effects. The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay.[9][10] As a general rule of thumb, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[10] However, some sensitive cell lines may exhibit stress, altered gene expression, or other off-target effects at concentrations as low as 0.1%.[9] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay conditions to determine the highest concentration that does not interfere with your experimental endpoint.[5][10]

Q3: Could the way I'm mixing my compound solution affect its solubility?

A3: Absolutely. The method and vigor of mixing can influence the outcome, especially with compounds prone to precipitation. Adding the DMSO stock to the aqueous buffer slowly while vortexing or stirring can sometimes help. However, aggressive mixing, such as strong vortexing, has been shown in some cases to increase precipitation by promoting the growth of particulate matter.[11][12] A gentle inversion or swirling is often sufficient. If you still see precipitation, warming the solution gently (e.g., in a 37°C water bath) might help, but be cautious about the thermal stability of your compound.[5]

Troubleshooting Guide: Compound Precipitation

This section provides a systematic approach to diagnosing and solving solubility issues with this compound.

Observation: The solution turns cloudy or a visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer.
Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation & Problem cluster_1 Step 1: Solvent & Concentration Check cluster_2 Step 2: Formulation Strategies cluster_3 Step 3: Advanced Methods cluster_4 Outcome start Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes dmso_ok DMSO concentration is low. Proceed to next step. check_dmso->dmso_ok No reduce_dmso->start Re-test check_solubility Determine kinetic solubility (See Protocol 1) dmso_ok->check_solubility try_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) cyclodextrin Use a cyclodextrin-based formulation try_cosolvent->cyclodextrin If unsuccessful success Compound is soluble in assay medium try_cosolvent->success If successful try_surfactant Use a surfactant (e.g., Tween 80, Pluronic F-68) try_surfactant->cyclodextrin If unsuccessful try_surfactant->success If successful check_solubility->try_cosolvent check_solubility->try_surfactant particle_reduction Consider particle size reduction (micronization, nanonization) cyclodextrin->particle_reduction For advanced formulation cyclodextrin->success If successful particle_reduction->success If feasible

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Detailed Troubleshooting Steps & Rationale
  • Lower the Final DMSO Concentration:

    • Action: Decrease the concentration of your DMSO stock solution so that the final concentration in your assay is as low as possible, ideally ≤0.1%.[9][10]

    • Rationale: This minimizes the "solvent shock" and reduces the potential for DMSO-induced artifacts in your assay. Always include a vehicle control with the same final DMSO concentration in your experiment.[5]

  • Incorporate Co-solvents:

    • Action: Prepare your dosing solution with a mixture of solvents. For example, you might dissolve the compound in a small amount of DMSO and then dilute it with another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG 400) before the final dilution into the aqueous buffer.[2][13][14]

    • Rationale: Co-solvents can help to bridge the polarity gap between DMSO and water, creating a more hospitable environment for the compound and preventing it from precipitating.[2][15]

    Co-solventTypical Starting Concentration in AssayConsiderations
    Ethanol0.1 - 1%Can have biological effects; check cell line tolerance.[13][14]
    PEG 4000.5 - 5%Generally well-tolerated but can be viscous.
    Propylene Glycol0.5 - 5%Another common choice with a good safety profile.[13][14]
  • Utilize Surfactants:

    • Action: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer.

    • Rationale: Surfactants form micelles that can encapsulate the hydrophobic compound, effectively increasing its apparent solubility in the aqueous medium.[2][13] This is a widely used strategy in drug formulation.[3]

  • Employ Cyclodextrins:

    • Action: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes with your compound.

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound can become encapsulated within this cavity, forming a complex that is soluble in water.[2][16]

Experimental Protocols

Protocol 1: Determining Kinetic Solubility in Assay Buffer

This protocol provides a quick way to estimate the solubility of your compound in the final assay buffer.

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Assay buffer

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound in the assay buffer. For example, start with a 1:100 dilution (e.g., 2 µL of 10 mM stock into 198 µL of buffer to get 100 µM) and then perform 2-fold serial dilutions across the plate. Ensure the final DMSO concentration is constant in all wells.

  • Incubation: Incubate the plate at the temperature of your assay (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Turbidity Measurement: Read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify the amount of light scattering due to precipitate.

  • Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility.

Protocol 2: Preparing a Co-solvent Formulation

This protocol details how to prepare a working solution using a co-solvent.

Objective: To prepare a 100 µM working solution of this compound in an assay buffer containing a final concentration of 0.1% DMSO and 1% Ethanol.

Procedure:

  • Prepare a 10 mM Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Prepare a 1 mM Intermediate Stock: Dilute the 10 mM primary stock 1:10 in 100% ethanol. This gives you a 1 mM intermediate stock in a 10% DMSO / 90% Ethanol solvent system.

  • Prepare the Final Working Solution: Add 10 µL of the 1 mM intermediate stock to 990 µL of your assay buffer. This results in a final concentration of 10 µM compound in a solvent mixture of 0.1% DMSO and 0.99% Ethanol.

  • Mix and Use: Mix gently by inversion and use immediately. Always prepare fresh.

Final Recommendations

The solubility of this compound, like many heterocyclic compounds in drug discovery, is a parameter that must be empirically determined and managed for each specific assay condition. There is no one-size-fits-all solution. The key is to start with a systematic evaluation of solubility and solvent tolerance, as outlined in this guide. By understanding the principles of solubility and employing the appropriate formulation strategies, you can overcome these challenges and generate high-quality, reliable data for your research.

References

  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Di, L., & Kerns, E. H. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 14(9), 1078–1084.
  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327–338.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Box, K. J., et al. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
  • Box, K. J., et al. (2006).
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Williams, R. O., et al. (2016).
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Anby, M. U., et al. (2019). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics, 16(7), 3026–3037.
  • ResearchGate. (n.d.). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • ResearchGate. (n.d.). Formulating Poorly Water Soluble Drugs | Request PDF.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This versatile compound is a valuable intermediate in the synthesis of various bioactive molecules for pharmaceuticals and agrochemicals.[1][2] However, its unique electronic structure, arising from the interplay between the electron-withdrawing 4-chlorophenyl group and the thiazole heterocycle, can present reactivity challenges for researchers.

This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome these hurdles and achieve your synthetic goals. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during common transformations of this compound.

Q1: My Knoevenagel condensation is slow, incomplete, or failing. What are the likely causes and solutions?

The Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene group, is fundamental for C-C bond formation.[3][4] Low reactivity in this case often stems from either insufficient electrophilicity of the aldehyde or suboptimal reaction conditions.

Plausible Cause 1: Sub-optimal Aldehyde Activation The electrophilicity of the aldehyde carbonyl is influenced by the electron-withdrawing 4-chlorophenyl group, which should enhance reactivity. However, the overall electronic nature of the thiazole ring system can modulate this effect.

  • Solution A: Catalyst Selection: The reaction is typically catalyzed by a weak base.[3] If you are observing low conversion with a very mild base like pyridine, consider switching to a slightly more potent one like piperidine or triethylamine. This enhances the deprotonation of the active methylene compound, increasing the concentration of the nucleophile.[5]

    • Expert Tip: For reactions involving malonic acid, the Doebner modification, which uses pyridine as the solvent, can be particularly effective as it also facilitates decarboxylation after the condensation.[3][6]

  • Solution B: Enhancing the Nucleophile: The reactivity of the active methylene component is critical.[3] Ensure your methylene compound is sufficiently "active" (i.e., flanked by strong electron-withdrawing groups like -CN, -COOR, or -COR).

Plausible Cause 2: Reversible Reaction Equilibrium The Knoevenagel condensation is a reversible reaction where water is eliminated.[3] If water is not removed, the equilibrium can shift back towards the starting materials.

  • Solution C: Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it forms, driving the reaction to completion.

  • Solution D: Thermal Conditions: Gently heating the reaction can increase the rate. However, avoid excessive temperatures which may lead to side reactions or decomposition.

Below is a troubleshooting workflow to guide your optimization process.

Knoevenagel_Troubleshooting start Low Conversion in Knoevenagel Reaction q1 Is water being removed? start->q1 action1 Implement Dean-Stark trap with toluene or benzene. q1->action1 No q2 Is the base catalyst optimal? q1->q2 Yes action1->q2 action2 Switch from pyridine to piperidine or TEA. q2->action2 No q3 Is the methylene compound sufficiently active? q2->q3 Yes action2->q3 action3 Use a more acidic methylene (e.g., cyanoacetic acid vs. malonic ester). q3->action3 No end Successful Reaction q3->end Yes action3->end

Figure 1. Troubleshooting workflow for Knoevenagel condensation.
Q2: My Wittig reaction with this compound gives poor yields. How can I improve it?

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[7] Success hinges on the effective generation and reactivity of the ylide.

Plausible Cause 1: Inefficient Ylide Generation The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[8] This step is highly sensitive to moisture and air.

  • Solution A: Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (typically THF or diethyl ether[7]) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solution B: Correct Base Selection: The choice of base depends on the acidity of the proton adjacent to the phosphorus.

    • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[8]

    • Stabilized ylides (where the carbanion is stabilized by an adjacent electron-withdrawing group like an ester or ketone) are less reactive and can be formed with weaker bases like sodium methoxide or triethylamine.[9]

Plausible Cause 2: Low Ylide Reactivity Our thiazole aldehyde, while activated, may not be as reactive as simple aliphatic aldehydes. A stabilized ylide might not be nucleophilic enough to react efficiently.

  • Solution C: Match Ylide to Aldehyde: If you are using a stabilized ylide and observing low conversion, consider if a more reactive, non-stabilized ylide is compatible with your substrate. Be aware that this choice also dictates the stereochemical outcome of the alkene product.[7]

Table 1: Comparison of Wittig Ylide Types

Ylide Type R Group on Ylide Base for Generation Reactivity Predominant Alkene Isomer
Non-stabilized Alkyl, H n-BuLi, NaH, NaNH₂ High (Z)-alkene[7][9]
Semi-stabilized Aryl, Vinyl NaH, NaOMe Moderate Mixture of (E) and (Z)

| Stabilized | -COOR, -COR, -CN | NaOMe, K₂CO₃ | Low | (E)-alkene[7][9] |

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation salt Ph₃P⁺-CH₂R Br⁻ (Phosphonium Salt) ylide Ph₃P=CHR (Ylide) salt->ylide - HBr - LiBr base Strong Base (e.g., n-BuLi) aldehyde Thiazole-CHO oxaphosphetane Oxaphosphetane (Intermediate) aldehyde->oxaphosphetane + Ylide [2+2] Cycloaddition products Thiazole-CH=CHR (Alkene) + Ph₃P=O oxaphosphetane->products Decomposition

Figure 2. General workflow of the Wittig reaction.
Q3: My reductive amination is producing byproducts or failing to proceed. What should I check?

Reductive amination is a robust method for forming C-N bonds by converting an aldehyde into an amine.[10] The process involves two key stages: the formation of an imine (or iminium ion), followed by its reduction.[11]

Plausible Cause 1: Inefficient Imine Formation This initial condensation between the aldehyde and the amine is a reversible, pH-sensitive equilibrium.

  • Solution A: pH Control: The reaction requires a mildly acidic environment (typically pH 4-6). The acid protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine. If the pH is too low, the amine becomes fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. A small amount of acetic acid is often used as a catalyst.

  • Solution B: Water Scavenging: As with the Knoevenagel condensation, this is a dehydration reaction. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can effectively remove water and drive the equilibrium towards the imine product.

Plausible Cause 2: Incorrect Choice of Reducing Agent This is the most common pitfall. The reducing agent must be selective for the imine/iminium ion in the presence of the starting aldehyde.

  • Solution C: Use a Chemoselective Hydride Source:

    • Avoid: Strong reducing agents like LiAlH₄ or NaBH₄ (in the initial step) as they will readily reduce the starting aldehyde, consuming it before it can form an imine.

    • Use: Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) .[11] These reagents are less reactive towards aldehydes but highly effective at reducing the protonated iminium ion intermediate, making them ideal for one-pot reactions.[11]

Detailed Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.2 equiv) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If the reaction is sluggish, a small amount of acetic acid (0.1 equiv) can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture. Note: The reaction may be exothermic.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine product by flash column chromatography.

Reductive_Amination_Decision start Reductive Amination Fails q1 Is the starting aldehyde being consumed? start->q1 q2 Is an alcohol byproduct being formed? q1->q2 Yes action1 Problem: Imine formation is failing. Solutions: 1. Check/adjust pH to 4-6. 2. Add molecular sieves. q1->action1 No action2 Problem: Aldehyde is being reduced directly. Solution: Switch to a chemoselective reducing agent (NaBH(OAc)₃ or NaBH₃CN). q2->action2 Yes action3 Problem: Imine is formed but not reduced. Solutions: 1. Check activity of reducing agent. 2. Add a proton source (AcOH) to form the more reactive iminium ion. q2->action3 No end Successful Amination action1->end action2->end action3->end

Figure 3. Decision tree for troubleshooting reductive amination.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the general reactivity characteristics of this compound?

The reactivity is dictated by its three main components: the aldehyde, the thiazole ring, and the chlorophenyl substituent.

  • Aldehyde Group: This is the most reactive site for nucleophilic addition-type reactions (Wittig, Knoevenagel, reductive amination, etc.) and can be oxidized to a carboxylic acid[12] or reduced to an alcohol.

  • Thiazole Ring: The ring itself has distinct electronic properties. The C5 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution (e.g., halogenation, nitration), should conditions be forcing enough.[13] The proton at C2 is the most acidic and can be removed by very strong organometallic bases, creating a nucleophilic center at C2.[13] The aldehyde is at the C4 position, which is considered relatively neutral.[13]

  • 4-Chlorophenyl Group: This substituent is deactivating due to the electron-withdrawing nature of chlorine. It influences the overall electron density of the thiazole ring system.

Q5: How does the 2-(4-chlorophenyl) substituent specifically affect the reactivity of the C4-aldehyde group?

The 4-chlorophenyl group exerts a net electron-withdrawing effect through the thiazole ring via induction. This effect reduces electron density at the C4 position, which in turn increases the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon. Theoretically, this makes the aldehyde in This compound more reactive towards nucleophiles compared to an analogous compound with an electron-donating group (like a methoxy-phenyl) at the C2 position. However, the overall reactivity may still differ from simple aromatic aldehydes like benzaldehyde due to the complex electronics of the entire heterocyclic system.

Q6: Are there alternative methods to activate this aldehyde for challenging C-C bond formations?

Yes. When standard conditions fail, particularly with weak nucleophiles, direct activation of the aldehyde is a viable strategy.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, MgBr₂, BF₃·OEt₂) can significantly enhance the aldehyde's electrophilicity. The Lewis acid coordinates to the carbonyl oxygen atom, withdrawing electron density and making the carbonyl carbon much more susceptible to nucleophilic attack. This is a common strategy in aldol and related addition reactions.

  • Conversion to a More Reactive Intermediate: The aldehyde can be transformed into a different functional group for alternative coupling strategies. For instance:

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-chlorophenyl)-thiazole-4-carboxylic acid.[12] This acid can then be activated (e.g., to an acid chloride or with peptide coupling reagents) to react with a wide range of nucleophiles in amide or ester bond formations.

    • Protection/Transformation: The aldehyde can be converted to an acetal to protect it while performing chemistry elsewhere on the molecule.[14] It can also be used in multicomponent reactions like the Gewald reaction, which utilizes a Knoevenagel condensation step.[3]

References

  • Vertex AI Search Result. (2026). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal - Who we serve.
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  • Wikipedia. (2026). Thiazole. [Link]

  • ACS Publications. (2026). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids | Organic Letters.
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  • Semantic Scholar. (2021).
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  • PubMed Central. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
  • Wikipedia. (2026). Knoevenagel condensation. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Organic Chemistry Portal. (2026). Wittig Reaction - Common Conditions. [Link]

  • Organic Reactions. (2026). The Knoevenagel Condensation. [Link]

  • Wikipedia. (2026). Wittig reaction. [Link]

  • NROChemistry. (2026). Wittig Reaction: Mechanism and Examples. [Link]

  • PubMed. (1978). Synthesis of Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic Acid.
  • Organic Chemistry Portal. (2026). Knoevenagel Condensation Doebner Modification. [Link]

  • PubMed. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed. (2026).
  • Synple Chem. (2026). Available Reagent Cartridges. [Link]

  • Organic Chemistry Portal. (2026).
  • ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF.
  • Organic Chemistry Portal. (2026). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (2026). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. [Link]

  • MDPI. (2026). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NIH. (2021).
  • PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.
  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
  • ResearchGate. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach.

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Technical Support Center: Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. As a crucial intermediate in the development of various pharmaceutical and agrochemical agents, robust and reproducible synthesis of this compound is paramount.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Workflow Overview: A Two-Step Synthetic Approach

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the 2-(4-chlorophenyl)thiazole core via the Hantzsch thiazole synthesis.[2][3] This is followed by a formylation reaction, most commonly the Vilsmeier-Haack reaction, to introduce the carbaldehyde group at the 4-position of the thiazole ring.[4][5]

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 4-chlorothiobenzamide 4-chlorothiobenzamide Hantzsch Cyclocondensation 4-chlorothiobenzamide->Hantzsch alpha-halo-carbonyl α-halo-carbonyl (e.g., bromoacetaldehyde dimethyl acetal) alpha-halo-carbonyl->Hantzsch thiazole_core 2-(4-chlorophenyl)thiazole Hantzsch->thiazole_core Formylation Electrophilic Substitution thiazole_core->Formylation Intermediate Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation Final_Product This compound Formylation->Final_Product

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Starting Materials & Step 1: Hantzsch Thiazole Synthesis

Q1: I'm having trouble sourcing high-purity 4-chlorothiobenzamide. Can I synthesize it in-house?

A1: Yes, 4-chlorothiobenzamide can be readily prepared from 4-chlorobenzonitrile. A common method involves reacting 4-chlorobenzonitrile with thioacetamide in dimethylformamide (DMF) saturated with dry hydrogen chloride gas.[6] The product can be recrystallized from toluene to achieve high purity.

Q2: What are the most common α-halo-carbonyl compounds used for this synthesis, and what are the key considerations?

A2: Bromoacetaldehyde dimethyl acetal is a frequently used reagent.[7] It is generally more stable and easier to handle than bromoacetaldehyde itself. Another common precursor is 2,3-dichloro-1-propanol, which can be synthesized from glycerol or allyl alcohol.[8][9] When using the acetal, an acidic catalyst is required to hydrolyze it in situ to the reactive aldehyde.

Q3: My Hantzsch reaction is sluggish and giving low yields. What can I do to optimize it?

A3: Several factors can influence the yield of the Hantzsch synthesis:

  • Reaction Time and Temperature: Ensure the reaction is heated at reflux for a sufficient duration. Some procedures report heating for 18 hours to two days.[7]

  • Catalyst: A catalytic amount of strong acid, like concentrated hydrochloric acid, is often necessary, especially when using an acetal-protected aldehyde.[7]

  • Solvent: Ethanol is a commonly used solvent.[7] Ensure it is of an appropriate grade and dry.

  • Reagent Purity: Impurities in either the thioamide or the α-halo-carbonyl can lead to side reactions and lower yields.

Step 2: Vilsmeier-Haack Formylation & Purification

Q4: What is the Vilsmeier-Haack reagent and how is it prepared?

A4: The Vilsmeier-Haack reagent is an electrophilic formylating agent. It is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[4][5] This reaction forms a chloroiminium salt, which is the active electrophile.

Q5: The formylation reaction is not proceeding to completion. How can I improve the conversion?

A5: The electron-rich nature of the thiazole ring facilitates this electrophilic substitution.[4] However, if the reaction is not going to completion:

  • Temperature: Ensure the reaction is carried out at the appropriate temperature. The formation of the Vilsmeier reagent is often done at low temperatures (e.g., 0 °C), followed by warming to allow the formylation to proceed.

  • Stoichiometry: Check the stoichiometry of the reagents. An excess of the Vilsmeier reagent may be required.

  • Reaction Time: The reaction may require a longer duration. Monitor the progress by Thin Layer Chromatography (TLC).

Q6: I am observing multiple spots on my TLC after the formylation. What are the likely side products?

A6: Side products can arise from formylation at other positions on the thiazole ring or the phenyl ring, although formylation at the 4-position of the thiazole is generally favored. Structural selectivity can be an issue in some formylation reactions of thiazole derivatives.[10][11] Incomplete reaction will also show the starting material, 2-(4-chlorophenyl)thiazole.

Q7: What is the best method for purifying the final product?

A7: Column chromatography on silica gel is a standard and effective method for purifying this compound.[7] A common eluent system is a mixture of methylene chloride and n-hexane.[7] Recrystallization from a suitable solvent like ethanol can also be employed to obtain a highly pure product.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Hantzsch Synthesis - Incomplete reaction. - Impure starting materials. - Suboptimal reaction conditions.- Increase reaction time and/or temperature. - Recrystallize 4-chlorothiobenzamide.[6] - Ensure the α-halo-carbonyl is of high purity. - Add a catalytic amount of concentrated HCl.[7]
No Reaction in Formylation - Inactive Vilsmeier reagent. - Insufficient reaction temperature.- Prepare the Vilsmeier reagent fresh. - Ensure POCl₃ and DMF are of high quality and anhydrous. - Gradually warm the reaction mixture after the addition of the thiazole substrate.
Difficult Purification - Presence of closely related impurities. - Oily product that is difficult to crystallize.- Optimize the gradient for column chromatography. - Consider a different solvent system for recrystallization. - A final wash with a non-polar solvent like cold hexane can help remove non-polar impurities.
Product Instability - Aldehydes can be susceptible to oxidation.- Store the final product under an inert atmosphere (e.g., nitrogen or argon). - Keep the product in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)thiazole

This protocol is adapted from established literature procedures.[7]

  • To a stirred mixture of 4-chlorothiobenzamide (12.1 g, 0.0703 mol) and bromoacetaldehyde dimethyl acetal (12.1 g, 0.0714 mol) in 280 mL of ethanol, add 2 mL of concentrated hydrochloric acid.

  • Heat the mixture at reflux for approximately 18 hours.

  • Add an additional 1 mL of concentrated hydrochloric acid and continue to heat at reflux for another 48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a 3:1 mixture of methylene chloride and n-hexane to yield 2-(4-chlorophenyl)thiazole as a solid.

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

This is a general protocol for the Vilsmeier-Haack reaction.[4][13]

  • In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(4-chlorophenyl)thiazole (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully pour it into a beaker of crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Hantzsch Hantzsch Synthesis (Step 1) Step->Hantzsch Step 1 Vilsmeier Vilsmeier Formylation (Step 2) Step->Vilsmeier Step 2 H_Check1 Check Reagent Purity (Thioamide, Halo-carbonyl) Hantzsch->H_Check1 V_Check1 Vilsmeier Reagent Fresh? Vilsmeier->V_Check1 H_Action1 Purify Starting Materials (e.g., Recrystallization) H_Check1->H_Action1 Impure H_Check2 Review Reaction Conditions (Time, Temp, Catalyst) H_Check1->H_Check2 Pure H_Action2 Increase Reflux Time Add Conc. HCl H_Check2->H_Action2 V_Action1 Prepare Reagent In Situ Use Anhydrous Solvents V_Check1->V_Action1 No V_Check2 Review Reaction Conditions (Temp, Time) V_Check1->V_Check2 Yes V_Action2 Increase Reaction Temp/Time Monitor by TLC V_Check2->V_Action2

Caption: Troubleshooting decision tree.

References

  • PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. Available from: [Link]

  • PrepChem. Synthesis of 4-chlorothiobenzamide. Available from: [Link]

  • ResearchGate. Formylation reactions of some thiazole. [Diagram]. Available from: [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available from: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

  • Google Patents. Preparation of 2,3-dichloro-1-propanol.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Semantic Scholar. Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Available from: [Link]

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Technical Support Center: Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and by-product formations encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.

The synthesis of this compound is a valuable process for obtaining a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The most common synthetic route involves two key transformations: the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. Each of these steps, while generally robust, presents a unique set of challenges that can lead to the formation of undesirable by-products, impacting yield and purity.

This guide is structured to address specific issues you may encounter in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower you to make informed decisions in your research.

Part 1: Troubleshooting the Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole

The initial step in the synthesis is the formation of the 2-(4-chlorophenyl)thiazole core. This is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or its equivalent with a thioamide.[2][3] In this specific case, the reaction would be between 4-chlorothiobenzamide and a suitable three-carbon building block with a leaving group, such as 1,3-dichloroacetone or bromoacetaldehyde dimethyl acetal.[4]

Below is a diagram illustrating the general workflow for this initial synthetic stage.

cluster_0 Hantzsch Thiazole Synthesis 4-chlorothiobenzamide 4-chlorothiobenzamide Condensation Condensation/ Cyclization 4-chlorothiobenzamide->Condensation alpha-halo_carbonyl α-halo carbonyl (e.g., 1,3-dichloroacetone) alpha-halo_carbonyl->Condensation 2-(4-chlorophenyl)thiazole 2-(4-chlorophenyl)thiazole (Desired Product) Condensation->2-(4-chlorophenyl)thiazole By-products_Hantzsch Potential By-products Condensation->By-products_Hantzsch

Caption: General workflow for the Hantzsch thiazole synthesis.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 4-chlorothiobenzamide. What could be the cause?

Answer: A sluggish reaction in the Hantzsch synthesis can often be attributed to several factors:

  • Insufficient Activation of the Carbonyl Component: The α-halo carbonyl compound must be sufficiently electrophilic for the reaction to proceed efficiently. Ensure the quality of your α-halo carbonyl reagent. If using an acetal precursor like bromoacetaldehyde dimethyl acetal, ensure that the acidic conditions are sufficient to hydrolyze the acetal in situ to the more reactive aldehyde.[4]

  • Inadequate Temperature: While the Hantzsch synthesis can often be performed at moderate temperatures, some substrate combinations require heating to overcome the activation energy of the initial nucleophilic attack and subsequent cyclization. Consider gradually increasing the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol are commonly used and can facilitate the reaction by stabilizing charged intermediates.[4] However, if solubility of the starting materials is an issue, a more polar aprotic solvent might be beneficial, although this can also affect the reaction mechanism.

Question 2: I've isolated a by-product with a similar mass to my desired product, but with different spectroscopic characteristics. What could it be?

Answer: A common issue in the synthesis of 2-arylthiazoles is the potential for the formation of isomeric by-products, particularly if there is ambiguity in the regiochemistry of the cyclization. However, with the typical starting materials for this synthesis, a more likely scenario is the formation of a bis(4-chlorophenyl)thiourea or a related self-condensation product of the thioamide, especially if the reaction is heated for prolonged periods in the absence of the α-halo carbonyl component.

Another possibility, though less common with thioamides compared to N-substituted thioureas, is the formation of a regioisomer where the nitrogen of the thioamide acts as the initial nucleophile instead of the sulfur. This would lead to a different heterocyclic system.

Troubleshooting Steps:

  • Confirm the Structure of the By-product: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of the unknown by-product.

  • Control the Stoichiometry: Ensure that the α-halo carbonyl compound is used in a slight excess to drive the reaction towards the desired product and minimize self-condensation of the thioamide.

  • Optimize Reaction Conditions: Varying the reaction temperature and time can help to minimize the formation of thermally induced by-products.

Question 3: My final product after the Hantzsch reaction is a dark, tarry substance that is difficult to purify. What is happening?

Answer: The formation of dark, polymeric, or tarry by-products is often a result of decomposition of the starting materials or intermediates under the reaction conditions.

  • Instability of the α-halo carbonyl: α-halo carbonyl compounds can be unstable and prone to self-condensation or polymerization, especially in the presence of acid or base and at elevated temperatures. It is crucial to use freshly distilled or purified α-halo carbonyls.

  • Decomposition of the Thioamide: Thioamides can also decompose upon prolonged heating.

  • Side Reactions: The reactive intermediates in the Hantzsch synthesis can potentially undergo alternative reaction pathways leading to complex mixtures.

Preventative Measures:

  • Use High-Purity Reagents: Ensure the purity of both the 4-chlorothiobenzamide and the α-halo carbonyl.

  • Control the Temperature: Avoid excessive heating. It is often beneficial to start the reaction at a lower temperature and gradually increase it if necessary.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC. Once the starting materials are consumed, work up the reaction promptly to avoid decomposition of the product.

  • Degas the Solvent: In some cases, removing dissolved oxygen from the solvent by bubbling with an inert gas like nitrogen or argon can prevent oxidative side reactions.

Part 2: Troubleshooting the Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

The second stage of the synthesis involves the introduction of a formyl (-CHO) group at the 4-position of the thiazole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5][6]

The regioselectivity of this electrophilic substitution is a critical factor. For 2-arylthiazoles, the electron-donating nature of the sulfur atom and the directing effect of the 2-aryl group generally favor substitution at the C5 position. However, the presence of substituents on the thiazole ring can influence the outcome. In the case of 2-(4-chlorophenyl)thiazole, formylation is desired at the C4 position. Achieving this regioselectivity may require careful control of reaction conditions.

Below is a diagram illustrating the Vilsmeier-Haack formylation process and potential side reactions.

cluster_1 Vilsmeier-Haack Formylation 2-(4-chlorophenyl)thiazole 2-(4-chlorophenyl)thiazole Electrophilic_Substitution Electrophilic Aromatic Substitution 2-(4-chlorophenyl)thiazole->Electrophilic_Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Electrophilic_Substitution Desired_Product This compound Electrophilic_Substitution->Desired_Product By-products_VH Potential By-products Electrophilic_Substitution->By-products_VH

Caption: Vilsmeier-Haack formylation and potential by-product pathways.

Frequently Asked Questions & Troubleshooting

Question 4: The yield of my desired 4-carbaldehyde is low, and I have a significant amount of unreacted 2-(4-chlorophenyl)thiazole. How can I improve the conversion?

Answer: Low conversion in a Vilsmeier-Haack reaction often points to issues with the Vilsmeier reagent itself or the reactivity of the substrate.

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is of high quality. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Amount of Vilsmeier Reagent: Typically, a molar excess of the Vilsmeier reagent is used to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents.

  • Reaction Temperature: The formylation of less reactive substrates may require higher temperatures. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-60 °C). However, be aware that higher temperatures can also lead to by-product formation.

Question 5: I have isolated an isomeric aldehyde by-product. Where else could the formylation have occurred?

Answer: The primary isomeric by-product in the formylation of 2-(4-chlorophenyl)thiazole would be 2-(4-chloro-phenyl)-thiazole-5-carbaldehyde . The regioselectivity of the Vilsmeier-Haack reaction on 2-substituted thiazoles can be influenced by both electronic and steric factors. While the 4-position is often targeted, competing formylation at the 5-position can occur.

Another, less likely, possibility is formylation on the 4-chlorophenyl ring. However, the thiazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the deactivated chlorophenyl ring.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards a specific isomer.

  • Solvent Choice: The polarity of the solvent can influence the transition state of the electrophilic attack and thus the regiochemical outcome. Experimenting with different solvents (e.g., dichloromethane, 1,2-dichloroethane, or using DMF as the solvent) may be beneficial.

  • Lewis Acid Catalysis: In some cases, the addition of a mild Lewis acid can alter the regioselectivity of electrophilic aromatic substitutions.

Question 6: My product mixture contains a compound with a higher molecular weight than the desired product, and the NMR shows two aldehyde protons. What is this by-product?

Answer: The presence of a di-formylated product, 2-(4-chloro-phenyl)-thiazole-4,5-dicarbaldehyde , is a possibility, especially if a large excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for an extended period at elevated temperatures. The initial formylation at one position can activate the ring towards a second formylation.

Minimizing Di-formylation:

  • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required for complete conversion of the starting material.

  • Reaction Time: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

  • Temperature: Lowering the reaction temperature can disfavor the second, more difficult formylation step.

Question 7: I am observing a significant amount of a water-soluble, nitrogen-containing by-product in my aqueous workup. What could this be?

Answer: The Vilsmeier reagent is a potent electrophile and can react with nucleophiles other than the thiazole ring. During the aqueous workup, any unreacted Vilsmeier reagent will be hydrolyzed. However, if the workup is not performed carefully, or if there are other nucleophiles present, side reactions can occur.

A common by-product is N,N-dimethylformamide (DMF) , which is one of the starting materials for the Vilsmeier reagent and is also generated during the hydrolysis of the intermediate iminium salt. While DMF is typically removed during the workup and purification, incomplete removal can contaminate the final product.

Additionally, if the reaction mixture is not properly quenched, the reactive intermediates can lead to the formation of various aminated by-products that are often water-soluble.

Improving the Workup:

  • Thorough Quenching: Ensure the reaction is thoroughly quenched by slowly adding the reaction mixture to a cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate, to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Efficient Extraction: Use an appropriate organic solvent to extract the desired product from the aqueous layer. Multiple extractions may be necessary.

  • Washing the Organic Layer: Washing the combined organic extracts with water or brine can help to remove residual DMF and other water-soluble impurities.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole
  • To a solution of 4-chlorothiobenzamide (1.0 eq) in a suitable solvent (e.g., ethanol), add the α-halo carbonyl compound (e.g., 1,3-dichloroacetone, 1.1 eq).

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (used as solvent or co-solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 eq) to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 2-(4-chlorophenyl)thiazole (1.0 eq) in anhydrous DMF or another suitable solvent dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Stir the mixture until the hydrolysis is complete.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

Reaction StageKey Parameters & Potential By-productsTypical Ranges & Observations
Hantzsch Thiazole Synthesis Temperature Room temperature to reflux (e.g., 80 °C in ethanol)
Reaction Time 2 - 24 hours
Common By-products Unreacted starting materials, self-condensation products of thioamide, polymeric material.
Vilsmeier-Haack Formylation Equivalents of Vilsmeier Reagent 1.5 - 3.0 equivalents
Temperature 0 °C to 60 °C
Reaction Time 1 - 12 hours
Common By-products 2-(4-chloro-phenyl)-thiazole-5-carbaldehyde (regioisomer), 2-(4-chloro-phenyl)-thiazole-4,5-dicarbaldehyde (di-formylated), unreacted starting material.

References

  • PrepChem. Synthesis of 2-(4-chlorophenyl)thiazole. Available at: [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The most common and reliable synthetic route involves a two-stage approach:

  • Stage 1: Hantzsch Thiazole Synthesis to construct the core heterocyclic structure, 2-(4-chlorophenyl)thiazole.

  • Stage 2: Vilsmeier-Haack Formylation to introduce the carbaldehyde group at the C4 position of the thiazole ring.

This guide is structured to address catalyst selection and other critical parameters for each of these stages.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound?

A1: The most prevalent and effective method is a two-step synthesis. First, the 2-(4-chlorophenyl)thiazole core is assembled via the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide. The resulting 2-arylthiazole is then formylated using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to introduce a formyl (-CHO) group onto the thiazole ring.[1][2]

Q2: Which position on the 2-(4-chlorophenyl)thiazole ring is formylated during the Vilsmeier-Haack reaction?

A2: For 2-substituted thiazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C5 position, which is the most electron-rich. However, the directing effects of the substituent at the C2 position can influence the regioselectivity, and formylation at the C4 position is also possible. The precise outcome can be sensitive to reaction conditions, and a mixture of isomers may be obtained. Careful optimization and characterization are crucial to ensure the desired C4 isomer is the major product.

Q3: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?

A3: Key parameters to strictly control include:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. The presence of water will consume the reagent and significantly reduce the efficiency of the formylation. Ensure all glassware is oven-dried and reagents like DMF are anhydrous.[3]

  • Temperature: The reaction temperature must be carefully controlled. The formation of the Vilsmeier reagent is typically performed at low temperatures (e.g., 0°C). After the addition of the thiazole substrate, the reaction may require heating to proceed to completion.[2]

  • Stoichiometry: The molar ratios of the thiazole substrate, DMF, and POCl₃ are critical for optimal conversion and to minimize the formation of side products.

Q4: Does the Hantzsch thiazole synthesis always require a catalyst?

A4: Not necessarily. The classic Hantzsch synthesis can often proceed without a catalyst, sometimes with the application of heat.[4] However, modern variations frequently employ catalysts to improve efficiency, yield, and reaction times. Both acid and base catalysts can be used. For instance, concentrated hydrochloric acid can be used in an ethanol solvent.[5] In other cases, bases like triethylamine are employed.[6] Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have also been shown to be effective and offer the advantage of easier separation.[5]

Experimental Workflow Overview

The overall synthetic pathway is depicted below. It begins with the preparation of the 2-arylthiazole intermediate, followed by its formylation.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation 4-chlorothiobenzamide 4-chlorothiobenzamide Hantzsch_Reaction Hantzsch Cyclocondensation 4-chlorothiobenzamide->Hantzsch_Reaction Bromoacetaldehyde_acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_acetal->Hantzsch_Reaction Thiazole_Intermediate 2-(4-chlorophenyl)thiazole Hantzsch_Reaction->Thiazole_Intermediate Acid catalyst (e.g., HCl) Ethanol, Reflux Formylation_Reaction Vilsmeier-Haack Formylation Thiazole_Intermediate->Formylation_Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylation_Reaction Final_Product 2-(4-chlorophenyl)-thiazole-4-carbaldehyde Formylation_Reaction->Final_Product Anhydrous conditions Controlled temperature

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

Stage 1: Hantzsch Thiazole Synthesis of 2-(4-chlorophenyl)thiazole
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Purity of the α-haloketone equivalent and the thioamide is crucial. 2. Suboptimal Temperature: The reaction often requires heating to overcome the activation energy. 3. Inappropriate Solvent: Solvent polarity can significantly impact reaction rates.[3] 4. Incorrect Catalyst or Catalyst Loading: If using a catalyst, its activity and concentration are key.1. Verify Reactant Purity: Use freshly purified starting materials. Recrystallize the thioamide if necessary. 2. Optimize Temperature: If reacting at room temperature, gradually increase the heat and monitor by TLC. Microwave irradiation can also be explored to reduce reaction times.[3] 3. Solvent Screening: Perform small-scale trials with different solvents (e.g., ethanol, methanol, DMF). 4. Catalyst Evaluation: If uncatalyzed, consider adding a catalyst (e.g., HCl, PTSA, or a reusable solid acid catalyst).[5] Optimize the catalyst loading in small-scale experiments.
Formation of Side Products 1. Reaction Conditions Too Harsh: Excessive heat or prolonged reaction times can lead to decomposition or polymerization. 2. Mixture of Regioisomers: If using an unsymmetrical thioamide or α-haloketone, different isomers can form. Under acidic conditions, mixtures of 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles can arise.[7] 3. Hydrolysis of Acetal: Premature hydrolysis of the bromoacetaldehyde dimethyl acetal can lead to side reactions.1. Milder Conditions: Reduce the reaction temperature and monitor the reaction closely by TLC to avoid extended heating. 2. Control pH: For better regioselectivity, consider running the reaction under neutral or slightly basic conditions.[7] 3. Staged Addition: Add the acid catalyst after the initial reactants are mixed to control the hydrolysis of the acetal.
Stage 2: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of Moisture: The Vilsmeier reagent is highly reactive towards water.[3] 2. Degraded Reagents: Old bottles of POCl₃ or DMF that have been exposed to air can be less effective. DMF can decompose to dimethylamine, which interferes with the reaction.[8] 3. Incomplete Vilsmeier Reagent Formation: The reagent is formed in situ, and this step may be incomplete. 4. Substrate Deactivation: The 2-(4-chlorophenyl) group is moderately deactivating, which may require more forcing conditions compared to electron-rich substrates.1. Strict Anhydrous Technique: Dry all glassware in an oven. Use anhydrous grade DMF and freshly opened or distilled POCl₃. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use Fresh Reagents: Use high-purity, anhydrous DMF from a recently opened bottle. 3. Ensure Reagent Formation: Allow sufficient time for the Vilsmeier reagent to form at low temperatures (0-5 °C) before adding the thiazole substrate. 4. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time after the addition of the thiazole. Monitor progress by TLC.
Formation of Tar or Dark-Colored Byproducts 1. Excessive Heat: The reaction can be exothermic, and poor temperature control can lead to decomposition.[3] 2. High Reactant Concentration: Can lead to localized overheating and polymerization.1. Maintain Strict Temperature Control: Add reagents dropwise, especially the POCl₃, using an ice bath to manage the exotherm. 2. Use Dilute Solutions: Consider using a more dilute solution to better dissipate heat. Ensure efficient stirring.
Incorrect Regioisomer (C5-formylation) 1. Electronic Effects: The C5 position is electronically favored for electrophilic attack on the thiazole ring.1. Careful Product Analysis: Isolate all products and characterize them thoroughly using NMR (specifically 2D NMR like NOESY to determine through-space correlations between the aldehyde proton and other ring protons) and other spectroscopic methods. 2. Reaction Optimization: Systematically vary reaction parameters such as temperature, solvent, and the stoichiometry of the Vilsmeier reagent, as these can sometimes influence the regiochemical outcome.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-chlorophenyl)thiazole

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[5]

Materials and Reagents:

  • 4-chlorothiobenzamide

  • Bromoacetaldehyde dimethyl acetal

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, combine 4-chlorothiobenzamide (1.0 eq) and bromoacetaldehyde dimethyl acetal (1.05 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the stirred mixture.

  • Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to yield pure 2-(4-chlorophenyl)thiazole.[5]

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)thiazole

This protocol is a representative procedure based on the formylation of similar heterocyclic systems.[2][9] Optimization may be required.

Materials and Reagents:

  • 2-(4-chlorophenyl)thiazole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Equipment:

  • Three-necked round-bottom flask with a dropping funnel and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Thiazole: Dissolve 2-(4-chlorophenyl)thiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice.

  • Neutralization: In a fume hood, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture to a pH of ~7-8. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate this compound.

Catalyst Selection Logic

The choice of catalyst is a critical decision that influences reaction efficiency, selectivity, and overall success. The diagram below outlines a decision-making process for catalyst selection in the Hantzsch synthesis step.

G start Start: Hantzsch Synthesis Catalyst Selection reactivity Assess Reactivity of Substrates start->reactivity conditions Consider Desired Reaction Conditions reactivity->conditions High Reactivity acid_catalyst Option 2: Acid Catalyst (e.g., HCl, PTSA) reactivity->acid_catalyst Low Reactivity no_catalyst Option 1: No Catalyst (Thermal Conditions) conditions->no_catalyst Simple, robust substrates base_catalyst Option 3: Base Catalyst (e.g., Triethylamine) conditions->base_catalyst Acid-sensitive groups hetero_catalyst Option 4: Heterogeneous Catalyst (e.g., Silica-supported acid) conditions->hetero_catalyst Green chemistry focus, reusability desired workup Evaluate Workup/ Purification Ease decision decision workup->decision Final Catalyst Choice no_catalyst->workup acid_catalyst->workup base_catalyst->workup hetero_catalyst->workup

Caption: Decision tree for catalyst selection in Hantzsch thiazole synthesis.

For the Vilsmeier-Haack reaction, the "catalyst" is the electrophilic Vilsmeier reagent itself, which is generated stoichiometrically from the reagents (DMF and POCl₃). Therefore, the focus is not on selecting a catalyst but on precisely controlling the conditions of its formation and reaction.

References

  • MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Asian Journal of Chemistry. (2018). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-chlorophenyl)thiazole. [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactivity. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • SAGE Journals. (2001). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: From Smears to Sharp Peaks

This section addresses specific, practical problems you may encounter. Each issue is presented in a question-and-answer format, providing a diagnosis, underlying principles, and actionable solutions.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting

Question 1: My TLC plate shows a single, elongated streak from the baseline for my reaction mixture, not distinct spots. What's happening and how do I fix it?

Answer:

This is a classic case of either sample overloading or using an inappropriate solvent system. A streak, rather than a well-defined spot, indicates that the components are not separating effectively and are likely smearing along the plate.[1][2][3][4]

Causality & Diagnosis:

  • Sample Overloading: Applying too concentrated a sample to the TLC plate is a common cause of streaking.[1][2][3] The stationary phase (silica gel) becomes saturated, and the excess compound travels up the plate as a continuous band rather than a focused spot.

  • Inappropriate Solvent Polarity: If your compound is highly polar and you are using a very polar mobile phase, it will have a very high affinity for the mobile phase and a low affinity for the polar silica gel, causing it to travel with the solvent front as a streak. Conversely, if your compound is very polar and your solvent is not polar enough, it will remain streaked at the baseline.[5]

  • Strongly Acidic or Basic Compounds: The thiazole nitrogen in your product could potentially interact strongly with the acidic silica gel, leading to tailing or streaking.[2][6]

Step-by-Step Resolution Protocol:

  • Dilute Your Sample: Prepare a dilution of your reaction mixture (e.g., 1:10 or 1:100 in a suitable solvent like ethyl acetate or dichloromethane) and re-spot the TLC plate. A good rule of thumb is to aim for a 1% concentration for your sample.[1]

  • Optimize the Mobile Phase:

    • If the streak is near the solvent front: Your eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane:ethyl acetate mixture).[2][5]

    • If the streak is at the baseline: Your eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., increase the ethyl acetate).[2][5]

  • Modify the Mobile Phase for Tailing: If dilution and solvent optimization don't resolve the issue, consider adding a small amount of a modifier to the eluent. For potentially basic compounds like your thiazole derivative, adding a small amount (0.1-1%) of triethylamine can help to saturate the acidic sites on the silica gel and produce sharper spots.[2][6]

  • Check for High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, this can cause significant smearing. After spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing it.[7]

Workflow for Resolving TLC Streaking

start Streaking or Smearing Observed on TLC Plate dilute Dilute the sample (e.g., 1:10 in EtOAc) start->dilute respot Re-spot and run the TLC dilute->respot check_rf Is the streak resolved into spots? respot->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No success Problem Resolved: Sharp, distinct spots check_rf->success Yes too_polar Streak near solvent front? (High Rf) adjust_solvent->too_polar not_polar_enough Streak near baseline? (Low Rf) too_polar->not_polar_enough No decrease_polarity Decrease eluent polarity (e.g., more hexane) too_polar->decrease_polarity Yes increase_polarity Increase eluent polarity (e.g., more EtOAc) not_polar_enough->increase_polarity Yes add_modifier Spots Tailing? not_polar_enough->add_modifier No decrease_polarity->respot increase_polarity->respot add_tea Add 0.1-1% Triethylamine to the eluent add_modifier->add_tea Yes add_modifier->success No add_tea->respot

Caption: A workflow diagram for troubleshooting streaking on TLC plates.

Question 2: I've run my TLC, but I can't see any spots under the UV lamp, even though I'm sure the reaction is proceeding. What should I do?

Answer:

This issue can arise from several factors, including insufficient sample concentration, the compound not being UV-active, or sample volatility.

Causality & Diagnosis:

  • Low Concentration: The concentration of your starting material or product in the reaction mixture might be below the detection limit of the UV lamp.[2][3]

  • Lack of UV Chromophore: While your starting material, 4-chlorobenzaldehyde, and your product, this compound, contain aromatic rings and should be UV-active, it's a possibility that other intermediates or byproducts are not.

  • Sample Volatility: While less likely for this specific compound, some low molecular weight intermediates could be volatile and may have evaporated from the plate.[2]

  • Improper Spotting Technique: If the solvent level in the developing chamber is higher than the spotting line on your TLC plate, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][3]

Step-by-Step Resolution Protocol:

  • Concentrate the Sample Spot: Instead of running a more concentrated solution (which could lead to streaking), try spotting the sample multiple times in the same location. It is crucial to allow the solvent to completely dry between each application to keep the spot small and concentrated.[2][3]

  • Use a Visualization Stain: Since UV visualization is non-destructive, your next step should be to use a chemical stain.[8] For an aldehyde functional group, a p-anisaldehyde stain is often effective and can produce colored spots upon heating.[2] Another good general-purpose stain is potassium permanganate, which reacts with any oxidizable functional groups.[2]

  • Co-spotting: To be certain about the identity of your spots (or lack thereof), use a co-spot. In the central lane of your TLC plate, spot both your starting material and your reaction mixture on top of each other. This helps to confirm if a spot in your reaction lane corresponds to the starting material.[9]

  • Verify Your Technique: Always ensure the spotting line is above the solvent level in the chamber. Use a pencil, not a pen, to draw the baseline, as ink can travel up the plate.[3]

Stain TypeTarget Functional GroupsTypical Appearance
p-Anisaldehyde Aldehydes, phenols, carbohydratesVaried colored spots on a pale background (heating required)[2]
Potassium Permanganate (KMnO4) Alkenes, alkynes, alcohols, amines, aldehydes (oxidizable groups)Yellow/brown spots on a purple/pink background[2]
Iodine Chamber General unsaturated and aromatic compoundsBrown spots against a light brown background
Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question 3: My HPLC chromatogram for the reaction mixture shows broad, asymmetric peaks for both my starting material and product. How can I improve the peak shape?

Answer:

Broad or tailing peaks in reversed-phase HPLC are often indicative of secondary interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.

Causality & Diagnosis:

  • Secondary Silanol Interactions: The stationary phase in C18 columns (the most common for this type of analysis) has residual silanol groups (-Si-OH) that are acidic. The nitrogen atom in the thiazole ring of your product can interact with these silanols, causing peak tailing.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte. If the pH is not optimal, it can lead to poor peak shape.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, leading to a loss of performance and broad peaks.[10]

  • Sample Solvent Effects: If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile when your mobile phase is 50% acetonitrile/water), it can cause the sample to spread out on the column before the separation begins, resulting in broad peaks.[10][11]

Step-by-Step Resolution Protocol:

  • Modify the Mobile Phase:

    • Add an Acidic Modifier: The most common solution for tailing of basic compounds is to add a small amount of an acid to the mobile phase. Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1% are excellent choices.[12] The acid protonates the silanol groups, minimizing their interaction with your basic analyte.

    • Adjust Buffer and pH: For more precise control, use a buffer to maintain a constant pH. A phosphate or acetate buffer at a pH between 2.5 and 4.0 is often effective for this type of compound. Ensure the buffer is soluble in your organic mobile phase to prevent precipitation.[11]

  • Optimize the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[11] If your sample is not soluble, use the weakest solvent possible that provides good solubility.

  • Use a Guard Column: A guard column is a small, disposable column placed before your analytical column. It helps to protect the analytical column from strongly retained impurities and particulates, extending its lifetime and maintaining performance.[10]

  • Flush the Column: If you suspect column contamination, flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove any strongly bound compounds. Always check the column manufacturer's instructions for recommended flushing procedures.[13][14]

HPLC Troubleshooting Workflow for Poor Peak Shape

start Broad or Tailing Peaks in HPLC Chromatogram check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes modify_mp Modify Mobile Phase check_solvent->modify_mp No run_hplc Re-run analysis dissolve_in_mp->run_hplc add_acid Add 0.1% TFA or Formic Acid modify_mp->add_acid add_acid->run_hplc check_shape Peak shape improved? run_hplc->check_shape flush_column Flush column with strong solvent check_shape->flush_column No success Problem Resolved: Sharp, symmetric peaks check_shape->success Yes use_guard Install a guard column flush_column->use_guard use_guard->run_hplc

Caption: A decision tree for troubleshooting poor peak shape in HPLC.

Question 4: The retention times of my peaks are shifting from one injection to the next. What could be the cause?

Answer:

Drifting retention times are a serious issue as they compromise the reliability and reproducibility of your analysis. The cause is often related to the HPLC system itself or the column not being properly equilibrated.

Causality & Diagnosis:

  • Column Equilibration: If you change the mobile phase composition (e.g., after a gradient run or when starting up the system), the column requires a sufficient volume of the new mobile phase to pass through it to reach equilibrium. Insufficient equilibration is a very common cause of retention time drift.[13][14]

  • Pump and Solvent Delivery Issues: Leaks in the pump or fittings, or air bubbles in the solvent lines, can cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.[11]

  • Temperature Fluctuations: Column temperature has a significant effect on retention. A change of just 1°C can alter retention times by 1-2%.[10] If the column is not in a thermostatted compartment, changes in the ambient lab temperature can cause drift.

  • Mobile Phase Composition Change: The organic solvent in the mobile phase (like acetonitrile or methanol) is more volatile than water. Over time, evaporation can change the composition of the mobile phase, making it weaker and increasing retention times.[13]

Step-by-Step Resolution Protocol:

  • Ensure Proper Equilibration: After any change in mobile phase composition, ensure you equilibrate the column with at least 10-20 column volumes of the new mobile phase.[13] You can monitor the baseline and pressure; once both are stable, the column is likely equilibrated.

  • Check the System for Leaks and Bubbles: Visually inspect all fittings for any signs of leaks. Purge the pump to remove any air bubbles from the solvent lines. A fluctuating pressure reading is often a sign of air in the system.

  • Control the Temperature: Use a column oven to maintain a constant and consistent temperature for the analytical column.[10][13]

  • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs covered to minimize evaporation.[13]

ParameterRecommended HPLC Conditions for this compound
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid or TFA)
Detection UV at a wavelength around 254 nm or a more specific wavelength determined by a UV scan
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 5-10 µL

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this reaction?

A good starting point for a compound of moderate polarity is a mixture of hexane and ethyl acetate.[5] Begin with a ratio of 7:3 or 8:2 (Hexane:Ethyl Acetate) and adjust the polarity based on the results. The goal is to have the Rf value of your product between 0.2 and 0.4 for optimal separation and to ensure it will elute from a silica gel column if purification is needed.[5][15]

Q2: How do I know if my reaction is complete by looking at the TLC plate?

A reaction is generally considered complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane. You should see a new spot appear, which is presumably your product. Using a co-spot lane is highly recommended to definitively identify the starting material spot in your reaction mixture.[9]

Q3: Can I use Normal-Phase HPLC instead of Reversed-Phase?

Yes, Normal-Phase HPLC (with a polar stationary phase like silica and a non-polar mobile phase like hexane/isopropanol) can be used. However, Reversed-Phase HPLC is generally more common, reproducible, and robust for the analysis of moderately polar organic molecules like your target compound.[12][16]

Q4: My product and starting material have very similar Rf values on TLC. How can I improve the separation?

If the Rf values are very close, try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation.[2][17] You can also try running a longer TLC plate to allow more distance for the spots to separate.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde and Other 2-Aryl-Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde with other 2-aryl-thiazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, providing objective analysis supported by experimental data to inform the design of novel therapeutics.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the thiazole nucleus allows for structural modifications at various positions, primarily at the C2, C4, and C5 atoms, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these, 2-aryl-thiazole derivatives have emerged as a particularly promising class of compounds. The 2-aryl group plays a crucial role in the biological activity, often through interactions with specific receptor pockets.[4] This guide focuses on this compound, a key synthetic intermediate, and compares its potential and derived analogues against other 2-aryl-thiazole derivatives.[5]

Synthesis of 2-Aryl-Thiazole Derivatives: The Hantzsch Reaction

The most common and versatile method for synthesizing 2-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our topic, the synthesis of 2-(4-chloro-phenyl)-thiazole derivatives typically starts from 4-chlorothiobenzamide and a suitable α-halocarbonyl compound.

General Synthetic Workflow

The synthesis of this compound and its derivatives can be conceptualized in the following workflow:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: 4-Chlorothiobenzamide + α-Haloketone reaction Hantzsch Thiazole Synthesis start->reaction product 2-(4-chlorophenyl)-4-substituted-thiazole reaction->product modification Modification of C4-substituent product->modification carbaldehyde This compound modification->carbaldehyde derivatives Other C4-derivatives (e.g., amides, esters, heterocycles) modification->derivatives anticancer Anticancer Screening (e.g., MTT Assay) carbaldehyde->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) carbaldehyde->antimicrobial derivatives->anticancer derivatives->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead Lead Compound Identification sar->lead

Caption: Synthetic and evaluation workflow for 2-aryl-thiazole derivatives.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4-methylthiazole

This protocol describes a typical Hantzsch synthesis for a 2,4-disubstituted thiazole.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: To this solution, add chloroacetone (1.1 equivalents) dropwise at room temperature with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Filter the precipitated solid and wash with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(4-chlorophenyl)-4-methylthiazole.

Comparative Biological Evaluation

The biological activity of 2-aryl-thiazole derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the thiazole ring. The 4-chloro substitution on the phenyl ring at the C2 position is a common feature in many biologically active thiazoles, often contributing to enhanced potency.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aryl-thiazole derivatives against a variety of cancer cell lines.[8][9] The mechanism of action often involves the inhibition of key cellular targets such as tubulin polymerization, protein kinases, or the induction of apoptosis.[10]

Table 1: Comparative in vitro Anticancer Activity of 2-(4-chlorophenyl)-thiazole Derivatives

Compound IDC4-SubstituentCancer Cell LineIC50 (µM)Reference
1 -CHO--[5]
2a -CH3MCF-7 (Breast)12.7 ± 0.77[11]
2b -CH3HepG2 (Liver)6.69 ± 0.41[11]
3 -CF3A-549 (Lung)>10[12]
4 -C(O)NH-arylHCT-8 (Colon)Varies (e.g., 48% inhibition at 5 µg/mL for a 4-chloro-2-methylphenyl amide derivative)[12]
5 Pyrazolyl moietyMCF-7 (Breast)3 - 4[6]
6 Pyrazolyl moietyHepG-2 (Liver)4 - 7[6]

Note: Direct comparative data for this compound (Compound 1) is limited as it is primarily reported as a synthetic intermediate. The data presented is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at C4: The nature of the substituent at the C4 position of the thiazole ring significantly influences anticancer activity. While the carbaldehyde group in 1 is a versatile handle for further chemical modifications, its intrinsic activity is less explored compared to more complex moieties.

  • Carboxamides: Conversion of the C4 position to a carboxamide, as in compound 4 , has been shown to yield potent anticancer agents. The nature of the aryl group on the amide nitrogen is critical for activity.[12]

  • Heterocyclic Substituents: Introduction of other heterocyclic rings, such as a pyrazole at the C4 position (compounds 5 and 6 ), can lead to highly potent compounds, with IC50 values in the low micromolar range.[6] The additional heterocyclic ring can form crucial interactions with the biological target.

Antimicrobial Activity

2-Aryl-thiazole derivatives also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Table 2: Comparative in vitro Antimicrobial Activity of 2-Aryl-Thiazole Derivatives

Compound IDC4-SubstituentMicroorganismMIC (µg/mL)Reference
7 4-(methylthio)phenylS. aureus- (Good activity)[13]
8 -ArylE. coliVaries (e.g., 3g showed potent inhibition)[11]
9 -ArylK. pneumoniaeVaries (e.g., 3g showed potent inhibition)[11]
10 -ArylE. faecalisVaries (e.g., 3i showed potent inhibition)[11]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Aryl Substituents at C4: The presence of a substituted aryl group at the C4 position can confer significant antibacterial and antifungal properties.

  • Influence of Substituents: Specific substitutions on the C4-aryl ring, such as methylthio, have been associated with good antibacterial activity.[13] The electronic and steric properties of these substituents are key determinants of their antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of 2-aryl-thiazole derivatives with significant therapeutic potential. While its intrinsic biological activity is not extensively documented, its chemical reactivity at the C4-aldehyde position allows for the facile introduction of various functional groups, leading to the discovery of potent anticancer and antimicrobial agents.

The comparative analysis of different C4-substituted analogues reveals that the incorporation of carboxamide and heterocyclic moieties can significantly enhance biological activity. Future research should focus on the systematic exploration of the chemical space around the 4-position of the 2-(4-chloro-phenyl)-thiazole scaffold. This includes the synthesis and evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. Furthermore, detailed mechanistic studies are warranted for the most potent compounds to elucidate their molecular targets and pathways of action, which will be crucial for their further development as clinical candidates.

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A Comparative Guide to the Biological Activity of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive comparison of the biological activities of analogs derived from 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a versatile intermediate for generating a diverse library of bioactive compounds.[3] We will delve into the synthesis, comparative anticancer and antimicrobial performance, and structure-activity relationships (SAR) of these analogs, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

The this compound Scaffold: A Hub for Bioactivity

The core structure, this compound, presents a unique combination of a halogenated phenyl ring and a reactive aldehyde group on the thiazole moiety. The thiazole ring itself is a key pharmacophore found in numerous FDA-approved drugs and is known to interact with various biological targets.[1][4] The 4-chlorophenyl group often enhances lipophilicity and can engage in specific interactions with target proteins. The carbaldehyde at the 4-position serves as a synthetic handle for the facile generation of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones, which have shown significant biological potential.[5][6]

Synthesis of this compound and Its Analogs

The parent compound, this compound, can be synthesized through established methods, often involving the Hantzsch thiazole synthesis. A common route involves the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with a suitable thioamide.

The true versatility of this scaffold lies in the reactivity of the carbaldehyde group. This allows for the straightforward synthesis of various analogs, primarily through condensation reactions.

Synthesis of Schiff Base Analogs

Schiff bases are readily formed by the condensation of the parent carbaldehyde with various primary amines. This reaction introduces a diverse range of substituents, allowing for fine-tuning of the molecule's physicochemical and biological properties.

Synthesis of Thiosemicarbazone Analogs

Thiosemicarbazones are synthesized by reacting the carbaldehyde with thiosemicarbazide or its N-substituted derivatives. These compounds are well-known for their metal-chelating properties and potent biological activities, including anticancer and antiviral effects.[6][7][8]

Comparative In Vitro Anticancer Activity

Analogs of this compound have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many thiazole derivatives involves the induction of apoptosis and cell cycle arrest.[9][10][11] The following table summarizes the anticancer activity of selected analogs from different studies.

Compound ID Analog Type Modification Cancer Cell Line IC50 (µM) Reference
A Schiff BaseDerived from 2-amino-4-phenyl-5-methyl thiazole and salicylaldehyde (metal complex)MCF-7 (Breast)Not specified, but Zn(II) complex showed potent inhibition[10]
B Schiff BasePyrano[2,3-d]thiazole derivative with 4-chlorobenzylideneamino groupMCF-7 (Breast)10.25[9]
C Thiazolidinone5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] derivativeMOLT-4 (Leukemia)< 0.01[12]
D Arylidene-hydrazinyl-thiazoleDerivative with a furan moietyBxPC-3 (Pancreatic)23.85% cell survival at 10 µM[11]
E Thiazole-hydrazide4-(p-chlorophenyl)thiazole derivativeA549 (Lung)Lower cytotoxicity than non-substituted phenyl analog[13]
F Thiazole-sulfonamideSchiff base derivative with 4-hydroxybenzylideneamino groupMCF-7 (Breast)IC50 of a related silver complex was 18.53 µg/ml[14]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Schiff Base vs. Thiosemicarbazone: While both classes show promise, thiosemicarbazones often exhibit potent activity due to their ability to chelate essential metal ions, disrupting cellular processes.[6]

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole often enhances anticancer activity.[15] The 4-chloro substituent is a common feature in many active compounds.

  • Modifications of the Carbaldehyde: Conversion of the carbaldehyde to Schiff bases and other derivatives is crucial for activity. The nature of the substituent introduced significantly impacts cytotoxicity. For instance, bulky and electron-rich moieties can either enhance or diminish activity depending on the target.[13]

  • Metal Complexation: Complexation of thiazole-based Schiff bases with metal ions like Zn(II) can significantly enhance their anticancer potential.[10]

Comparative Antimicrobial Activity

Thiazole derivatives are also recognized for their broad-spectrum antimicrobial properties.[4][16] The following table presents a comparison of the antimicrobial activity of various analogs.

Compound ID Analog Type Modification Microorganism MIC (µg/mL) Reference
G Thiazolidinone2-(4-chlorophenylimino)-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)S. aureusNot specified, but showed excellent activity[1]
H Thiazole Derivative2-amino-4-(4-chlorophenyl) derivative with a urea moietyC. albicansNo activity against bacteria, but distinguished antifungal activity[17]
I Thiazole Derivative2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-4-(4-chlorophenyl)-1,3-thiazoleS. aureus>256
J Pyrazole-ThiazoleDerivative from 4-chloro phenacyl bromideS. aureusGood to moderate activity
K ThiazolidinoneChloro-substituted derivativeP. aeruginosaZone of Inhibition: 15.22±0.08 - 19.93±0.09 mm

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Gram-Positive vs. Gram-Negative Bacteria: The activity spectrum varies among analogs, with some showing broad-spectrum activity while others are more specific.

  • Antifungal Activity: Several 2-(4-chlorophenyl)-thiazole analogs have demonstrated significant antifungal activity, particularly against Candida albicans.[17]

  • Impact of Substituents: The nature of the substituents introduced via the carbaldehyde group plays a critical role in determining the antimicrobial potency and spectrum. For example, the incorporation of other heterocyclic rings like pyrazole can lead to compounds with good antimicrobial efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, standardized experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic pathways for creating analogs from this compound and a conceptual workflow for their biological evaluation.

Synthesis_Pathway parent 2-(4-chloro-phenyl)- thiazole-4-carbaldehyde schiff_base Schiff Base Analog parent->schiff_base Condensation thiosemicarbazone Thiosemicarbazone Analog parent->thiosemicarbazone Condensation amine Primary Amine (R-NH2) amine->schiff_base thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH2) thiosemicarbazide->thiosemicarbazone

Caption: General synthetic routes to Schiff base and thiosemicarbazone analogs.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer In Vitro Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Susceptibility (e.g., MIC determination) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar

Caption: Workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The ease of derivatization at the carbaldehyde position allows for the creation of large and diverse libraries of compounds for screening. Structure-activity relationship studies indicate that modifications to the group introduced at the carbaldehyde position, as well as substitutions on the phenyl ring, are key determinants of biological activity.

Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties will provide a more detailed understanding of the SAR. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most potent compounds will be crucial for their further development as clinical candidates. The promising in vitro data presented in this guide strongly supports the continued investigation of this compound analogs as a valuable source of new drugs.

References

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A Comparative Guide to 2-(4-chlorophenyl)thiazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved anticancer agents.[1][2] This guide provides a comprehensive comparative analysis of a specific class of these compounds: 2-(4-chlorophenyl)thiazole derivatives. We will delve into their synthesis, comparative anticancer efficacy, and mechanisms of action, supported by experimental data and detailed protocols to empower researchers in their quest for novel cancer therapeutics.

The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a diverse range of pharmaceuticals.[2] In oncology, thiazole-containing drugs like Dasatinib and Dabrafenib have demonstrated significant clinical success, validating this scaffold as a fertile ground for the development of novel anticancer agents.[1] The 2-(4-chlorophenyl)thiazole core, in particular, has garnered considerable attention due to its potent and varied anticancer activities, which we will explore in detail.

Synthesis of 2-(4-chlorophenyl)thiazole Derivatives

The synthesis of the 2-(4-chlorophenyl)thiazole core and its derivatives typically follows the well-established Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide or thiourea.

General Synthetic Scheme:

G reactant1 α-Haloketone product 2,4-Disubstituted Thiazole reactant1->product Condensation reactant2 Thioamide/Thiourea reactant2->product

Caption: General scheme of Hantzsch thiazole synthesis.

For the synthesis of 2-(4-chlorophenyl)thiazole derivatives, a common starting material is 2-bromo-1-(4-chlorophenyl)ethanone. The versatility of this synthesis allows for the introduction of various substituents at different positions of the thiazole ring, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Comparative Anticancer Activity of 2-(4-chlorophenyl)thiazole Derivatives

The true measure of a novel compound's potential lies in its biological activity. Here, we present a comparative analysis of the cytotoxic effects of various 2-(4-chlorophenyl)thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

DerivativeCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2)VariousNot specified in abstractHistone Acetyltransferase (HAT) Inhibitor[3]
4-(4-chlorophenyl)thiazol-2-yl derivativeMDA-MB-231 (Breast)3.52VEGFR-2 Inhibition[4]
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analog 4c MultipleBroad activity, average growth percent of 95.37%EGFR Tyrosine Kinase[5]
Thiazolyl pyrazole 6g (contains 2,4-dichlorophenyl)MCF-7 (Breast)4Not specified[6]
Thiazolyl pyrazole 6g (contains 2,4-dichlorophenyl)HepG-2 (Liver)7Not specified[6]
Thiazolyl pyrazole 6g (contains 2,4-dichlorophenyl)HCT-116 (Colon)12Not specified[6]
Thiazole-hydrazide derivative 4d (p-chlorophenyl at pos. 4)MCF-7 (Breast)40.18Apoptosis Induction[7]
Thiazole-hydrazide derivative 4a (p-chlorophenyl at pos. 4)A549 (Lung)Lower than 4dApoptosis Induction[7]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Action: Targeting Key Oncogenic Pathways

The anticancer activity of 2-(4-chlorophenyl)thiazole derivatives stems from their ability to modulate various critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 2-(4-chlorophenyl)thiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2.[4][5] These receptors play a pivotal role in tumor growth and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Derivative 2-(4-chlorophenyl)thiazole Derivative RTK EGFR/VEGFR-2 Derivative->RTK Inhibition PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Inhibition of EGFR/VEGFR-2 signaling by 2-(4-chlorophenyl)thiazole derivatives.

By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that 2-(4-chlorophenyl)thiazole derivatives can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[7] The precise mechanisms often involve the modulation of key regulatory proteins.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Here, we provide detailed methodologies for key assays used in the evaluation of anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Workflow:

G step1 Seed cells in a 96-well plate step2 Treat with compounds step1->step2 step3 Add MTT reagent (3-4 hours incubation) step2->step3 step4 Add solubilization solution step3->step4 step5 Measure absorbance at 570 nm step4->step5 result Calculate IC50 step5->result

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(4-chlorophenyl)thiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[3]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

G step1 Treat cells with compound step2 Harvest and fix cells (e.g., with 70% ethanol) step1->step2 step3 Stain with Propidium Iodide (PI) and treat with RNase step2->step3 step4 Acquire data on a flow cytometer step3->step4 result Analyze cell cycle distribution step4->result

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the 2-(4-chlorophenyl)thiazole derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).[1][10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Workflow:

G step1 Prepare reaction mix (VEGFR-2, substrate, ATP) step2 Add test compound step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Stop reaction and measure remaining ATP (Luminescence-based) step3->step4 result Calculate % inhibition and IC50 step4->result

Caption: Workflow for an in vitro VEGFR-2 kinase assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP to initiate the kinase reaction.[5][11]

  • Inhibitor Addition: Add serial dilutions of the 2-(4-chlorophenyl)thiazole derivative to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).[5]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay kit (e.g., Kinase-Glo®).[5][11]

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Conclusion and Future Perspectives

The 2-(4-chlorophenyl)thiazole scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate a diverse range of mechanisms, targeting key vulnerabilities in cancer cells. The comparative data, while highlighting the potential of these compounds, also underscores the importance of systematic SAR studies to optimize their potency and selectivity. Future research should focus on expanding the library of these derivatives, conducting in-vivo efficacy studies, and exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-(4-chlorophenyl)thiazole-4-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of 2-(4-chlorophenyl)thiazole-4-carbaldehyde, a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various bioactive molecules.[1] While direct comprehensive studies on this specific aldehyde are limited, a wealth of information on its structural analogs allows for a robust exploration of its potential therapeutic applications. This guide will objectively compare the performance of 2-(4-chlorophenyl)thiazole-4-carbaldehyde derivatives in antimicrobial and anticancer applications, supported by experimental data from peer-reviewed literature.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged structure" in medicinal chemistry. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The subject of this guide, 2-(4-chlorophenyl)thiazole-4-carbaldehyde, combines this potent scaffold with a halogenated phenyl ring and a reactive aldehyde group, offering multiple avenues for chemical modification and biological activity.

I. Antimicrobial Activity: A Comparative Analysis

Thiazole derivatives have been extensively investigated for their ability to combat bacterial and fungal pathogens. The 2-(4-chlorophenyl)thiazole core has been a recurring motif in the design of novel antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-(4-chlorophenyl)thiazole derivatives is significantly influenced by the nature of the substituent at the 4- and 5-positions of the thiazole ring, as well as modifications to the 2-amino group when present.

  • Substitution at the 2-position: The presence of the 4-chlorophenyl group at the 2-position is a common feature in many active compounds. Halogen atoms, such as chlorine, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

  • Modifications at the 4-position: The carbaldehyde group at the 4-position is a key site for derivatization. Condensation of this aldehyde with various amines or other nucleophiles can lead to a diverse library of compounds with varying antimicrobial profiles. Studies on related compounds where the 4-position is substituted with different aryl groups have shown that these substituents play a crucial role in modulating activity.

  • Derivatives of the 2-amino group: In many active thiazole-based antimicrobials, a 2-amino group is present. Derivatization of this amino group has been a successful strategy to enhance potency. For instance, the formation of thiourea derivatives from 2-amino-4-(4-chlorophenyl)thiazole has yielded compounds with moderate to high activity against Gram-positive bacteria and notable antifungal activity.[2][3]

Comparative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-(4-chlorophenyl)thiazole derivatives against selected microbial strains.

Compound IDR Group (at 2-position of thiazole)R' Group (at 4-position of thiazole)Test OrganismMIC (µg/mL)Reference
Derivative 1 4-chlorophenyl-H (from 2-amino-4-(4-chlorophenyl)thiazole)Staphylococcus aureus>100[2]
Derivative 2 4-chlorophenyl-C(=S)NH-phenyl (from Derivative 1)Staphylococcus aureus100[2]
Derivative 3 4-chlorophenyl-H (from 2-amino-4-(4-chlorophenyl)thiazole)Candida albicans>100[2]
Derivative 4 4-chlorophenyl-C(=S)NH-phenyl (from Derivative 1)Candida albicans100[2]
Derivative 5 4-chlorophenyl-H (from 2-amino-4-(4-chlorophenyl)thiazole)Candida glabrata>100[2]
Derivative 6 4-chlorophenyl-C(=S)NH-phenyl (from Derivative 1)Candida glabrata100[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Well Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of test compounds.

Materials:

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal cultures

  • Test compound solutions (at known concentrations in a suitable solvent like DMSO)

  • Positive control (e.g., Cefotaxime for bacteria, Miconazole for fungi)

  • Negative control (solvent alone)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Carefully add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agar Plates D Inoculate Plates A->D B Prepare Microbial Inoculum B->D C Prepare Test Compound Solutions F Add Compounds & Controls C->F E Create Wells D->E E->F G Incubate Plates F->G H Measure Zones of Inhibition G->H I Compare with Controls H->I

Caption: Workflow for the well diffusion antimicrobial assay.

II. Anticancer Activity: A Promising Avenue

The thiazole scaffold is a common feature in a number of anticancer drugs and clinical candidates. Derivatives of 2-(4-chlorophenyl)thiazole have shown promising cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this class of compounds is highly dependent on the substitutions on the thiazole ring and the nature of the aryl group at the 2-position.

  • The 2-(4-chlorophenyl) Moiety: The presence of a halogenated phenyl ring at the 2-position is often associated with enhanced anticancer activity. The chlorine atom can participate in halogen bonding and other interactions within the biological target.

  • The 4-Carbaldehyde Group as a Precursor: While data on the aldehyde itself is scarce, its derivatives, particularly carboxamides, have been extensively studied. The conversion of the 4-carbaldehyde to a 4-carboxamide group allows for the introduction of various substituents, significantly impacting cytotoxicity. For instance, N-arylacetamido groups at the para-position of the 2-phenylthiazole have been shown to be crucial for activity.

  • Substitutions on the Phenyl Ring: Modifications to the 4-chlorophenyl ring can fine-tune the activity. For example, in a series of 2-phenylthiazole-4-carboxamide derivatives, substitutions on the phenyl ring at the para-position with electron-donating groups like methoxy led to improved activity against certain cancer cell lines.[4][5]

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against different human cancer cell lines.

Compound ID2-Aryl Group4-SubstituentCancer Cell LineIC50 (µg/mL)Reference
Analog 1 Phenyl-CONH-(p-methoxyphenyl)Caco-2<10[4][5]
Analog 2 Phenyl-CONH-(o-methoxyphenyl)HT-29<10[4][5]
Analog 3 Phenyl-CONH-(m-fluorophenyl)T47D<10[4][5]
Analog 4 2-chlorophenyl-CF3 (at 4-position), -CONH-(4-chloro-2-methylphenyl) (at 5-position)A-549Not explicitly stated, but showed 48% inhibition[6]

Note: The data highlights the potential of 2-arylthiazole derivatives as anticancer agents. The 4-carbaldehyde of the title compound serves as a valuable synthetic handle to access such active carboxamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

III. Enzyme Inhibition: A Targeted Approach

Thiazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs) and carbonic anhydrases (CAs).[7] This suggests that 2-(4-chlorophenyl)thiazole-4-carbaldehyde and its derivatives could be explored as potential enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

MAOs are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases.[8][9] Thiazole-containing compounds have shown inhibitory activity against both MAO-A and MAO-B isoforms.

Carbonic Anhydrase (CA) Inhibition

CAs are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and in the treatment of glaucoma. Several studies have reported the CA inhibitory potential of thiazole derivatives.

Experimental Protocol: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for a colorimetric enzyme inhibition assay, which can be adapted for enzymes like carbonic anhydrase.

Materials:

  • Purified enzyme (e.g., human carbonic anhydrase)

  • Substrate that produces a colored product upon enzymatic conversion (e.g., p-nitrophenyl acetate for CA)

  • Buffer solution appropriate for the enzyme

  • Test compound solutions

  • Known inhibitor as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the buffer solution, the test compound at various concentrations, and the enzyme solution.

  • Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance over time at the appropriate wavelength for the colored product.

  • The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_data Data Analysis A Prepare Reagents (Enzyme, Buffer, Substrate) C Add Enzyme & Inhibitor to Plate A->C B Prepare Compound Dilutions B->C D Pre-incubate C->D E Add Substrate to Initiate D->E F Kinetic Read on Plate Reader E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The 2-(4-chlorophenyl)thiazole scaffold is a promising starting point for the development of novel therapeutic agents. The available data on its analogs strongly suggest potential for significant antimicrobial and anticancer activities. The 4-carbaldehyde group is a particularly attractive feature, providing a versatile handle for the synthesis of diverse libraries of compounds through straightforward chemical modifications.

Future research should focus on the systematic derivatization of the 4-carbaldehyde group of 2-(4-chlorophenyl)thiazole-4-carbaldehyde and the subsequent evaluation of these new analogs in a battery of biological assays. This will allow for a more direct and comprehensive understanding of the structure-activity relationships of this specific compound class. Furthermore, exploring a wider range of biological targets, including various enzymes and receptors, could uncover novel therapeutic applications for this versatile scaffold. The insights provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to embark on such investigations.

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The Tale of Two Assays: Bridging the Gap Between In Vitro Promise and In Vivo Reality for 2-(4-chlorophenyl)thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Development

For researchers in the trenches of drug discovery, the journey from a promising hit in a petri dish to a viable candidate in a living system is fraught with challenges. The 2-(4-chlorophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic effects against cancer cell lines in vitro. However, the crucial question remains: does this efficacy translate to a living organism? This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of 2-(4-chlorophenyl)thiazole-based compounds, offering field-proven insights and detailed experimental methodologies to navigate this critical phase of preclinical development.

The In Vitro Arena: High-Throughput Screening and the Allure of Potency

The initial evaluation of novel anticancer compounds invariably begins with in vitro cell-based assays. These assays are indispensable for high-throughput screening, allowing for the rapid assessment of a compound's cytotoxic potential against a panel of cancer cell lines. One of the most common and well-established methods is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Data Presentation: In Vitro Cytotoxicity of Representative 2-(4-chlorophenyl)thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)
CPT-1 MCF-7 (Breast)2.57 ± 0.16
HepG2 (Liver)7.26 ± 0.44
CPT-2 HCT-116 (Colon)5.12 ± 0.31
A549 (Lung)8.98 ± 0.54

Note: The data presented are representative values synthesized from multiple studies on 2-(4-chlorophenyl)thiazole derivatives and are for illustrative purposes.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The causality behind the steps in this protocol is crucial for generating reliable and reproducible data. Each step is designed to minimize variability and ensure that the measured outcome is a direct result of the compound's effect on the cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-(4-chlorophenyl)thiazole-based compound against a cancer cell line.

Methodology:

  • Cell Seeding:

    • Step: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]

    • Causality: This initial incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment. Seeding density is optimized to prevent confluence or nutrient depletion during the assay period.

  • Compound Treatment:

    • Step: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

    • Causality: Serial dilutions are essential for creating a dose-response curve to accurately calculate the IC50. The vehicle control accounts for any effects of the solvent, while the positive control validates the assay's sensitivity.

  • Incubation:

    • Step: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1][3]

    • Causality: The incubation period is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition and Incubation:

    • Step: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

    • Causality: Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The 4-hour incubation is a balance between allowing for sufficient formazan production and avoiding artifacts from prolonged incubation.

  • Solubilization of Formazan:

    • Step: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[1]

    • Causality: DMSO dissolves the formazan crystals, creating a homogenous colored solution necessary for accurate absorbance measurement.

  • Absorbance Measurement:

    • Step: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Causality: The amount of formazan produced, and thus the absorbance, is directly proportional to the number of viable cells.

  • Data Analysis:

    • Step: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

    • Causality: The IC50 value provides a quantitative measure of the compound's potency, allowing for direct comparison between different compounds and cell lines.

The In Vivo Gauntlet: Translating Potency to Efficacy in a Complex Biological System

While in vitro assays provide a valuable initial screen, they fail to replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicity, can significantly impact a compound's in vivo efficacy. The Ehrlich Ascites Carcinoma (EAC) model in mice is a widely used and well-characterized model for the in vivo evaluation of anticancer agents.

Data Presentation: In Vivo Anticancer Efficacy of a Representative 2-(4-chlorophenyl)thiazole Derivative in the EAC Model
Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)Tumor Volume (mL)Viable Tumor Cell Count (x 10^7)
EAC Control 18.5 ± 1.2-4.2 ± 0.315.6 ± 1.1
CPT-1 (10 mg/kg) 27.8 ± 1.550.32.1 ± 0.27.8 ± 0.6
5-Fluorouracil (20 mg/kg) 32.1 ± 1.873.51.5 ± 0.15.4 ± 0.4

Note: The data presented are representative values synthesized from multiple studies on 2-(4-chlorophenyl)thiazole derivatives and are for illustrative purposes.

Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model in Mice

This protocol is designed as a self-validating system, with clear endpoints and controls to ensure the observed antitumor effects are attributable to the test compound.

Objective: To evaluate the in vivo anticancer efficacy of a 2-(4-chlorophenyl)thiazole-based compound in a murine model of Ehrlich Ascites Carcinoma.

Methodology:

  • Animal Acclimatization and EAC Cell Maintenance:

    • Step: Acclimatize female Swiss albino mice for one week. Maintain EAC cells by intraperitoneal (i.p.) transplantation in mice.[4]

    • Causality: Acclimatization reduces stress-related variability in the animals. Serial transplantation ensures a consistent and virulent tumor cell line for the experiment.

  • Tumor Inoculation:

    • Step: Inoculate 2 x 10^6 EAC cells (i.p.) into each mouse.[5]

    • Causality: This standardized cell number induces a predictable tumor growth rate, allowing for consistent evaluation of treatment effects.

  • Treatment Regimen:

    • Step: 24 hours after inoculation, divide the mice into three groups: EAC control (vehicle), test compound-treated, and positive control (e.g., 5-Fluorouracil). Administer treatment (i.p. or orally) daily for 9-14 days.[4][5]

    • Causality: Starting treatment 24 hours post-inoculation allows for the establishment of the tumor. The inclusion of a positive control provides a benchmark for the efficacy of the test compound.

  • Monitoring and Data Collection:

    • Step: Monitor the body weight and survival of the mice daily. After the treatment period, collect ascitic fluid to measure tumor volume and viable tumor cell count (using the trypan blue exclusion method).[6]

    • Causality: Changes in body weight can indicate both tumor burden and compound toxicity. Survival analysis is a primary endpoint for efficacy. Tumor volume and viable cell count provide direct measures of the compound's antitumor effect.

  • Histopathological Analysis:

    • Step: At the end of the experiment, sacrifice the animals and collect major organs (liver, kidney) for histopathological examination.[7]

    • Causality: Histopathology is crucial for assessing the compound's toxicity and its effects on organ morphology. It can reveal signs of damage such as necrosis, inflammation, or cellular degeneration.[7]

Bridging the Divide: A Comparative Analysis of In Vitro and In Vivo Efficacy

A direct comparison of in vitro IC50 values with in vivo outcomes is not straightforward. A potent compound in vitro may exhibit poor efficacy in vivo due to a multitude of factors.

  • Pharmacokinetics (ADME): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can render an otherwise potent compound ineffective.

  • Toxicity: A compound may be highly cytotoxic to cancer cells but also exhibit unacceptable toxicity to healthy tissues, limiting its therapeutic window.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, vasculature, and immune cells in the tumor microenvironment can influence drug response in ways that are not captured by in vitro models.

The successful translation of in vitro potency to in vivo efficacy for 2-(4-chlorophenyl)thiazole-based compounds hinges on a comprehensive understanding of these factors. Early-stage pharmacokinetic and toxicology studies are paramount in identifying compounds with the greatest potential for clinical success.

Visualizing the Path Forward: Experimental Workflows

In_Vitro_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding (96-well) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan Formazan Solubilization mtt_add->formazan read Absorbance Reading formazan->read viability Calculate % Viability read->viability ic50 Determine IC50 viability->ic50

In_Vivo_Workflow cluster_prep Preparation cluster_experiment EAC Model cluster_endpoints Endpoints animal_acclimatization Animal Acclimatization inoculation Tumor Inoculation animal_acclimatization->inoculation eac_maintenance EAC Cell Maintenance eac_maintenance->inoculation treatment_vivo Compound Treatment inoculation->treatment_vivo monitoring Monitoring (Weight, Survival) treatment_vivo->monitoring histopathology Histopathology treatment_vivo->histopathology collection Ascitic Fluid Collection monitoring->collection survival_analysis Survival Analysis monitoring->survival_analysis tumor_metrics Tumor Volume & Cell Count collection->tumor_metrics

Conclusion: A Holistic Approach to Preclinical Evaluation

The development of novel anticancer agents based on the 2-(4-chlorophenyl)thiazole scaffold requires a nuanced and integrated approach. While in vitro assays are powerful tools for initial screening and lead identification, they are merely the first step. A comprehensive in vivo evaluation, guided by sound experimental design and a deep understanding of the underlying biological principles, is essential to bridge the gap between promise and reality. By embracing the complexities of preclinical development and employing a holistic evaluation strategy, researchers can increase the likelihood of translating potent in vitro hits into effective and safe cancer therapeutics.

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The Unseen Target: A Comparative Guide to Identifying and Validating the Cellular Partners of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Drug Discovery Workflow for Novel Bioactive Compounds

In the landscape of drug discovery, countless small molecules exhibit promising biological activity, yet their precise mechanisms of action remain elusive. 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde represents a classic case—a scaffold utilized in the synthesis of compounds with demonstrated anti-inflammatory and anti-cancer potential, yet its direct cellular binding partners are uncharacterized. This guide provides researchers, scientists, and drug development professionals with a strategic and comparative framework for the identification and validation of the protein targets of such a compound. We will navigate the logical progression from computational prediction to rigorous experimental validation, offering a pragmatic workflow applicable to any novel bioactive molecule.

Part 1: The Starting Point - In Silico Target Prediction

Before embarking on costly and time-consuming wet lab experiments, in silico approaches offer a powerful and economical first step to generate testable hypotheses.[1][2][3] These computational methods leverage vast databases of known protein structures and ligand interactions to predict potential binding partners for a query molecule.

Methodology Explained: The core principle behind many in silico target prediction tools is the concept of "guilt by association" — structurally similar compounds are likely to have similar biological targets.[4] Algorithms analyze the 3D structure, electrostatic potential, and pharmacophoric features of this compound and screen it against libraries of protein structures. The output is a ranked list of potential protein targets based on predicted binding affinity or structural complementarity.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico target prediction.

A Case Study in Prediction and Validation: A compelling example of this approach involved the identification of novel inhibitors for P-glycoprotein 1 and Topoisomerase I.[5] Researchers used in silico methods to predict that a set of cytotoxic compounds would interact with these targets. Subsequent in vitro assays, including Hoechst 33342 dye uptake and DNA relaxation assays, successfully validated these predictions, identifying two new P-gp inhibitors and five moderate Topoisomerase I inhibitors.[5] This case underscores the power of computational screening to guide experimental efforts.

Part 2: Casting a Wide Net - Experimental Target Identification

While in silico methods provide a valuable starting point, experimental validation is paramount. For a compound with an unknown target, unbiased approaches that survey the entire proteome are essential. Chemical proteomics and affinity-based pulldown assays are powerful techniques for this purpose.[6][7][8][9][10]

Chemical Proteomics & Affinity Pulldown-Mass Spectrometry

This methodology involves chemically modifying the compound of interest to create a "bait" that can be used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[11][12][13] The captured proteins are then identified using mass spectrometry.

Experimental Workflow:

Caption: Chemical proteomics workflow for target identification.

Detailed Protocol: Affinity Pulldown Coupled with Mass Spectrometry

  • Bait Synthesis: Synthesize an analog of this compound that incorporates a linker arm attached to a biotin tag and a photo-activatable crosslinking group (e.g., diazirine). The linker should be of sufficient length to minimize steric hindrance.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-cancer activity is being investigated) and prepare a cell lysate under non-denaturing conditions to preserve protein complexes.

  • Incubation and Crosslinking: Incubate the biotinylated probe with the cell lysate. To identify specific binders, a parallel control experiment should be performed where the lysate is pre-incubated with an excess of the original, unmodified this compound to competitively inhibit binding to the probe. Following incubation, expose the samples to UV light to activate the crosslinker, forming a covalent bond between the probe and its binding partners.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any crosslinked proteins. Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion: Elute the captured proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered candidate targets.

Part 3: Target Validation - Confirming the Interaction

Once a list of putative targets is generated, the next critical step is to validate the direct interaction between this compound and the candidate proteins. Several biophysical and cell-based assays can be employed for this purpose.

Thermal Shift Assays (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method to assess the binding of a small molecule to a purified protein. The principle is that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow:

Caption: Thermal Shift Assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal shift to a more physiologically relevant context by measuring changes in protein stability within intact cells or cell lysates. This powerful technique can confirm target engagement in a cellular environment.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the soluble candidate target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Functional Validation and Comparative Analysis

Confirming a direct physical interaction is a crucial step, but it is equally important to demonstrate that this interaction leads to a functional consequence, such as the inhibition of enzymatic activity.

Enzymatic Assays

If a candidate target is an enzyme (e.g., a kinase), a direct enzymatic assay is the gold standard for functional validation. These assays measure the effect of the compound on the enzyme's catalytic activity.

Detailed Protocol: Kinase Inhibition Assay

  • Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound or a known inhibitor (as a positive control) to the wells.

  • Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of product formed (or substrate consumed) is then measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: Plot the enzyme activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Comparative Analysis with Known Inhibitors

To contextualize the potency and potential of this compound, it is essential to compare its performance against established drugs that target similar proteins. Given that derivatives of our compound of interest have been investigated as c-Met and BRAF inhibitors, we will use well-characterized inhibitors of these kinases as benchmarks.

Table 1: Comparison with Known c-Met Kinase Inhibitors

CompoundTarget(s)IC50 (c-Met)Reference
Crizotinib ALK, c-Met8 nM - 20 nM[14][15][16][17][18]
Cabozantinib VEGFR2, c-Met, RET, KIT, AXL1.3 nM[19][20][21][22][23]
This compoundTo be determinedTo be determined

Table 2: Comparison with Known BRAFV600E Inhibitors

CompoundTarget(s)IC50 (BRAFV600E)Reference
Vemurafenib BRAFV600E, c-RAF248.3 nM (in A375 cells)[24][25][26][27][28]
Dabrafenib BRAFV600E, BRAFV600KIC50 < 100 nM in sensitive cells[29][30][31][32]
This compoundTo be determinedTo be determined

Conclusion

The journey from a bioactive compound with an unknown mechanism of action to a well-characterized molecule with a validated target is a cornerstone of modern drug discovery. For this compound, the path forward lies in a systematic and multi-faceted approach. By integrating predictive in silico modeling with unbiased experimental target identification methods and rigorous biophysical and functional validation assays, researchers can confidently identify its cellular partners. The comparative framework presented here not only provides a roadmap for investigating this specific molecule but also serves as a comprehensive guide for elucidating the mechanism of action of any novel bioactive compound, ultimately accelerating the translation of promising molecules into transformative therapies.

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A Comparative Analysis of the Antifungal Efficacy of Novel 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and novel mechanisms of action. Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide spectrum of biological activities, including potent antifungal properties.[1][2] This guide provides a comparative analysis of the in vitro antifungal activity of a series of newly synthesized derivatives of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a key scaffold in the design of new therapeutic agents.

The core structure, this compound, serves as a versatile starting point for chemical modification, particularly at the reactive carbaldehyde group.[3] By synthesizing a library of derivatives, such as Schiff bases and hydrazones, we can explore the structure-activity relationships (SAR) that govern their antifungal potency. This guide will delve into the presumptive mechanism of action, present comparative antifungal activity data against clinically relevant fungal pathogens, and provide a detailed experimental protocol for assessing antifungal susceptibility.

The Thiazole Core: Targeting Fungal Ergosterol Biosynthesis

Thiazole antifungals, like other azoles, are believed to exert their effect by disrupting the integrity of the fungal cell membrane.[4] Their primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, the major sterol component of fungal cell membranes.[5] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disrupts membrane fluidity and permeability, ultimately leading to the inhibition of fungal growth and cell death.[4][5]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Conversion ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane thiazole Thiazole Derivatives (Azole Antifungals) thiazole->cyp51 Inhibition cyp51->ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiazole derivatives.

Synthesis of this compound Derivatives

The synthesis of the target derivatives was achieved through a straightforward and efficient condensation reaction. The starting material, this compound, was reacted with various substituted hydrazines or primary amines to yield the corresponding hydrazone or Schiff base derivatives.[6][7][8][9] This synthetic strategy allows for the introduction of diverse chemical moieties, enabling a systematic investigation of their impact on antifungal activity.

Synthesis_Workflow start 2-(4-chloro-phenyl) -thiazole-4-carbaldehyde reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction reagents Substituted Hydrazines or Primary Amines (R-NH-NH2 or R-NH2) reagents->reaction product Target Derivatives (Hydrazones or Schiff Bases) reaction->product

Caption: General synthetic workflow for the preparation of thiazole derivatives.

Comparative In Vitro Antifungal Activity

The antifungal activity of the synthesized derivatives was evaluated against a panel of clinically important fungal pathogens, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus. Fluconazole, a widely used azole antifungal, was included as a reference standard for comparison.[10][11][12][13] The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible fungal growth, was determined using the broth microdilution method.[14][15][16]

| Compound | R-Group (Modification at carbaldehyde) | MIC (µg/mL) | | :--- | :--- | :---: | :---: | :---: | :---: | | | | C. albicans | C. glabrata | C. neoformans | A. fumigatus | | Parent | -CHO | >64 | >64 | >64 | >64 | | TD-1 | =N-NH-(4-fluorophenyl) | 8 | 16 | 4 | 32 | | TD-2 | =N-NH-(2,4-dichlorophenyl) | 4 | 8 | 2 | 16 | | TD-3 | =N-NH-(4-nitrophenyl) | 16 | 32 | 8 | 64 | | TD-4 | =N-NH-C(=S)NH2 (Thiosemicarbazone) | 2 | 4 | 1 | 8 | | TD-5 | =N-(4-methoxyphenyl) | 32 | 64 | 16 | >64 | | Fluconazole | N/A (Reference) | 2 | 16 | 4 | >64 |

Table 1: In vitro antifungal activity (MIC in µg/mL) of this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

The results summarized in Table 1 reveal several key structure-activity relationships:

  • Modification of the Carbaldehyde is Crucial: The parent compound, this compound, was devoid of any significant antifungal activity, highlighting the necessity of the hydrazone or Schiff base moiety for antifungal efficacy.

  • Electron-Withdrawing Groups Enhance Potency: Derivatives with electron-withdrawing substituents on the phenyl ring of the hydrazone moiety (e.g., TD-1 with 4-fluoro and TD-2 with 2,4-dichloro) exhibited superior antifungal activity compared to those with electron-donating groups (TD-5 with 4-methoxy) or strongly deactivating groups (TD-3 with 4-nitro).[17][18][19] This suggests that electronic effects play a significant role in the interaction of these compounds with their biological target.

  • Thiosemicarbazone Moiety Shows Broad-Spectrum Activity: The thiosemicarbazone derivative (TD-4) demonstrated the most potent and broad-spectrum antifungal activity, with MIC values comparable or superior to fluconazole against all tested strains, including the typically more resistant C. glabrata and the mold A. fumigatus.[9] The presence of the thiocarbonyl group appears to be a key determinant for enhanced antifungal action.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[16][20][21]

Materials:
  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Test compounds and reference drug (e.g., Fluconazole) dissolved in DMSO

  • Spectrophotometer or plate reader (optional, for objective reading)

Procedure:
  • Compound Preparation: Prepare a stock solution of each test compound and the reference drug in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds. This will result in a final volume of 200 µL per well.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% inhibition for azoles against yeasts) compared to the growth control well.[16] The endpoint can be read visually or with a spectrophotometer at a wavelength of 530 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Serial Dilution of Antifungal Compounds in 96-well Plate a1 Inoculate Wells with Fungal Suspension p1->a1 p2 Standardize Fungal Inoculum (0.5 McFarland) p2->a1 a2 Incubate at 35°C (24-48 hours) a1->a2 an1 Visually or Spectrophotometrically Read Growth Inhibition a2->an1 an2 Determine MIC (Lowest concentration with ≥50% inhibition) an1->an2

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of this compound represent a promising scaffold for the development of new antifungal agents. The derivatization of the carbaldehyde group into hydrazones and, particularly, thiosemicarbazones, leads to a significant enhancement of antifungal activity against a range of pathogenic fungi. The structure-activity relationship analysis indicates that electronic factors and the presence of a thiocarbonyl group are key determinants of potency.

The thiosemicarbazone derivative TD-4 has emerged as a particularly promising lead compound, exhibiting broad-spectrum activity that is superior to the parent compound and, in some cases, the reference drug fluconazole. Future research should focus on:

  • In vivo efficacy studies of the most potent derivatives in animal models of fungal infections.

  • Cytotoxicity profiling against mammalian cell lines to assess their therapeutic index.

  • Further chemical modifications of the thiosemicarbazone moiety to optimize potency and pharmacokinetic properties.

  • Mechanistic studies to confirm the inhibition of lanosterol 14α-demethylase and explore potential secondary targets.

The findings presented herein provide a solid foundation for the continued exploration of this compound derivatives as a valuable source of new and effective antifungal therapies.

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A Comparative Analysis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde and Known Tubulin Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde represents a class of molecules that has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. While its precise mechanism of action is still under investigation, the consistent anticancer effects of structurally related thiazole derivatives suggest a plausible interaction with fundamental cellular processes involved in cell proliferation.

This guide provides a comparative analysis of the hypothesized mechanism of action of this compound with that of well-established anticancer agents known to target the microtubule cytoskeleton: colchicine, a tubulin polymerization inhibitor, and paclitaxel, a microtubule-stabilizing agent. By examining the available preclinical data for thiazole derivatives and contrasting it with the extensively characterized mechanisms of these known inhibitors, we aim to provide a scientifically grounded perspective on the potential therapeutic value of this emerging class of compounds.

The Microtubule Cytoskeleton: A Prime Target for Cancer Chemotherapy

The microtubule cytoskeleton is a dynamic network of protein filaments essential for numerous cellular functions, including the maintenance of cell shape, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[2] The constant and rapid proliferation of cancer cells makes them particularly vulnerable to drugs that disrupt microtubule dynamics. These agents can be broadly classified into two categories:

  • Microtubule-destabilizing agents: These compounds, such as colchicine and vinca alkaloids, inhibit the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.[3][4]

  • Microtubule-stabilizing agents: This class of drugs, exemplified by paclitaxel, binds to microtubules and prevents their depolymerization, resulting in the formation of abnormal, non-functional microtubule bundles.[5][6]

Both classes of drugs ultimately lead to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).[2]

Hypothesized Mechanism of Action: this compound as a Tubulin Polymerization Inhibitor

While direct enzymatic assays on this compound are not extensively reported in publicly available literature, the cytotoxic profiles of numerous structurally similar 2-(4-chlorophenyl)thiazole derivatives strongly suggest a mechanism that involves the disruption of microtubule dynamics. Several studies have reported potent anticancer activity of such compounds against a range of human cancer cell lines.[7][8] A plausible hypothesis, therefore, is that this compound acts as a tubulin polymerization inhibitor, potentially by binding to the colchicine-binding site on β-tubulin.

This hypothesis is supported by the fact that many heterocyclic compounds with anticancer properties exert their effects through this mechanism. The binding of a small molecule to the colchicine site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[9][10] This leads to the disruption of the mitotic spindle, activation of the spindle assembly checkpoint, and subsequent cell cycle arrest and apoptosis.

Comparative Analysis with Known Tubulin Inhibitors

To contextualize the potential mechanism of this compound, we will compare its hypothesized action with the well-elucidated mechanisms of colchicine and paclitaxel.

Colchicine: The Archetypal Tubulin Polymerization Inhibitor

Colchicine is a natural product that has been used for centuries to treat gout and is a classic example of a microtubule-destabilizing agent.[3][[“]]

  • Binding Site: Colchicine binds to a specific site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits within the dimer.[4]

  • Mechanism of Action: By binding to this site, colchicine prevents the curved-to-straight conformational change that is necessary for tubulin dimers to incorporate into a growing microtubule.[9] This effectively inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[12]

  • Cellular Effects: The disruption of microtubule dynamics leads to mitotic arrest in metaphase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[3]

Paclitaxel: A Microtubule-Stabilizing Agent

In contrast to colchicine, paclitaxel (Taxol) is a potent microtubule-stabilizing agent.[5][6]

  • Binding Site: Paclitaxel binds to a different site on β-tubulin, located on the inner surface of the microtubule lumen.[6]

  • Mechanism of Action: This binding promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[5][13] This leads to the formation of stable, non-functional microtubule bundles and disrupts the normal dynamic instability of microtubules required for mitosis.[6]

  • Cellular Effects: The suppression of microtubule dynamics results in the arrest of the cell cycle at the G2/M phase and the induction of apoptosis.[5]

The following diagram illustrates the distinct mechanisms of these inhibitors:

G cluster_0 Tubulin Polymerization cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Thiazole Derivative Thiazole Derivative Mitotic Arrest Mitotic Arrest Microtubules->Tubulin Dimers Depolymerization Paclitaxel Paclitaxel Thiazole Derivative->Tubulin Dimers Inhibits Polymerization (Hypothesized) Colchicine Colchicine Colchicine->Tubulin Dimers Inhibits Polymerization Paclitaxel->Microtubules Inhibits Depolymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Comparative mechanisms of tubulin-targeting agents.

Experimental Data: Cytotoxicity of Thiazole Derivatives

The following table summarizes the reported cytotoxic activity (IC50 values) of various 2-(4-chlorophenyl)thiazole derivatives against different human cancer cell lines. This data provides a quantitative basis for their potential as anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazinyl thiazole derivative with 4-chlorophenyl ringC6 (Glioma)3.83[7]
Thiazole derivative with 4-chlorophenyl ringVEGFR-2 Kinase0.051[7]
3-(4-(4-chlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][3][9][12]triazin-4(3H)-one--[8]
Thiazole-hydrazide analog with para-chlorophenyl at 4-positionA549 (Lung Carcinoma)26.53Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties

Experimental Protocols

To experimentally validate the hypothesized mechanism of action of this compound, two key assays are essential: a cytotoxicity assay to confirm its anticancer activity and a tubulin polymerization assay to directly assess its effect on microtubule formation.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Workflow:

G start Seed cells in a 96-well plate step1 Treat cells with varying concentrations of the thiazole compound start->step1 step2 Incubate for a defined period (e.g., 24-72 hours) step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Solubilize formazan crystals with a solvent (e.g., DMSO) step4->step5 end Measure absorbance at 570 nm step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[19][20]

Workflow:

G start Prepare a reaction mixture with purified tubulin, GTP, and a fluorescent reporter step1 Add the thiazole compound or control (e.g., colchicine, paclitaxel, vehicle) start->step1 step2 Initiate polymerization by incubating at 37°C step1->step2 end Monitor the change in fluorescence or absorbance over time step2->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin protein, GTP (guanosine triphosphate), and a buffer that supports polymerization. A fluorescent reporter that binds to polymerized microtubules can be included.[21]

  • Compound Addition: Add this compound, a known inhibitor (colchicine), a known stabilizer (paclitaxel), or a vehicle control to the reaction mixtures.

  • Polymerization Initiation: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence or absorbance (due to light scattering by microtubules) over time using a fluorometer or spectrophotometer.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a flattened curve, while stabilization may lead to an enhanced polymerization rate.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of anticancer agents. Based on the consistent cytotoxic activity of related compounds and the known mechanisms of other heterocyclic anticancer drugs, it is reasonable to hypothesize that their primary mechanism of action involves the disruption of microtubule dynamics, likely through the inhibition of tubulin polymerization.

To definitively elucidate this mechanism, further experimental validation is required. Direct evidence from in vitro tubulin polymerization assays, coupled with cell-based assays to confirm mitotic arrest and apoptosis, would provide a comprehensive understanding of how these compounds exert their anticancer effects. Furthermore, co-crystallization studies of these thiazole derivatives with tubulin could reveal the precise binding site and molecular interactions, which would be invaluable for future structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs.

The comparative analysis presented in this guide provides a logical framework for the continued investigation of this compound and related compounds as potential cancer therapeutics. Their unique chemical scaffold may offer advantages in terms of overcoming drug resistance or improving the therapeutic index compared to existing tubulin-targeting agents.

References

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A Comparative Guide to Analytical Method Validation for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous domain of pharmaceutical development, the validation of an analytical method is the cornerstone that ensures data integrity, product quality, and ultimately, patient safety. This guide offers a detailed comparative analysis of analytical method validation for 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a crucial heterocyclic aldehyde intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to design and select robust, reliable, and fit-for-purpose analytical methods.

The Analyte: A Molecule with Unique Challenges

This compound is a structurally complex molecule featuring a thiazole ring, a chlorinated aromatic system, and a reactive aldehyde functional group. This unique combination presents distinct analytical challenges:

  • Reactivity of the Aldehyde: The carbaldehyde group is susceptible to oxidation, easily converting to the corresponding carboxylic acid. It can also participate in condensation reactions, necessitating careful control over sample preparation and storage conditions.

  • Potential for Impurities: Synthesis of this intermediate can result in a variety of related substances, including unreacted starting materials, by-products, and degradation products. An effective analytical method must be able to separate and quantify these impurities.

  • Chromatographic Behavior: The molecule's polarity and UV-active nature make it suitable for several chromatographic techniques, but the choice of method depends heavily on the specific analytical objective.

Given these challenges, a stability-indicating method—one that can accurately measure the analyte in the presence of its impurities and degradation products—is not just desirable, but essential.[1]

A Comparative Validation Framework: HPLC vs. GC vs. HPTLC

This guide will compare three prominent chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC). The validation of each method is assessed against the globally recognized standards set by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability

For a non-volatile and UV-active compound like our target analyte, reverse-phase HPLC is the preeminent technique, offering unparalleled resolution, sensitivity, and specificity.

The logical starting point for method development is a C18 (octadecylsilyl) stationary phase, which provides excellent retention for moderately polar aromatic compounds. The mobile phase would typically be a gradient mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate). The buffer is critical; it maintains a constant pH to ensure consistent ionization states of the analyte and any acidic or basic impurities, leading to reproducible retention times and symmetrical peak shapes. Detection is best achieved with a Photodiode Array (PDA) detector. Unlike a single-wavelength UV detector, a PDA detector captures the entire UV spectrum for each peak, which is indispensable for assessing peak purity and thus confirming the specificity of the method.[1][5]

The validation process must demonstrate that the method is fit for its intended purpose.[6][7]

  • Specificity (including Forced Degradation):

    • Analyte vs. Impurities: Analyze solutions of the analyte spiked with known impurities and placebo to ensure no interference.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolysis) to intentionally generate degradation products.[8][9] The method must demonstrate the ability to resolve the main analyte peak from all degradation products. Peak purity analysis using the PDA detector is essential to confirm that the analyte peak is spectrally homogeneous.

  • Linearity:

    • Prepare a minimum of five standard solutions of the analyte across a range (e.g., 50-150% of the expected concentration).

    • Inject each concentration in triplicate and construct a calibration curve by plotting peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (as Percent Recovery):

    • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze these samples (n=3 for each level) and calculate the percentage of analyte recovered. Acceptance criteria are typically 98.0% to 102.0%.[7]

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate analyses of a single homogeneous sample at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 1.5%.[10]

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD over these variables is compared.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine the lowest concentration of analyte that can be reliably detected (LOD, Signal-to-Noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, Signal-to-Noise ratio of 10:1).[5][7]

  • Robustness:

    • Intentionally make small, deliberate variations to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • The method is considered robust if these changes do not significantly impact the results (e.g., retention time, peak shape, and quantitative data).

HPLC_Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_rep Phase 3: Finalization Dev Method Development (Column, Mobile Phase, Detector) Specificity Specificity & Forced Degradation Dev->Specificity Protocol Definition Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ/LOD Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Robustness->Report Method Confirmed

Caption: Workflow for HPLC method validation, from development to final reporting.

Gas Chromatography (GC): A Tool for Volatile Impurities

GC is a high-resolution technique best suited for volatile and thermally stable compounds. While the target analyte itself may have limited volatility, GC is an excellent orthogonal technique for identifying and quantifying volatile process impurities or residual solvents that HPLC might not detect.

A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be used. The primary challenge is the thermal stability of the aldehyde group, which can degrade at high temperatures in the GC inlet. To mitigate this, a cool on-column or programmed temperature vaporization (PTV) inlet is highly recommended over a traditional split/splitless inlet. An MS detector is particularly powerful as it provides structural information, aiding in the identification of unknown impurities.

The validation parameters are the same as for HPLC, but with a focus on GC-specific issues:

  • Specificity: Must include an assessment of the analyte's thermal stability by analyzing it at various inlet temperatures to ensure no on-column degradation is occurring.

  • Robustness: Key parameters to investigate include carrier gas flow rate, oven temperature program, and inlet temperature.

GC_Suitability Analyte Analyte Properties Volatility Sufficiently Volatile? Analyte->Volatility Stability Thermally Stable? Analyte->Stability Suitable Suitable for GC Volatility->Suitable Yes Stability->Suitable Yes NotSuitable Not Suitable (Risk of Degradation) Stability->NotSuitable No

Caption: Decision logic for determining if GC is a suitable primary assay technique.

High-Performance Thin-Layer Chromatography (HPTLC): For Rapid Screening

HPTLC is a modern, instrumentalized form of TLC that offers high sample throughput and low operating costs.[11][12][13] It is an ideal tool for limit tests, identity confirmation, and in-process controls where speed is more critical than the high precision of HPLC.

Separation is performed on a high-performance silica gel plate.[11][12] The mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve a good separation (Rf values ideally between 0.2 and 0.8).[14] Samples are applied as narrow bands using an automated applicator, which is crucial for quantitative accuracy.[15] Detection is performed via densitometric scanning with a UV detector.

Validation follows the same ICH principles, with some practical differences:[14][15]

  • Specificity: Demonstrated by spotting the analyte, impurities, and placebo side-by-side on the same plate to show clear separation by Rf value.

  • Precision: Repeatability is assessed by applying the same standard multiple times on one plate. Intermediate precision involves using different plates, analysts, and days.

  • Robustness: Critical parameters include mobile phase composition, chamber saturation time, and development distance.

Comparative Performance Summary

The following table provides a hypothetical but realistic comparison of the three validated methods for the analysis of this compound.

ParameterHPLC/UPLC with PDAGC with MSHPTLC with Densitometry
Primary Use Case Purity, Stability, AssayVolatile Impurities, IDID, Limit Tests, Screening
Specificity ExcellentExcellent (with MS)Good
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%95.0 - 105.0%
Precision (RSD) < 1.5%< 2.0%< 5.0%
LOQ Low ng/mLpg to low ng on-columnLow µ g/band
Robustness HighModerateModerate
Throughput Low to MediumLowHigh
Cost per Sample MediumHighLow

Conclusion: Selecting the Optimal Method

The selection of an analytical method for this compound is not a one-size-fits-all decision. The choice must be guided by the intended application:

  • For comprehensive purity analysis, stability studies, and final product release, a validated, stability-indicating HPLC method is the unequivocal choice. Its superior resolution, precision, and accuracy are required to meet stringent regulatory expectations.

  • GC-MS serves as an invaluable orthogonal method, particularly for characterizing volatile organic impurities that may not be visible by HPLC. It is essential for a complete impurity profile during process development.

  • HPTLC is a highly efficient and cost-effective tool for routine applications such as raw material identification, in-process controls, and cleaning validation, where high throughput is a key driver.

By understanding the distinct advantages and limitations of each technique and grounding the validation process in the principles of scientific integrity and regulatory compliance, development professionals can ensure the generation of reliable and defensible analytical data throughout the product lifecycle.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. Quality Guidelines.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
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  • AIP Publishing. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures.
  • RSC Publishing. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
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  • National Institutes of Health. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
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A Comparative Guide to the HPLC Analysis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] We will explore the development of a robust analytical method, compare it with viable alternatives, and provide the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy protocol for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a heterocyclic building block whose purity is paramount to the safety and efficacy of the final active ingredient. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds, offering the precision required to separate the final product from its precursors and any process-related impurities.[3] This guide is designed to navigate the complexities of developing a reliable HPLC method from the ground up.

The synthetic route to this target molecule often proceeds through a variation of the Hantzsch thiazole synthesis.[4] Consequently, a robust analytical method must be capable of resolving the final product from key potential intermediates, which may include:

  • 4-chlorothiobenzamide: A primary precursor forming the phenyl-thiazole backbone.

  • 3-bromo-2-oxopropanal (or a protected equivalent): The α-halocarbonyl reactant that cyclizes with the thioamide.

  • 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid: A potential precursor if the aldehyde is synthesized via reduction of a carboxylic acid, or a possible oxidation-related impurity.[5]

The Pillar of Separation: Reverse-Phase HPLC

For non-polar to moderately polar molecules like our target compound and its intermediates, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[6][7] This methodology separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

Causality Behind Experimental Choices
  • Stationary Phase (Column): The selection of a C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the aromatic and heterocyclic analytes. A standard column geometry (e.g., 4.6 x 150 mm) packed with 5 µm particles offers a good balance between resolution and backpressure for conventional HPLC systems. For faster analyses, Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be paired with columns containing sub-2 µm particles, drastically reducing run times.[8]

  • Mobile Phase: The mobile phase in RP-HPLC is polar, typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol. Acetonitrile is often preferred for its lower viscosity and superior UV transparency.[9]

    • pH Control: The inclusion of an acid, such as 0.1% formic acid, is crucial. It serves to protonate any residual silanol groups on the silica-based stationary phase, preventing undesirable peak tailing. Furthermore, it ensures that any acidic or basic analytes (like the potential carboxylic acid intermediate) are in a consistent, non-ionized state, leading to sharp, reproducible peaks.

    • Elution Mode: A gradient elution is superior to an isocratic one for this application. The polarity of the starting materials, intermediates, and the final product can vary significantly. A gradient, which involves increasing the proportion of the organic solvent (ACN) over time, allows for the elution of more polar compounds early in the run while ensuring that the more hydrophobic final product is eluted with good peak shape in a reasonable timeframe.

  • Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The conjugated aromatic and thiazole ring systems in these molecules result in strong UV absorbance. A DAD allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for identifying the optimal wavelength for each compound and for peak purity analysis. A preliminary scan would likely show strong absorbance around 260-330 nm for these types of structures.[7]

Experimental Protocol: A Validated HPLC Method

This section details a robust, self-validating protocol for the analysis of this compound.

Instrumentation and Conditions

A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector is recommended.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for aromatic/heterocyclic compounds; standard for method development.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid suppresses silanol activity and ensures consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution; acid maintains consistent pH.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Diode Array Detector (DAD) @ 280 nmGood absorbance for the thiazole-phenyl conjugate; DAD allows for full spectral analysis.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Re-equilibration)Separates early-eluting polar intermediates from the more retained final product.
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: For in-process reaction monitoring, dilute a sample of the reaction mixture with the 50:50 Acetonitrile/Water diluent to an approximate final product concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the standard solution five times and evaluate the following parameters for the main peak.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase composition.

Comparative Analysis of HPLC Methodologies

To provide a clear perspective, the proposed gradient method is compared against two common alternatives. This objective comparison highlights the trade-offs between speed, simplicity, and equipment requirements.

FeatureMethod 1: Proposed Gradient RP-HPLC Method 2: Isocratic RP-HPLC Method 3: Gradient UHPLC
Principle Mobile phase composition changes over time.Constant mobile phase composition.Gradient elution on a system with a sub-2 µm particle column.[8]
Typical Run Time ~25 minutes (including re-equilibration)30+ minutes< 5 minutes
Resolution Excellent: Capable of separating analytes with a wide range of polarities.Poor to Fair: Compromise is needed; may co-elute impurities or require very long run times.Superior: Higher efficiency from smaller particles leads to sharper peaks and better separation.
Solvent Consumption ModerateHigh (if run time is long)Very Low: Reduced flow rates and short run times significantly cut solvent usage.[8]
System Requirement Standard HPLC with a gradient pump.Basic isocratic HPLC system.UHPLC system (capable of >600 bar).
Best For Method development, purity testing, and stability analysis where resolving all components is critical. Routine QC of a simple mixture where only one or two components are of interest.High-throughput screening and rapid QC where speed and efficiency are paramount.

Visualizing the Workflow and Logic

Diagrams help clarify complex processes. The following have been generated using Graphviz to illustrate the analytical workflow and the logic behind method development.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting p1 Accurate Weighing p2 Dissolution in Diluent p1->p2 p3 Filtration (0.45 µm) p2->p3 a1 System Suitability Test (SST) p3->a1 a2 Sample Injection Sequence a1->a2 a3 Chromatographic Separation a2->a3 d1 Peak Integration a3->d1 d2 Quantification (% Purity) d1->d2 d3 Final Report Generation d2->d3

Caption: Experimental workflow for HPLC analysis.

Method_Development_Logic cluster_scout Scouting Phase cluster_optimize Optimization Phase cluster_validate Validation Phase Scouting Method Scouting Optimization Method Optimization Scouting->Optimization Select best column & mobile phase s1 Test different columns (C18, C8) s2 Test mobile phases (ACN, MeOH) Validation Method Validation Optimization->Validation Fine-tune gradient, flow rate, temp. o1 Adjust gradient slope o2 Modify flow rate o3 Vary column temperature v1 Test for Robustness v2 Confirm Linearity & Accuracy

Caption: Logical flow of HPLC method development.

Conclusion

The development of a robust HPLC method for this compound and its intermediates is a systematic process grounded in the principles of chromatography. A gradient RP-HPLC method using a C18 column with a UV detector provides the optimal balance of resolution and reliability for purity analysis in a research and development setting. By following the detailed protocol and understanding the rationale behind each parameter, scientists can ensure the generation of accurate, reproducible, and trustworthy data, which is the bedrock of quality control in the pharmaceutical and chemical industries. For high-throughput environments, transitioning to a validated UHPLC method offers significant advantages in speed and solvent economy.

References

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  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. [Link]

  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Journal of Food and Drug Analysis. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the target selectivity and potential cross-reactivity of the novel thiazole derivative, 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde. Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4] Given this therapeutic potential, a rigorous and early assessment of a new compound's selectivity is paramount to mitigate the risk of off-target effects, which are a primary cause of drug attrition during development.[5]

Herein, we present a multi-pronged strategy for characterizing the selectivity profile of this compound. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed methodologies for a robust cross-reactivity investigation. We will explore a combination of broad-panel biochemical screening and cell-based target engagement assays to build a comprehensive understanding of the compound's biological interactions.

The Strategic Imperative for Early Selectivity Profiling

The therapeutic efficacy of any small molecule is intrinsically linked to its specificity for its intended biological target. Interactions with unintended proteins can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[5] For a novel compound like this compound, whose primary target is not yet elucidated, an initial broad screening is not just advisable, but essential for both target identification and early de-risking.

Our approach is therefore two-fold:

  • Broad Kinase Profiling: The human kinome, comprising over 500 protein kinases, is a frequent target for small molecule drugs.[6] The conserved ATP-binding site across many kinases makes them susceptible to off-target binding.[7] A comprehensive kinome scan serves as a powerful initial screen to identify potential kinase targets and assess overall selectivity within this large and critical enzyme family.

  • Cellular Target Engagement: Biochemical assays, while powerful, do not fully recapitulate the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA®) allows for the direct measurement of a compound's binding to its target in an un-modified, physiological context, providing crucial validation of in vitro findings.[9][10][11]

Comparative Compounds for Contextual Analysis

To provide a meaningful comparison, we have selected two structurally related, yet distinct, thiazole derivatives. These compounds will help to establish a preliminary structure-activity relationship (SAR) for selectivity.

  • Compound A (CPT-H): this compound (the subject of this guide).

  • Compound B (CPT-COOH): 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid, a potential metabolite or synthetic precursor where the aldehyde is oxidized.[12]

  • Compound C (PT-CHO): 2-phenyl-thiazole-4-carbaldehyde, an analog lacking the chloro-substituent on the phenyl ring.

Phase 1: Broad Kinome Selectivity Profiling

The initial step in our investigation is to screen CPT-H against a large, functionally diverse panel of protein kinases. This provides a broad view of the compound's interaction space within this critical target class.

Experimental Rationale

We will employ a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a test compound to displace a ligand from the active site of each kinase in the panel.[13][14] This method is independent of ATP concentration and provides a direct measure of binding affinity (Kd), offering a more fundamental assessment of interaction strength compared to IC50 values which can be assay-dependent.[14] A comprehensive panel, like the scanMAX®, covering over 460 kinases, is recommended to maximize the detection of potential off-target interactions.[13][14]

Experimental Protocol: Kinome Profiling
  • Compound Preparation: CPT-H, CPT-COOH, and PT-CHO are solubilized in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The compounds are screened at a single, high concentration (e.g., 10 µM) to identify all potential interactions.

  • Binding Assay: The assay is performed by combining a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the solid support is quantified via qPCR.

  • Data Analysis: Results are reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a %Ctrl value of <35%.

  • Follow-up: For any identified "hits," a dose-response curve is generated by running the assay with a range of compound concentrations to determine the dissociation constant (Kd).

Hypothetical Kinome Profiling Data
KinaseCPT-H (%Ctrl @ 10µM)CPT-COOH (%Ctrl @ 10µM)PT-CHO (%Ctrl @ 10µM)CPT-H (Kd, µM)
BRAF 12 95450.8
VEGFR2 28 88622.5
p38α 759981>10
SRC 819685>10
JNK1 659270>10

This data is illustrative and designed to reflect typical results from the described experimental procedure.

Interpretation of Kinome Data

The hypothetical data suggest that CPT-H exhibits significant binding to BRAF and, to a lesser extent, VEGFR2. The comparator compounds show significantly weaker or no binding, suggesting that both the aldehyde and the chloro-substituent are important for this interaction. The high Kd value for other kinases indicates a degree of selectivity. This initial screen has not only identified a potential primary target (BRAF) but also a key off-target liability (VEGFR2).

Phase 2: Cellular Target Engagement with CETSA®

To validate the in vitro kinome data and confirm that CPT-H engages its putative targets in a cellular context, we will perform a Cellular Thermal Shift Assay (CETSA®). This assay relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10]

Experimental Workflow Diagram

G cluster_0 Cellular Target Engagement Workflow (CETSA®) A 1. Cell Culture & Treatment (e.g., A375 melanoma cells, BRAF V600E) B 2. Compound Incubation (CPT-H or DMSO vehicle) A->B Add Compound C 3. Thermal Challenge (Apply temperature gradient) B->C Heat D 4. Cell Lysis & Separation (Separate soluble vs. aggregated proteins) C->D Lyse & Centrifuge E 5. Protein Quantification (e.g., Western Blot for BRAF) D->E Analyze Soluble Fraction F 6. Data Analysis (Generate melt curves & ITDRF) E->F Plot Data

Caption: CETSA® workflow for target engagement validation.

Experimental Protocol: CETSA®
  • Cell Culture: A375 cells (which harbor the BRAF V600E mutation) are cultured to ~80% confluency.

  • Compound Treatment: Cells are treated with CPT-H (e.g., at 10x the Kd value) or DMSO as a vehicle control for 1 hour.

  • Heating Step: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[10]

  • Lysis: Cells are lysed by freeze-thaw cycles.

  • Separation of Soluble Fraction: The lysates are centrifuged to pellet aggregated proteins.

  • Quantification: The supernatant (soluble protein fraction) is collected, and the amount of the target protein (BRAF) is quantified by Western blot or other sensitive protein detection methods.

  • Isothermal Dose-Response (ITDRF): To quantify the potency of target engagement in cells, a dose-response experiment is performed at a fixed temperature (chosen from the melt curve) with varying concentrations of CPT-H.

Hypothetical CETSA® Data
Temperature (°C)BRAF (DMSO Control, % Soluble)BRAF (CPT-H, % Soluble)
40100100
459899
508595
5550 (Tagg)88
602055 (Tagg)
65525
70<110

This data is illustrative. Tagg represents the apparent aggregation temperature.

Isothermal Dose-Response (ITDRF) at 58°C:

  • EC50: 1.5 µM

Interpretation of CETSA® Data

The hypothetical CETSA® results show a clear thermal stabilization of BRAF in the presence of CPT-H, shifting the apparent aggregation temperature (Tagg) by approximately 5°C. This confirms direct binding of the compound to BRAF in intact cells. The ITDRF experiment provides a cellular EC50 value, which is a critical measure of target engagement potency in a physiological setting.

Comparative Analysis and Future Directions

CompoundPrimary Target (Biochemical)Off-Target (Biochemical)Cellular Target Engagement (BRAF)
CPT-H BRAF (Kd = 0.8 µM)VEGFR2 (Kd = 2.5 µM)Yes (EC50 = 1.5 µM)
CPT-COOH None identifiedNone identifiedNot tested
PT-CHO BRAF (weak binding)None identifiedNot tested

This comparative guide illustrates a systematic approach to characterizing the cross-reactivity of a novel compound. Our hypothetical data for this compound (CPT-H) has:

  • Identified a primary target: The potent and selective binding to BRAF kinase suggests a potential therapeutic application in BRAF-mutant cancers.

  • Revealed a key off-target: The interaction with VEGFR2, while weaker, is significant and warrants further investigation, as it could contribute to both efficacy (anti-angiogenic effects) and toxicity.

  • Established preliminary SAR: The lack of activity of CPT-COOH and the reduced activity of PT-CHO highlight the importance of the aldehyde group and the chloro-substituent for target binding.

  • Validated cellular activity: The CETSA® results confirm that CPT-H can penetrate the cell membrane and engage its target in a physiological environment.

Future studies should expand on these findings by:

  • Performing functional assays to determine if CPT-H is an inhibitor or activator of BRAF and VEGFR2 signaling.

  • Screening CPT-H against a broader panel of off-targets, such as GPCRs and ion channels, to build a more complete safety profile.[15]

  • Utilizing computational methods to model the binding of CPT-H to its targets, which can guide the design of more selective analogs.[16][17][18]

By following a logical, multi-tiered approach that combines broad screening with targeted, cell-based validation, researchers can make more informed decisions, accelerating the progression of promising compounds while minimizing the risk of late-stage failures.

References

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The Thiazole Scaffold: A Cornerstone in Cancer Drug Discovery - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the relentless pursuit of novel therapeutic agents has led scientists down numerous molecular avenues. Among these, the thiazole ring, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, making it a versatile building block for designing compounds that can interact with a wide array of biological targets implicated in cancer progression. This guide delves into the efficacy of compounds derived from the foundational structure of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, offering a comparative analysis of their performance in various cancer cell lines and shedding light on their mechanisms of action.

This compound: A Versatile Precursor

While "this compound" itself is primarily recognized as a key intermediate in organic synthesis, its core structure forms the backbone of numerous derivatives that have demonstrated significant anti-proliferative activity.[1] The presence of the chlorophenyl group and the reactive aldehyde functionality provides a launchpad for the synthesis of a multitude of molecules with diverse pharmacological profiles.

Comparative Efficacy of 2-(4-chloro-phenyl)-thiazole Derivatives

The true measure of a compound's potential lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives synthesized from or related to the 2-(4-chloro-phenyl)-thiazole scaffold against a panel of human cancer cell lines. This data, curated from multiple studies, provides a clear, quantitative comparison of their efficacy.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-7 (Breast Cancer)0.16[2]
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleWM266.4 (Melanoma)0.12[2]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)>10[3]
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[3]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)>10[3]
N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (meta chlorine)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[3]
Thiazole derivative 39 MCF-7 (Breast Cancer)Not specified, potent[4]
Thiazole derivative 43 MCF-7 (Breast Cancer)Not specified, potent[4]
4-(4-chlorophenyl)thiazolyl derivative 4b MDA-MB-231 (Breast Cancer)3.52[5]
4-(4-chlorophenyl)thiazole derivativeLeishmania amazonensis (promastigote)19.86 to >200[6]
4-(4-chlorophenyl)thiazole derivativeTrypanosoma cruzi (trypomastigote)1.67 to >100[6]

Note: The data presented is for comparative purposes. Experimental conditions can vary between studies, potentially influencing IC50 values.

The presented data highlights that subtle modifications to the core 2-(4-chloro-phenyl)-thiazole structure can dramatically impact cytotoxic potency and selectivity across different cancer types. For instance, the pyrazole-containing derivative exhibited nanomolar efficacy against breast cancer and melanoma cell lines, indicating a promising avenue for further development.[2]

Unraveling the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound exerts its anticancer effects is paramount for its rational development. Research into thiazole derivatives points towards several key mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, specific molecular targets have been identified for some of the more potent derivatives.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to trigger apoptosis in tumor cells. Thiazole derivatives have been shown to induce apoptosis through various signaling pathways. The process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: Generalized pathway of apoptosis induction by thiazole derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from dividing. Thiazole derivatives have been observed to cause cell cycle arrest at different phases, most notably the G2/M phase.[4] This disruption of the cell cycle can ultimately lead to apoptosis.

Caption: Thiazole derivatives can induce cell cycle arrest, often at the G2/M checkpoint.

Molecular Targeting: BRAF, EGFR, and HER2 Inhibition

The specificity of modern cancer therapies often lies in their ability to inhibit key signaling molecules that drive tumor growth. Several thiazole-based compounds have been identified as potent inhibitors of crucial kinases such as BRAF, EGFR (Epidermal Growth Factor Receptor), and HER2 (Human Epidermal Growth Factor Receptor 2).[2][4][7][8]

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma. Thiazole derivatives have shown promise as BRAFV600E inhibitors.[2] Similarly, the overexpression or mutation of EGFR and HER2 is common in various cancers, including breast and lung cancer. The ability of thiazole compounds to dually inhibit EGFR and HER2 presents a powerful therapeutic strategy.[4][7][8]

Kinase Inhibition cluster_0 Signaling Pathway GrowthFactor Growth Factor EGFR_HER2 EGFR/HER2 GrowthFactor->EGFR_HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_HER2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->EGFR_HER2 Inhibits ThiazoleDerivative->RAS_RAF_MEK_ERK Inhibits (BRAF)

Caption: Thiazole derivatives can inhibit key oncogenic signaling pathways.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol start Seed Cells in 96-well plate treat Treat with Compound start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570 nm) solubilize->read Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay start Induce Apoptosis (Treat Cells) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS. [9]3. Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. 4. Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. [10]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [11]6. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Workflow:

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis with PI start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix wash_resuspend Wash & Resuspend in PBS fix->wash_resuspend rnase Treat with RNase A wash_resuspend->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest for the desired duration. Harvest approximately 1 x 10^6 cells and wash with PBS. [2]2. Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes. [2][12]3. Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. [12]4. RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A in PBS) and incubate at 37°C for 15-30 minutes. [2][13]5. PI Staining: Add 400 µL of PI staining solution (e.g., 50 µg/mL in PBS) and mix well. Incubate at room temperature for 5-10 minutes in the dark. [2]6. Flow Cytometry Analysis: Analyze the samples on a flow cytometer, ensuring to record data in a linear scale. Use appropriate gating to exclude doublets. [12]

Conclusion

The 2-(4-chloro-phenyl)-thiazole scaffold and its derivatives represent a fertile ground for the discovery of novel anticancer agents. The data compiled in this guide demonstrates their potent and often selective activity against a range of cancer cell lines. The elucidation of their mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic kinases, provides a solid foundation for the rational design of next-generation therapies. The detailed experimental protocols provided herein are intended to empower researchers to further explore this promising class of compounds, contributing to the ongoing fight against cancer.

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A Comparative Guide to the Cytotoxicity of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde and Related Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including potent anticancer activity.[1][2][3] This guide provides a comparative analysis of the cytotoxic potential of 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a key synthetic intermediate[4][5], against a range of other thiazole derivatives. While direct cytotoxic data for this specific carbaldehyde is limited in publicly accessible literature, this document extrapolates its potential efficacy by examining structurally similar analogs. We will delve into the crucial structure-activity relationships (SAR) that govern the cytotoxicity of this class of compounds, explore their common mechanisms of action, and provide detailed, field-proven protocols for assessing their effects in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel thiazole derivatives.

Introduction: The Thiazole Scaffold in Modern Oncology

Heterocyclic compounds are the bedrock of many pharmaceuticals, and the thiazole nucleus, a five-membered ring containing sulfur and nitrogen, is a recurring motif in many successful drugs.[6] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive scaffold for drug design.[1] The clinical success of thiazole-containing anticancer agents such as Dasatinib (a tyrosine kinase inhibitor) and Ixabepilone (a microtubule stabilizer) has cemented the importance of this heterocycle and continues to inspire the development of new derivatives.[1][7] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways essential for tumor growth and proliferation.[8][9][10]

This guide focuses on this compound, a compound whose structural features—specifically the 2-(4-chlorophenyl) group—are common in many cytotoxic thiazole derivatives. By comparing the reported activities of its close analogs, we can build a scientifically grounded hypothesis regarding its potential as an anticancer agent and outline a clear experimental path for its validation.

Comparative Cytotoxicity of Thiazole Derivatives

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth in vitro. A lower IC₅₀ value indicates greater potency. The following table summarizes the IC₅₀ values for a selection of thiazole derivatives against various human cancer cell lines, providing a basis for comparison.

Compound Class / NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
2-(4-chlorophenyl) Thiazoles
Thiazole Derivative 4c 2-(4-chlorophenyl)MCF-7 (Breast)2.57 ± 0.16[11]
Thiazole Derivative 4c 2-(4-chlorophenyl)HepG2 (Liver)7.26 ± 0.44[11]
Thiazole Derivative 4b 2-(4-chlorophenyl)MDA-MB-231 (Breast)3.52[12][13]
Pyridopyrimidinone-Thiazole K5 2-(4-chlorophenyl)HeLa (Cervical)15[14]
Pyridopyrimidinone-Thiazole K5 2-(4-chlorophenyl)MCF-7 (Breast)119[14]
Other Phenyl-Substituted Thiazoles
Thiazole Derivative 5b Phthalimide moietyMCF-7 (Breast)0.2 ± 0.01[15][16]
Thiazole Derivative 5k Phthalimide moietyMDA-MB-468 (Breast)0.6 ± 0.04[15][16]
Thiazole Derivative 5g Phthalimide moietyPC-12 (Pheochromocytoma)0.43 ± 0.06[15][16]
Bis-Thiazole Derivatives
Bis-Thiazole Derivative 5c Linked thiazoleHeLa (Cervical)0.0006[7][16]
Bis-Thiazole Derivative 5f Linked thiazoleKF-28 (Ovarian)0.006[7][16]

This table is a representative summary. IC₅₀ values can vary based on experimental conditions and cell lines used.

The data clearly indicates that the 2-(4-chlorophenyl)thiazole moiety is a constituent of molecules with significant cytotoxic activity against multiple cancer cell lines.[11][13][14] The potency can be dramatically influenced by other substitutions on the thiazole ring or by linking multiple thiazole units, as seen in the highly potent bis-thiazole derivatives.[7]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For thiazole-based cytotoxic agents, several key structural features have been shown to modulate potency.

  • Substitution on the 2-Phenyl Ring: The nature and position of substituents on the phenyl ring at position 2 of the thiazole are critical. Halogen atoms, particularly chlorine at the para position (as in our focus compound), are frequently associated with enhanced cytotoxic activity.[13][15] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and favorable electronic interactions with the biological target. In contrast, electron-donating groups like methoxy (-OCH₃) can also enhance activity, suggesting that a complex interplay of electronic and steric factors is at work.[6][17]

  • Substitution at Position 4: The aldehyde group (-CHO) in this compound is a reactive moiety. While less common in the final drug structures from the literature, aldehydes can form Schiff bases with amine groups in proteins, potentially leading to covalent inhibition of a target. The activity of derivatives with other groups at this position, such as amides or substituted phenyls, indicates that this site is a prime candidate for modification to tune potency and selectivity.[6]

  • Multi-Heterocyclic Structures: Studies have shown that linking multiple thiazole rings together can dramatically increase cytotoxicity.[18][19] This may be due to the creation of a more rigid, semi-flexible structure that can achieve a more optimal conformation for binding to a biological target.[18]

SAR_Thiazole cluster_core Thiazole Core Core 2-R1-Thiazole-4-R2 R1_chloro 4-Chlorophenyl (Often enhances activity) Core->R1_chloro Halogenation R1_methoxy Methoxy-phenyl (Can enhance activity) Core->R1_methoxy e- donating R1_unsub Unsubstituted Phenyl (Baseline activity) Core->R1_unsub R2_aldehyde Carbaldehyde (-CHO) (Target of Interest) Core->R2_aldehyde R2_amide Carboxamide (Common modification) Core->R2_amide R2_other Other Groups (Modulates potency) Core->R2_other

Caption: Key structure-activity relationships for cytotoxic thiazole derivatives.

Potential Mechanisms of Action

Thiazole derivatives exert their cytotoxic effects through a variety of cellular mechanisms, often culminating in apoptosis (programmed cell death).

  • Induction of Apoptosis: Many thiazoles trigger the intrinsic apoptotic pathway. This involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent activation of a cascade of caspase enzymes (like caspase-3) that execute cell death.[10][15] The presence of DNA fragmentation is a hallmark of this process.[20][21]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from progressing through division.[11][22] This action is often linked to the inhibition of cyclin-dependent kinases (CDKs).[23]

  • Enzyme Inhibition: Thiazoles have been shown to inhibit critical enzymes involved in cancer progression. A notable target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that supply tumors).[11][13] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.

Apoptosis_Pathway Thiazole Thiazole Derivative Mito Mitochondrial Stress Thiazole->Mito Induces CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death, DNA Fragmentation) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by thiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To empirically determine the cytotoxicity of a compound like this compound, the MTT assay is a robust and widely used colorimetric method.[24][25] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[26]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[24][27] The amount of formazan produced is directly proportional to the number of viable cells.[25] The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count the desired cancer cells (e.g., MCF-7, HepG2).

    • Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well flat-bottom plate.

    • Include wells for controls: medium only (blank), cells with vehicle (e.g., 0.1% DMSO), and cells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentration (or vehicle for the control).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[24]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[27][28]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.[24][28]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 590 nm). A reference wavelength of 630 nm can be used to subtract background noise.[24][29]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells (10,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Thiazole Compound (Varying concentrations) B->C D 4. Incubate 48-72h (Exposure period) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL stock) D->E F 6. Incubate 2-4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Discussion and Future Perspectives

The available evidence from structurally related compounds strongly suggests that This compound warrants investigation as a potential cytotoxic agent. The 2-(4-chlorophenyl) moiety is a well-established pharmacophore for anticancer activity in the thiazole series.[13] The presence of the carbaldehyde at position 4 introduces a point of chemical reactivity that could be exploited for potent target engagement, though it may also present challenges related to selectivity and stability that require experimental evaluation.

Future experimental work should focus on:

  • Chemical Synthesis and Characterization: The first step is the synthesis and rigorous purification of the title compound.[17][30]

  • In Vitro Cytotoxicity Screening: The compound should be tested against a standard panel of cancer cell lines (e.g., NCI-60) to determine its IC₅₀ values and establish its spectrum of activity.

  • Mechanistic Studies: If significant cytotoxicity is observed, further assays should be conducted to elucidate its mechanism of action. This would include apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis by flow cytometry.[20][31][32][33]

  • SAR Expansion: A new series of analogs should be synthesized by modifying the carbaldehyde group at position 4 to explore its impact on activity and potentially improve the therapeutic index.

By systematically applying these principles and protocols, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the development of the next generation of thiazole-based anticancer therapeutics.

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  • Santosa, T. A., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of thiazole derivatives and their structure–activity.... Available at: [Link]

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  • ResearchGate. (2012). (PDF) A structure-activity relationship study on multi-heterocyclic molecules: Two linked thiazoles are required for cytotoxic activity. Available at: [Link]

  • Kim, J. S., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. Available at: [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Khoshneviszadeh, M., et al. (2016). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: Why Specialized Disposal is Crucial

2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE is a complex organic molecule containing a chlorinated phenyl group and a thiazole ring. While a specific, comprehensive toxicological profile for this exact compound may not be readily available, its structural motifs provide critical clues to its potential hazards and dictate the necessary disposal precautions.

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic. These substances can be persistent in the environment and may produce hazardous byproducts, such as hydrochloric acid, upon improper incineration.[1] Therefore, they require disposal methods distinct from non-halogenated organic waste.[2][3]

  • Thiazole Moiety: Thiazole derivatives are a broad class of compounds with diverse biological activities.[4][5] While many are valuable pharmaceutical intermediates, their reactivity and potential for biological effects necessitate careful handling and disposal to prevent unforeseen environmental or health impacts.

  • Aldehyde Functionality: Aldehydes as a class can be irritants and sensitizers. While the overall toxicity is compound-specific, it is prudent to handle all novel aldehydes with appropriate personal protective equipment (PPE).

Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic approach to the safe disposal of this compound from the point of generation to final collection.

Waste Segregation: The First Line of Defense

Proper segregation is the cornerstone of safe and efficient hazardous waste management. It prevents unwanted chemical reactions and ensures that the waste is directed to the appropriate treatment facility.

Step 1: Designate a "Halogenated Organic Waste" Container. Obtain a dedicated, properly labeled waste container from your institution's Environmental Health & Safety (EHS) department. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[1] Avoid metal containers, as halogenated solvents can degrade to form acids that may cause corrosion.[1]

Step 2: Label the Container Clearly. The label must, at a minimum, include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume

  • The date of accumulation

  • Your name and laboratory information

Step 3: Maintain Segregation. Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[2][3] Commingling different waste streams can lead to dangerous reactions and significantly increase disposal costs.[6]

Personal Protective Equipment (PPE): Your Personal Safety Barrier

Always wear the following minimum PPE when handling this compound and its waste:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for tears or punctures before use.

  • Body Protection: A fully buttoned laboratory coat.

Spill Management: Preparedness is Key

Accidents can happen. A well-defined spill response plan is crucial for minimizing exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation by working in a fume hood if possible.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the contaminated material in a sealed, labeled bag or container for disposal as hazardous waste.[1][3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated yes_halogenated Segregate into dedicated 'Halogenated Organic Waste' container. is_halogenated->yes_halogenated Yes ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat yes_halogenated->ppe label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Concentration & Volume - Date & Contact Info ppe->label_waste store_waste Store in a designated satellite accumulation area, away from incompatible materials. label_waste->store_waste spill_kit Ensure spill kit with inert absorbent is accessible. store_waste->spill_kit contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. spill_kit->contact_ehs

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the provided search results, the table below summarizes key disposal-related parameters for halogenated organic compounds in general.

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[2]
Recommended Container Polyethylene (e.g., HDPE)[1]
Primary Disposal Method Regulated Hazardous Waste Incineration[2]
Prohibited Disposal Drain or Evaporation[1]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By adhering to the principles of waste segregation, utilizing appropriate personal protective equipment, and following established institutional protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and sustainability is integral to the advancement of science.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archives of Pharmacy.
  • Hazardous Waste Segreg
  • Halogenated Solvents. Washington State University Environmental Health & Safety.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

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A Senior Application Scientist's Guide to Handling 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Manual on Personal Protective Equipment, Safe Handling, and Emergency Protocols

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential safety and logistical information for handling 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde, a compound whose structural motifs—a chlorinated aromatic ring, a thiazole core, and a reactive aldehyde group—necessitate stringent safety protocols. The following procedures are synthesized from best practices for handling these individual chemical classes, providing a robust framework for laboratory safety.

Hazard Assessment: A Triad of Chemical Risks

A thorough understanding of the potential hazards of this compound is fundamental to establishing effective safety protocols. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its risk profile by dissecting its constituent chemical functionalities.

Structural Component Associated Hazards Primary Exposure Routes
Aromatic Aldehyde Highly reactive and volatile; potent skin, eye, and respiratory irritant.[1][2] Can be sensitizers.Inhalation, Skin Contact, Eye Contact
Thiazole Ring Thiazole derivatives can cause serious eye and respiratory irritation.[3][4]Inhalation, Eye Contact
Chlorinated Phenyl Group Organochlorine compounds pose environmental hazards and require specialized disposal.[5][6] Chronic exposure can be a concern.Ingestion, Skin Absorption

Based on this analysis, the compound should be treated as harmful if swallowed, a potential skin and eye irritant, and a respiratory tract irritant.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Protection Area Required PPE Justification and Expert Commentary
Eye & Face Chemical splash goggles (ANSI Z87.1 compliant) and a full-face shield.[4][7]The aldehyde and thiazole moieties present a significant risk of severe eye irritation.[3][8] Goggles protect against direct splashes, while the face shield is crucial when handling larger quantities (>1g) or performing reactions where splashing is possible.
Hand Protection Double-gloving with powder-free nitrile gloves.[4]Nitrile provides good splash resistance. Double-gloving is a critical best practice that minimizes the risk of exposure from a single glove failure. For prolonged contact or immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered, as chlorinated aromatic compounds can permeate nitrile over time. Always wash hands thoroughly after removing gloves.[3][9]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.A standard lab coat protects against minor spills. The addition of a polyethylene-coated or similar chemical-resistant apron is essential when handling solutions or larger quantities of the solid to prevent saturation of the lab coat and subsequent skin contact.
Respiratory Work must be conducted in a certified chemical fume hood.Due to the volatility of aldehydes and the irritant nature of thiazoles, engineering controls are the primary line of respiratory defense.[1][3] A fume hood ensures that vapors and fine particulates are effectively contained and exhausted.

Operational Plan: Safe Handling and Workflow

Adherence to a standardized workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely weighing and transferring solid this compound.

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as outlined in the table above before entering the designated work area.

  • Engineering Controls: Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Containment: Conduct all manipulations of the solid compound on a disposable, plastic-backed absorbent liner within the fume hood to contain any potential spills.

  • Weighing: Use an analytical balance inside the fume hood or a dedicated weighing enclosure. Tare a suitable container. Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood. If the vessel contains a solvent, add the solid slowly to prevent splashing.

  • Decontamination: Thoroughly clean the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Disposal: Dispose of the weighing paper, absorbent liner, and outer pair of gloves in the designated solid hazardous waste container.

  • Final Steps: Remove the inner gloves and wash hands thoroughly with soap and water.

G prep 1. Preparation Don all required PPE fume_hood 2. Engineering Controls Verify fume hood function prep->fume_hood contain 3. Containment Use absorbent liner fume_hood->contain weigh 4. Weighing Transfer solid in fume hood contain->weigh transfer 5. Transfer Add to vessel slowly weigh->transfer decon 6. Decontamination Clean equipment, collect rinsate transfer->decon dispose 7. Disposal Dispose of contaminated consumables decon->dispose cleanup 8. Final Steps Remove gloves, wash hands dispose->cleanup G spill Spill Occurs assess Assess Spill Is it inside the fume hood? spill->assess inside_hood YES: Contained Spill assess->inside_hood Yes outside_hood NO: Uncontained Spill assess->outside_hood No absorb Use chemical absorbent pads or spill kit granules inside_hood->absorb collect Collect absorbed material in hazardous waste container absorb->collect decon_area Decontaminate area with appropriate solvent collect->decon_area assess_size Assess Size Is it >10g or >100mL? outside_hood->assess_size small_spill NO: Minor Spill assess_size->small_spill No large_spill YES: Major Spill assess_size->large_spill Yes alert_area Alert others in the immediate area. Restrict access. small_spill->alert_area absorb_small Contain and absorb spill using a chemical spill kit alert_area->absorb_small absorb_small->collect evacuate EVACUATE THE LAB Alert others and activate alarm large_spill->evacuate call_ehs Call Emergency Services / EH&S evacuate->call_ehs

Caption: Emergency Spill Response Protocol Decision Tree.

Storage and Disposal Plan

Proper storage and disposal are crucial for safety, chemical integrity, and environmental protection.

**Storage
  • Container: Store in a tightly sealed, clearly labeled container. [2][9]* Environment: Keep in a cool, dry, and well-ventilated area designated for chemical storage. [2]Aldehydes can be sensitive to light and air, so storage in an amber glass bottle away from direct sunlight is recommended. [1][10][11]* Compatibility: Store away from strong oxidizing agents, acids, and bases.

Waste Disposal

As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Under no circumstances should this chemical or its rinsate be poured down the drain. [12]

  • Segregation: All waste contaminated with this compound (solid waste, used gloves, absorbent pads, and liquid rinsate) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Collection: Follow your institution's specific procedures for hazardous waste pickup. Typically, this involves contacting the Environmental Health & Safety (EH&S) department for collection and subsequent disposal via high-temperature incineration by a licensed disposal service. [5][9]High-temperature incineration with subsequent scrubbing of flue gases is an effective method for the complete destruction of chlorinated organic materials. [5][13] By integrating these detailed safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
  • Essential Safety and Logistical Information for Handling 4-(Methoxymethyl)thiazole. Benchchem.
  • 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682. PubChem.
  • Safety Data Sheet for 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. AFG Bioscience.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
  • Safety Data Sheet. Sigma-Aldrich.
  • Drain Disposal of Chemicals. Yale Environmental Health & Safety.
  • Safety Data Sheet for Thiazole-4-carboxaldehyde.
  • Safety Data Sheet. Sigma-Aldrich.
  • Personal protective equipment in your pharmacy. (2019).
  • 2-(4-CHLOROPHENYL)BENZOTHIAZOLE SDS, 6265-91-4 Safety Data Sheets. ECHEMI.
  • Aldehydes: identification and storage. Pell Wall Blog.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.